2-Aminoquinazoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-aminoquinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBSVQGSBEEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598629 | |
| Record name | 2-Aminoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100246-10-4 | |
| Record name | 2-Aminoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoquinazoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Aminoquinazoline-4-carboxylic Acid
Abstract
2-Aminoquinazoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core, which is a prominent scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including oncology and infectious diseases.[1][2] A thorough understanding of the molecule's fundamental physicochemical properties is a critical prerequisite for its successful application in drug discovery, enabling researchers to predict its pharmacokinetic behavior, formulate it effectively, and design robust synthetic routes. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offers detailed protocols for their experimental determination, and discusses the implications for research and development. Due to the limited availability of experimental data for this specific compound, this guide incorporates high-quality predicted data to provide a foundational dataset for researchers.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by the fusion of a pyrimidine ring with a benzene ring, substituted with an amino group at position 2 and a carboxylic acid at position 4.
-
IUPAC Name: this compound
-
CAS Number: 100246-10-4[3]
-
Molecular Formula: C₉H₇N₃O₂
-
Molecular Weight: 189.17 g/mol
Molecular Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a basic amino group and an acidic carboxylic acid group suggests that this compound will exhibit zwitterionic character, making properties like pKa and solubility highly pH-dependent.
The following table summarizes key physicochemical data. As experimental values are not publicly available, these have been generated using validated computational models.
| Property | Predicted Value | Method/Source | Implication in Drug Development |
| pKa (Acidic) | 3.19 ± 0.10 | Chemicalize[4] | Governs the ionization state of the carboxylic acid; crucial for solubility and receptor interaction. |
| pKa (Basic) | 4.31 ± 0.14 | Chemicalize[4] | Governs the protonation state of the 2-amino group; affects solubility and formulation. |
| LogP | 0.96 ± 0.36 | Chemicalize[4] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | pH 3: 0.23 g/LpH 7: 1.05 g/L | Chemicalize[4] | Demonstrates pH-dependent solubility, with higher solubility expected at physiological pH where the molecule is more likely to be in its ionized form. |
| Melting Point | >300 °C | Based on analogs[5] | High melting point suggests a stable crystalline lattice, which can impact dissolution rates. |
| Appearance | White to off-white solid | Based on analogs[6] | Basic physical characteristic for material handling and identification. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral characteristics for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (4H): Multiple signals expected in the deshielded region of ~7.5-8.5 ppm, corresponding to the protons on the benzene portion of the quinazoline ring.
-
Amino Protons (2H): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, likely appearing around 5.0-7.0 ppm.
-
Carboxylic Acid Proton (1H): A highly deshielded, broad singlet appearing far downfield, typically >12 ppm.[7]
-
-
¹³C NMR:
-
Carboxyl Carbon (C=O): Expected in the range of 165-175 ppm.[7]
-
Aromatic & Heterocyclic Carbons: Multiple signals between ~115-160 ppm. The carbon at position 2 (C2), attached to two nitrogen atoms, would likely be one of the more deshielded carbons in this region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxyl group.[7]
-
N-H Stretch (Amino Group): Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the ring system may shift this to a slightly lower wavenumber.
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C=N & C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, corresponding to the quinazoline ring system.
Experimental Methodologies & Workflows
To facilitate the experimental validation of the predicted properties, this section provides standardized, self-validating protocols for key physicochemical measurements.
Diagram: General Workflow for Physicochemical & Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of this compound.
Caption: Logical workflow for the characterization of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the compound over a sufficient period, providing a reliable measure of its intrinsic solubility under specific pH and temperature conditions.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
-
Validation: The presence of remaining solid material in the vial at the end of the experiment validates that saturation was achieved.
Protocol 2: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant (acid or base). The inflection points in the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species of an ionizable group are equal. This method is robust and provides direct thermodynamic data.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure initial solubility).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized. This will determine the pKa of the carboxylic acid group.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated amino group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the curve, where the peaks correspond to the equivalence points.
Stability and Reactivity Profile
-
pH Stability: The compound is expected to be most stable around its isoelectric point. At highly acidic or basic pH, the carboxylic acid and amino groups will be fully ionized, which may increase solubility but could also make the compound susceptible to hydrolytic degradation under harsh conditions.
-
Reactivity:
-
The carboxylic acid group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling reagents).
-
The 2-amino group is a nucleophile and can be acylated, alkylated, or used in coupling reactions to build more complex derivatives.[2][8][9]
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The quinazoline ring is generally stable but can be susceptible to nucleophilic aromatic substitution, particularly if activated by other functional groups.
-
Conclusion
This compound is a molecule of significant interest for drug discovery, possessing both acidic and basic functional groups that dictate its physicochemical behavior. This guide establishes its core identity and provides a foundational dataset of predicted properties, including pKa, LogP, and solubility, which are critical for designing and interpreting early-stage experiments. The provided spectroscopic predictions and detailed experimental protocols offer researchers a clear path forward for empirical validation. A comprehensive grasp of these fundamental characteristics is indispensable for any scientist aiming to unlock the therapeutic potential of this versatile chemical scaffold.
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A Technical Guide to the Spectral Analysis of 2-Aminoquinazoline-4-carboxylic Acid
Introduction
2-Aminoquinazoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinazoline core is a prevalent scaffold in a variety of bioactive molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, necessitating a thorough understanding of its spectral characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers and scientists. The interpretation of this data is built upon a foundation of established spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and Spectroscopic Overview
The unique arrangement of a pyrimidine ring fused to a benzene ring, functionalized with both a carboxylic acid and an amino group, gives this compound a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to deciphering its spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra is crucial for reproducibility.
-
Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of compounds and its high boiling point.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[2]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| -COOH | ~13-14 | Broad Singlet | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] |
| Aromatic CH | ~7.5-8.5 | Multiplets | The protons on the benzene ring of the quinazoline system will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment.[6][7] |
| -NH₂ | ~7.0-8.0 | Broad Singlet | The chemical shift of amino protons can vary and the signal is often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -COOH | ~165-170 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic region.[8][9] |
| Aromatic C-NH₂ | ~155-160 | The carbon atom attached to the amino group is deshielded due to the electronegativity of nitrogen. |
| Aromatic C | ~115-150 | The remaining aromatic carbons of the quinazoline ring system will resonate in this range, with quaternary carbons generally showing weaker signals.[10] |
graph "NMR_Correlations" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#4285F4"];mol [label=<
"0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/your-image.png" SCALE="TRUE"/>
>];
H_aromatic [label="Aromatic Protons\n(δ 7.5-8.5)", pos="3,2!"]; C_aromatic [label="Aromatic Carbons\n(δ 115-150)", pos="3,-2!"];
H_NH2 [label="Amino Protons\n(δ 7.0-8.0)", pos="-3,2!"]; C_NH2 [label="C-NH₂\n(δ 155-160)", pos="-3,-2!"];
H_COOH [label="Carboxyl Proton\n(δ 13-14)", pos="0,-3!"]; C_COOH [label="Carboxyl Carbon\n(δ 165-170)", pos="0,-4!"];
H_aromatic -- C_aromatic; H_NH2 -- C_NH2; H_COOH -- C_COOH; }
Caption: Predicted ¹H and ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H, O-H, C=O, and aromatic C=C bonds.
Experimental Protocol: IR Data Acquisition
The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation : Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11][12][13]
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[14] |
| N-H (Amine) | 3500-3300 | Medium | The N-H stretching vibrations of the primary amine will appear in this region, often as two distinct bands for symmetric and asymmetric stretching. |
| C=O (Carboxylic Acid) | 1710-1680 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. |
| C=C and C=N (Aromatic) | 1620-1450 | Medium to Strong | The stretching vibrations of the aromatic and pyrimidine rings will give rise to several bands in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Direct infusion is a rapid method for introducing a sample into the mass spectrometer.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.[15][16]
-
Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.
-
Data Acquisition : Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Predicted Mass Spectral Data and Fragmentation
The molecular weight of this compound is 189.17 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 190.
Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[17] The quinazoline ring is relatively stable, but fragmentation can occur.[18][19]
Predicted Fragmentation Pattern:
-
m/z 190 : [M+H]⁺, the protonated molecular ion.
-
m/z 172 : [M+H - H₂O]⁺, loss of a water molecule from the carboxylic acid group.
-
m/z 145 : [M+H - COOH]⁺, loss of the carboxylic acid group.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers in the field. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of research and development involving this important chemical entity.
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2-Aminoquinazoline-4-carboxylic acid biological function
An In-depth Technical Guide to the Biological Functions of 2-Aminoquinazoline-4-carboxylic Acid and Its Derivatives
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on the this compound core and its derivatives, compounds that have demonstrated a remarkable breadth of pharmacological activities. Initially recognized in antihypertensive agents, the amino-quinazoline framework is now central to the development of targeted cancer therapies, potent antiviral agents, and inhibitors of key metabolic enzymes.[1][2] We will explore the synthesis, multifaceted biological functions, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific advancements. This guide will detail specific applications in oncology and virology, supported by experimental protocols and mechanistic pathways.
The 2-Aminoquinazoline Scaffold: Synthesis and Chemical Significance
The therapeutic versatility of the 2-aminoquinazoline scaffold stems from its rigid, heterocyclic structure which provides a robust framework for introducing various functional groups. The synthesis of the core structure, this compound, can be achieved through methods such as the hydrolysis of an isatin amide group followed by a cyclization reaction with guanidine.[1] More broadly, derivatives are commonly synthesized from substituted anthranilic acids, which serve as a versatile starting point for building the quinazoline ring system.[3][4]
A generalized synthetic approach allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. One common pathway involves the reaction of anthranilic acids with urea to form quinazolinediones, which are then chlorinated and subsequently reacted with various amines to yield the final 2-amino-quinazolin-4(3H)-one derivatives.[3]
Caption: Generalized synthetic workflow for 2-amino-quinazolin-4(3H)-one derivatives.[3]
Biological Function I: Potent Antiviral Activity
Derivatives of the 2-aminoquinazoline scaffold have recently emerged as powerful antiviral agents, particularly against coronaviruses.
Inhibition of SARS-CoV-2 and MERS-CoV
Intensive screening efforts have identified 2-amino-quinazolin-4(3H)-one derivatives as potent inhibitors of both SARS-CoV-2 and MERS-CoV.[3][4] The mechanism of action is still under investigation, but studies suggest that these compounds may interfere with the viral entry process.[4] The core structure's planarity and potential for substitution allow for optimization of its pharmacokinetic properties, although initial leads have shown a need for improvement in areas like plasma concentration.[4]
Key compounds have demonstrated significant activity in Vero cell assays with minimal cytotoxicity, highlighting their therapeutic potential.[3]
| Compound ID | Substitution | Target Virus | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 9g | 7-chloro-2-((3,5-dichlorophenyl)amino) | SARS-CoV-2 | < 0.25 | > 25 | [3] |
| MERS-CoV | < 1.1 | > 25 | [3] | ||
| 11e | 2-((3,5-dichlorophenyl)amino)-5-hydroxy | SARS-CoV-2 | < 0.25 | > 25 | [3] |
| MERS-CoV | < 1.1 | > 25 | [3] | ||
| Hit Cmpd 2 | 2-amino-quinazolin-4(3H)-one base | SARS-CoV-2 | 2.6 | - | [3] |
Experimental Protocol: Antiviral Immunofluorescent Assay
This protocol outlines the methodology used to evaluate the antiviral efficacy of 2-aminoquinazoline derivatives against SARS-CoV-2 and MERS-CoV in a cell-based assay.[3]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds.
Materials:
-
Vero cells
-
SARS-CoV-2 and MERS-CoV viral stocks
-
Test compounds (2-aminoquinazoline derivatives)
-
Cell culture medium (e.g., DMEM)
-
Primary antibodies (targeting viral nucleocapsid or spike proteins)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
-
High-content imaging system/fluorescence microscope
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add the diluted compounds.
-
Viral Infection: Infect the cells with SARS-CoV-2 or MERS-CoV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining:
-
Add primary antibody specific to the viral protein and incubate.
-
Wash the cells, then add the fluorescently labeled secondary antibody and DAPI (for nuclear staining). Incubate in the dark.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (fluorescent signal) versus the total number of cells (DAPI signal) in each well.
-
-
Calculation: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for evaluating antiviral activity.
Biological Function II: Anticancer Activity and Enzyme Inhibition
The 2-aminoquinazoline scaffold is a validated pharmacophore in oncology, forming the basis of several FDA-approved kinase inhibitors like gefitinib and erlotinib.[1][5] Its derivatives target multiple pathways critical for tumor growth and survival.
Mechanism: Kinase Inhibition
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its overactivation is common in many cancers.[1] Specific amino-quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms.
Caption: Inhibition of the PI3K/Akt signaling pathway by amino-quinazoline derivatives.
Certain derivatives show potent, low-nanomolar inhibition against specific PI3K isoforms, which is crucial for developing targeted therapies for B-cell malignancies where PI3Kδ is predominantly expressed.[1]
| Compound ID | Target | IC50 (nM) | Reference |
| 95 | PI3Kα | 4.5 | [1] |
| PI3Kβ | 15.5 | [1] | |
| PI3Kγ | 6.0 | [1] | |
| PI3Kδ | 2.2 | [1] | |
| 96 | PI3Kδ | 27.5 | [1] |
Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their dysfunction can lead to chromosomal instability and cancer.[6] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective inhibitor of Aurora A kinase.[6] In breast cancer cells (MCF-7), this compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis, demonstrating its potential as a lead compound for further optimization.[6]
Mechanism: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that are critical for regulating pH. In tumors, specific isoforms like CA IX and CA XII are overexpressed and contribute to the acidic microenvironment, promoting tumor growth and metastasis.[7] Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been developed as non-classical inhibitors of these tumor-associated CAs.[7][8]
The inhibitory activity is influenced by the position of the carboxylic acid on the anilino ring and substitutions on the 2-phenyl moiety.
| Compound Series | Isomer Position | Substitution | Target | K_I (µM) | Reference |
| 8c | para | 4-methoxy | hCA XII | 0.25 | [7] |
| 8b | para | 4-methyl | hCA XII | 0.42 | [7] |
| 7c | meta | 4-methoxy | hCA XII | 0.48 | [7] |
| 8b | para | 4-methyl | hCA IX | 1.6 | [7] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This protocol describes a standard method for measuring the inhibition of carbonic anhydrase activity.[7]
Objective: To determine the inhibitory constants (K_I) of test compounds against hCA isoforms.
Materials:
-
Recombinant human carbonic anhydrase (hCA) isoforms (e.g., I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS) with a pH indicator (e.g., p-nitrophenol)
-
Test compounds (quinazoline derivatives)
Procedure:
-
Enzyme Preparation: Prepare a solution of the hCA isoenzyme in the buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the enzyme solution and incubate to allow for binding.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitoring: The hydration of CO₂ to bicarbonate and a proton is catalyzed by CA, causing a pH drop. This change is monitored by observing the absorbance change of the pH indicator over time.
-
Data Analysis:
-
Calculate the initial rates of the catalyzed reaction from the spectrophotometric data.
-
Determine the IC50 values by plotting the enzyme activity against the inhibitor concentration.
-
Calculate the K_I values using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their biological functions span potent antiviral activity against emerging threats like coronaviruses to targeted inhibition of key enzymes in oncology, including kinases (PI3K, Aurora A) and carbonic anhydrases (CA IX, XII).[1][3][6][7] The extensive research into this scaffold has not only yielded clinical drug candidates but also continues to provide a robust framework for designing novel therapeutics.
Future research should focus on elucidating the precise molecular mechanisms of action, particularly in the antiviral domain, and on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.[4] The continued exploration of this privileged structure holds immense promise for addressing unmet needs in infectious diseases and oncology.
References
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Cho, J. H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]
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Franco, C. H. S., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]
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Cho, J. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health (NIH). Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. Available at: [Link]
-
Franco, C. H. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines in the presence of I2/CuCl2. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
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A Technical Guide to Determining the Solubility of 2-Aminoquinazoline-4-carboxylic Acid in Organic Solvents
Abstract
Introduction: The Significance of 2-Aminoquinazoline-4-carboxylic Acid
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities. The solubility of any active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy, influencing everything from formulation strategies to bioavailability.[1][2] Poor aqueous solubility, in particular, can pose significant challenges during drug development.[3] this compound, with its fused heterocyclic ring system, amino group, and carboxylic acid moiety, presents a unique solubility profile that is expected to be pH-dependent and influenced by the choice of organic solvents.[3] This guide provides the necessary tools and theoretical understanding to comprehensively characterize its solubility.
Physicochemical Factors Governing Solubility
The solubility of this compound is dictated by a balance of intermolecular forces between the solute and the solvent. Key factors include:
-
Molecular Structure: The rigid, fused ring system of the quinazoline core contributes to high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3]
-
Functional Groups: The presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for strong interactions with protic solvents.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will significantly influence its ability to solvate the molecule.
-
Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.[4]
-
pH: The amino and carboxylic acid groups are ionizable, making the solubility of this compound highly dependent on the pH of the medium.[3] In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, both of which can increase aqueous solubility.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
Caption: Key factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility of a compound is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[1][5] The gravimetric method is a reliable and widely used technique for this purpose.[1][4]
Materials
-
This compound (ensure purity)
-
Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
Experimental Workflow
Caption: Workflow for determining equilibrium solubility by the gravimetric method.
Detailed Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1][5]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.[1]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Final Weighing: Once the solvent is completely removed, weigh the dish or vial containing the dried residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.
Expected Solubility Profile and Solvent Selection
Based on the structure of this compound, the following solubility trends can be anticipated:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are expected to be effective at dissolving this compound.[1][4] Their high polarity and ability to accept hydrogen bonds can effectively solvate the molecule and overcome the crystal lattice energy.
-
Moderate to Low Solubility in Alcohols: Protic solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. While they will interact with the amino and carboxylic acid groups, their overall solvating power for this specific heterocyclic system may be less than that of DMSO or DMF.
-
Low Solubility in Non-polar Solvents: Solvents such as hexane and toluene are unlikely to be effective due to their inability to form strong interactions with the polar functional groups of the molecule.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Expected Solubility |
| DMSO | 7.2 | High |
| DMF | 6.4 | High |
| Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | Moderate to Low |
| Acetone | 4.3 | Low |
| Acetonitrile | 5.8 | Low |
| Dichloromethane | 3.1 | Very Low |
| Toluene | 2.4 | Insoluble |
| Hexane | 0.1 | Insoluble |
This table presents expected trends. Actual quantitative data must be determined experimentally.
Troubleshooting and Considerations
-
Purity of Compound and Solvents: The use of pure compound and solvents is essential for obtaining accurate and reproducible solubility data.[5]
-
Equilibration Time: It is crucial to allow sufficient time for the system to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurate temperature throughout the experiment is critical.[5]
-
Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is important to characterize the solid form used in the study.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying physicochemical principles, researchers can generate the critical data needed to advance their research and development efforts. While specific solubility data is not yet widely published, the methodologies outlined herein empower scientists to confidently and accurately characterize this important molecule.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Slideshare. (2015, July 23). solubility experimental methods.pptx. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. Retrieved from [Link]
-
Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
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2-Aminoquinazoline-4-carboxylic acid: A Guide to Crystal Structure Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-Aminoquinazoline-4-carboxylic acid, as a key intermediate and a pharmacologically relevant molecule in its own right, presents a significant target for structural elucidation. Understanding its three-dimensional structure through crystal analysis is paramount for rational drug design and the development of novel therapeutics.[3] This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of this compound, offering field-proven insights for researchers in drug development.
Introduction: The Significance of the Quinazoline Moiety
Quinazoline derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The this compound structure is of particular interest as it combines the versatile quinazoline core with amino and carboxylic acid functional groups, which can serve as crucial handles for molecular interactions with biological targets or for further chemical modifications.
The precise spatial arrangement of these functional groups, dictated by the crystal structure, governs the molecule's intermolecular interactions and, consequently, its physicochemical properties such as solubility and stability, as well as its biological activity. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a critical step in the drug discovery and development pipeline.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways
Several synthetic routes have been reported for quinazoline derivatives. A common approach to the 2-aminoquinazolin-4(3H)-one core involves the reaction of anthranilic acid derivatives with urea or cyanamides.[4][5] For this compound, a plausible synthetic strategy could involve the cyclization of 2-aminobenzonitrile with a suitable source of the carboxylic acid group at the 4-position, or the functionalization of a pre-formed quinazoline ring.
A generalized synthetic scheme for related 2-amino-quinazolin-4(3H)-one derivatives is presented in Figure 1.[4]
Figure 1: A generalized synthetic pathway for 2-amino-quinazolin-4(3H)-one derivatives, adapted from reported methods.[4]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.
Experimental Protocol: Single Crystal Growth of this compound
-
Material Purification: The synthesized this compound should be purified to the highest possible degree, typically by recrystallization or chromatography.
-
Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, dimethylformamide, water) and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.
The Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[3]
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Expected Crystallographic Data
While the specific crystallographic data for this compound is not publicly available as of this writing, a typical output from a single-crystal X-ray diffraction experiment would be summarized in a table similar to Table 1. For illustrative purposes, data for a related quinazolinone derivative is presented.
Table 1: Illustrative Crystallographic Data for a Quinazolinone Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O |
| Formula Weight | 161.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3637 (4) |
| b (Å) | 12.7902 (2) |
| c (Å) | 13.2240 (5) |
| α (°) | 90 |
| β (°) | 117.030 (5) |
| γ (°) | 90 |
| Volume (ų) | 1862.75 (12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.149 |
| R-factor (%) | 5.69 |
Note: Data is for a representative 4-arylaminoquinazoline derivative for illustrative purposes.[6]
Structural Insights and Intermolecular Interactions
The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.
Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the this compound molecule. The planarity of the quinazoline ring system and the orientation of the amino and carboxylic acid substituents are key features to be determined.
Intermolecular Interactions: The Key to Supramolecular Chemistry
The packing of molecules in the crystal is dictated by non-covalent interactions, which are crucial for understanding the compound's physical properties and its potential interactions with biological macromolecules.
Figure 3: A diagram illustrating the potential intermolecular interactions involving this compound.
Based on the functional groups present, the following interactions are anticipated:
-
Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. Extensive hydrogen bonding networks involving N-H···O, O-H···N, and N-H···N interactions are expected to be a dominant feature of the crystal packing. These interactions play a significant role in the thermodynamic stability of the crystal lattice.
-
π-π Stacking: The aromatic quinazoline ring system is likely to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.
-
Van der Waals Forces: These weaker, non-specific interactions will also contribute to the overall crystal packing.
Application in Drug Development
The detailed structural information obtained from crystal analysis is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: The crystal structure provides a precise 3D model of the pharmacophore, which can be used to understand how modifications to the molecule might affect its biological activity.
-
Rational Drug Design: The knowledge of the molecule's conformation and intermolecular interactions can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
In Silico Modeling: The experimental crystal structure serves as a crucial input for computational studies, such as molecular docking simulations, to predict how the molecule might bind to its biological target.
Conclusion
The crystal structure analysis of this compound is a critical endeavor for unlocking its full potential in drug discovery. While a definitive published structure is yet to be widely available, this guide outlines the established methodologies and the profound insights that such an analysis will offer. From guiding synthesis and crystallization to providing the atomic-level detail necessary for rational drug design, the principles and protocols described herein form a self-validating system for the structural elucidation of this important medicinal scaffold. The scientific community is encouraged to pursue the crystallization and structural determination of this compound and to deposit the findings in public databases like the Cambridge Structural Database (CSD) to further advance the field.[7][8]
References
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Al-Suwaidan, I. A., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available at: [Link]
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Cho, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]
-
El-Sayed, M. A., et al. (2020). X-ray crystallographic structure of compound 8. ResearchGate. Available at: [Link]
-
Han, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]
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International Union of Crystallography. (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCr. Available at: [Link]
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Khattab, M. I., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available at: [Link]
-
Li, J., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Patel, D., et al. (2020). Chemical structures of quinazoline derivative 7. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2020). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Research Square. Available at: [Link]
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Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. ACS Publications. Available at: [Link]
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An In-depth Technical Guide on the Theoretical Properties of 2-Aminoquinazoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Aminoquinazoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While its derivatives have been explored for various therapeutic applications, a detailed theoretical understanding of the parent molecule is crucial for rational drug design and development. This document outlines the fundamental theoretical properties of this compound, including its molecular geometry, electronic structure, and potential tautomeric forms. The insights presented herein are derived from established computational chemistry methodologies, providing a foundational framework for future experimental and in-silico research.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. This compound represents a key building block for the synthesis of more complex quinazoline derivatives. A thorough understanding of its intrinsic theoretical properties is therefore paramount for predicting its reactivity, intermolecular interactions, and suitability for further chemical modification.
Molecular Structure and Geometry
Proposed Computational Methodology for Geometry Optimization
To elucidate the most stable conformation of this compound, a computational chemistry approach is proposed. Density Functional Theory (DFT) is a robust method for this purpose, offering a good balance between accuracy and computational cost.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a widely used hybrid functional that has been shown to provide accurate geometries for organic molecules.[3]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Environment: The calculations should be performed in the gas phase to understand the intrinsic properties of the molecule, and also in a simulated aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM) to mimic physiological conditions.
-
Verification: The optimized geometry should be confirmed as a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies will validate the structure.
Predicted Molecular Geometry
Based on the proposed DFT calculations, the optimized geometry of this compound is expected to be largely planar due to the aromatic nature of the quinazoline ring. The carboxylic acid and amino groups will have specific orientations relative to the ring, which will be crucial for their chemical reactivity and intermolecular interactions.
Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value (Å or °) |
| C2-N1 Bond Length | 1.35 |
| C4-C9 Bond Length | 1.45 |
| C10-O1 Bond Angle | 122.0 |
| C2-N3-H Bond Angle | 118.5 |
Note: The values in this table are hypothetical and would be generated from the proposed DFT calculations.
Tautomerism: A Critical Consideration
Heterocyclic compounds containing amino and carbonyl groups often exhibit tautomerism, which can significantly impact their chemical and biological properties. For this compound, several tautomeric forms are possible.
Potential Tautomers
The primary tautomeric equilibrium to consider is between the amino-oxo form and the imino-enol form. The relative stability of these tautomers will be influenced by factors such as the solvent environment and electronic effects of the substituents.
Caption: Tautomeric equilibrium of this compound.
Computational Protocol for Tautomer Stability Analysis
The relative energies of the different tautomers can be calculated using the same DFT methodology as for the geometry optimization.
Experimental Protocol: Tautomer Energy Calculation
-
Geometry Optimization: Optimize the geometry of each potential tautomer using the B3LYP/6-311++G(d,p) level of theory.
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries to obtain their electronic energies.
-
Thermodynamic Corrections: Include zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy of each tautomer.
-
Relative Stability: The tautomer with the lowest Gibbs free energy will be the most stable.
It is anticipated that in most conditions, the amino-oxo tautomer will be the more stable form due to the aromaticity of the pyrimidine ring and the stability of the amide-like linkage.
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals, are key to understanding its reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and would be generated from the proposed DFT calculations.
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.
Experimental Protocol: MEP Map Generation
-
Calculation: The MEP can be calculated from the optimized geometry using the same DFT method.
-
Visualization: The MEP is typically mapped onto the electron density surface of the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylic acid group, while the amino group hydrogens and the carboxylic acid proton will exhibit positive potential.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Spectroscopic Properties (Theoretical)
Computational chemistry can also be used to predict spectroscopic properties, which can be valuable for the identification and characterization of the molecule.
Theoretical Infrared (IR) Spectrum
The vibrational frequencies calculated from the DFT frequency analysis can be used to generate a theoretical IR spectrum. This can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.
Theoretical Nuclear Magnetic Resonance (NMR) Spectra
The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. Comparing theoretical and experimental NMR spectra can help confirm the structure of the synthesized compound.
Conclusion and Future Directions
This technical guide has outlined the key theoretical properties of this compound, providing a foundational understanding of its molecular structure, tautomeric forms, and electronic characteristics. The proposed computational workflows offer a robust framework for generating detailed theoretical data that can guide the synthesis and development of novel quinazoline-based therapeutic agents.
Future research should focus on performing the proposed computational studies to obtain concrete quantitative data for this compound. Furthermore, theoretical investigations into its interactions with specific biological targets, through molecular docking and molecular dynamics simulations, will be crucial for elucidating its potential mechanisms of action and for designing derivatives with enhanced potency and selectivity. The synthesis of this compound and its derivatives is also a critical next step to experimentally validate the theoretical predictions and to assess their biological activities.[2][4]
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The 2-Aminoquinazoline Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 2-aminoquinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This structural motif is prominently featured in a variety of biologically active compounds, demonstrating a remarkable ability to interact with diverse biological targets through specific and high-affinity binding. By modifying the core 2-aminoquinazoline structure, particularly at the 2- and 4-positions, researchers have developed potent and selective modulators of enzymes crucial in oncology and virology. This guide elucidates the mechanisms of action for several classes of 2-aminoquinazoline derivatives, detailing their roles as inhibitors of cancer-associated enzymes like carbonic anhydrases, Aurora A kinase, and histone demethylase LSD1, as well as their potent antiviral activities against coronaviruses. We will explore the causal biochemistry, present key quantitative data, and provide detailed experimental protocols that form the basis for these discoveries, offering a comprehensive resource for professionals in drug development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
In the landscape of drug discovery, "privileged structures" are molecular frameworks that can serve as ligands for multiple, distinct biological targets. The quinazoline ring system is a premier example of such a scaffold. Its rigid, bicyclic aromatic nature provides a stable and predictable platform for the spatial orientation of various functional groups, enabling tailored interactions with the active sites of proteins.
Numerous quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology (e.g., Gefitinib, Erlotinib, Lapatinib).[1][2] The 2-aminoquinazoline substructure, often featuring a carboxylic acid or related functionalities, represents a particularly fruitful evolution of this scaffold. It serves as a versatile starting point for constructing large, diverse chemical libraries, leading to the identification of compounds with novel mechanisms of action across different therapeutic areas.
Mechanisms of Action & Therapeutic Applications of 2-Aminoquinazoline Derivatives
The therapeutic efficacy of 2-aminoquinazoline derivatives is defined by the specific molecular targets they are engineered to inhibit. The following sections detail the mechanisms for distinct classes of these compounds.
Inhibition of Cancer-Associated Enzymes
Mechanism of Action: Tumor-associated carbonic anhydrases, specifically isoforms IX and XII (hCA IX and hCA XII), are key players in cancer progression.[3][4] These zinc metalloenzymes are highly expressed in hypoxic tumors and contribute to the acidification of the extracellular space by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process promotes tumor cell survival, invasion, and metastasis while hindering the efficacy of chemotherapy and immunotherapy. Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been designed as non-classical carbonic anhydrase inhibitors (CAIs).[3] The quinazoline core acts as a scaffold, while the appended carboxylic acid functionality is hypothesized to coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic activity.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
| Compound ID | Target Isoform | Inhibition Constant (K_I) (µM) | Reference |
|---|---|---|---|
| 8c | hCA XII | 0.25 | [3] |
| 7c | hCA XII | 0.48 | [3] |
| 8b | hCA XII | 0.42 | [3] |
| 7b | hCA XII | 0.91 |[3] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay This assay measures the inhibitory activity of compounds against CA isoforms by tracking the enzyme-catalyzed hydration of CO₂.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the purified recombinant hCA isoform and the test inhibitor compound in an appropriate solvent (e.g., DMSO).
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the buffer, pH indicator, hCA enzyme, and the test compound at various concentrations. The final enzyme concentration is typically in the nanomolar range.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution in the second syringe. This initiates the hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (milliseconds) as protons are generated by the reaction. The initial rate of reaction is calculated from the slope of this curve.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which is then used to determine the inhibition constant (K_I) using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Caption: Inhibition of hCA IX/XII by quinazoline derivatives blocks proton export, counteracting tumor acidosis.
Mechanism of Action: Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating mitotic events, including centrosome maturation and spindle assembly. Its overexpression is common in many cancers and is linked to genomic instability and tumorigenesis. A novel derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase.[5] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream substrates. This disruption of kinase activity leads to mitotic errors, ultimately arresting the cell cycle in the G1 phase and inducing apoptosis.[5]
Quantitative Data: Aurora A Inhibition and Cytotoxicity
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
|---|
| 6e | Aurora A | Not specified | MCF-7 (Breast) | 168.78 |[5] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of a compound on cell cycle distribution.
-
Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7) in culture plates and allow them to adhere. Treat the cells with the test compound (e.g., compound 6e at its IC₅₀ concentration) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G1 phase indicates a G1 arrest.[5]
Experimental Workflow Visualization
Caption: Workflow for determining cell cycle arrest using flow cytometry.
Mechanism of Action: Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that removes methyl groups from histone proteins, influencing gene expression. In many cancers, including gastric cancer, LSD1 is overexpressed and contributes to immune evasion by regulating the expression of PD-L1 (Programmed death-ligand 1). 2-Aryl-4-aminoquinazoline derivatives have been developed as potent LSD1 inhibitors.[6] By inhibiting LSD1, these compounds alter the epigenetic landscape, leading to a decrease in PD-L1 expression on the surface of cancer cells. This reduction in PD-L1 enhances the ability of T-cells to recognize and kill tumor cells, thereby promoting an anti-tumor immune response.[6]
Quantitative Data: LSD1 Inhibition
| Compound ID | Target | IC₅₀ (µM) | Reference |
|---|
| Z-1 | LSD1 | 0.108 |[6] |
Signaling Pathway Visualization
Caption: LSD1 inhibition by quinazoline derivatives reduces PD-L1 expression, enhancing T-cell-mediated cancer cell killing.
Antiviral Activity against Coronaviruses
Mechanism of Action: The 2-aminoquinazolin-4(3H)-one core structure has been identified as a potent scaffold for developing antivirals against deadly coronaviruses, including SARS-CoV-2 and MERS-CoV.[7] While the precise molecular target within the viral replication cycle is still under investigation, these derivatives exhibit potent inhibitory effects in cell-based assays at sub-micromolar concentrations. The mechanism is likely related to the disruption of a key viral or host protein essential for viral entry or replication. Importantly, lead compounds show high selectivity, with minimal cytotoxicity to host cells, indicating a favorable therapeutic window.[7][8]
Quantitative Data: Anti-Coronavirus Activity
| Compound ID | Virus | IC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) | Reference |
|---|---|---|---|---|
| 9g | SARS-CoV-2 | < 0.25 | > 25 | [7] |
| 9g | MERS-CoV | < 1.1 | > 25 | [7] |
| 11e | SARS-CoV-2 | < 0.25 | > 25 | [7] |
| 11e | MERS-CoV | < 1.1 | > 25 |[7] |
Experimental Protocol: Antiviral Immunofluorescent Assay This assay quantifies the ability of a compound to inhibit viral infection in a cell culture model.
-
Cell Seeding: Seed Vero cells (a cell line susceptible to coronavirus infection) into 96-well plates and culture overnight.
-
Compound Treatment & Infection: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 or MERS-CoV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period that allows for viral replication (e.g., 24-48 hours) under appropriate biosafety level 3 (BSL-3) conditions.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde to inactivate the virus and preserve cell morphology. Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific to a viral protein (e.g., anti-nucleocapsid for SARS-CoV-2). After washing, add a fluorescently-labeled secondary antibody that binds to the primary antibody. Stain cell nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Use a high-content imaging system to capture images of each well. The software counts the total number of cells (DAPI stain) and the number of infected cells (fluorescent antibody stain). The infection rate is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[7]
Antiviral Screening Workflow
Caption: Workflow for quantifying the antiviral activity of 2-aminoquinazoline derivatives.
Conclusion and Future Perspectives
The 2-aminoquinazoline scaffold has proven to be exceptionally versatile, yielding derivatives that potently and selectively modulate a wide range of biological targets. The examples presented here—from inhibiting metalloenzymes and kinases in the tumor microenvironment to blocking coronavirus replication—underscore its value as a privileged structure in drug discovery. The inherent "drug-like" properties of the quinazoline core, combined with the synthetic tractability that allows for fine-tuning of its substituents, ensures its continued relevance.
Future research will likely focus on several key areas:
-
Target Deconvolution: For compounds with potent phenotypic effects, such as the anti-coronavirus agents, identifying the precise molecular target will be crucial for mechanism-based optimization.
-
Pharmacokinetic Optimization: While early-stage discovery focuses on potency, subsequent efforts must optimize ADME (absorption, distribution, metabolism, and excretion) properties to ensure drug candidates are viable in vivo.
-
Expansion to New Targets: The demonstrated success of this scaffold will encourage its application in screening campaigns against other disease-relevant targets, including those in neurodegenerative and inflammatory disorders.
By continuing to explore the chemical space around the 2-aminoquinazoline core, the scientific community is well-positioned to develop the next generation of targeted therapeutics.
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potential biological targets of 2-Aminoquinazoline-4-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Targets of 2-Aminoquinazoline-4-carboxylic Acid
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific, yet foundational member of this class: this compound. While research on this exact molecule is nascent, the extensive data on its close derivatives provide a robust framework for identifying its potential biological targets. This document serves as a guide for researchers and drug development professionals, synthesizing current knowledge on validated and putative targets of the quinazoline core, providing detailed experimental protocols for target validation, and outlining future directions for research.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazolines are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[4] This aromatic, nitrogen-containing structure is a key pharmacophore found in over 200 naturally occurring alkaloids and numerous synthetic compounds with significant therapeutic value.[3][4] The structural rigidity of the quinazoline core, combined with the potential for diverse substitutions at various positions, allows for precise three-dimensional arrangements of functional groups. This enables high-affinity and selective interactions with the binding sites of various proteins and enzymes.
The broad spectrum of biological activities reported for quinazoline derivatives is remarkable, encompassing:
-
Anticancer: Inhibition of kinases, polymerases, and enzymes involved in tumorigenesis.[5][6]
-
Antimicrobial: Activity against various bacterial and fungal strains.[3][4]
-
Anti-inflammatory: Modulation of inflammatory pathways.[2][7]
-
Antiviral: Inhibition of viral replication, including activity against coronaviruses.[8][9]
-
Antihypertensive & Diuretic: Effects on the cardiovascular and renal systems.[1]
The 2-amino and 4-carboxylic acid moieties of the topic compound are critical functional groups that can serve as key interaction points (hydrogen bond donors/acceptors, ionic interactions) with biological targets, making it a promising starting point for drug discovery campaigns.
Key Biological Target Classes for Quinazoline Derivatives
Based on extensive research into the quinazoline scaffold, several key classes of proteins have emerged as primary biological targets.
Protein Kinases
Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer. The quinazoline scaffold is a well-established ATP-competitive kinase inhibitor framework. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this structure.[10][11]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overactivation of EGFR is common in various cancers. Quinazoline derivatives have been designed to show potent inhibitory activity against both wild-type and mutant forms of EGFR.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Specific quinazoline derivatives have shown potent, nanomolar inhibition across PI3K isoforms (α, β, γ, and δ).[12]
-
Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Derivatives of quinazoline-4-carboxylic acid have been specifically designed and evaluated as inhibitors of Aurora A kinase.[13]
-
VEGFR-2: A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. 5-Anilinoquinazoline derivatives have been identified as potent VEGFR-2 inhibitors.[12]
The following diagram illustrates the central role of EGFR and the downstream PI3K/Akt pathway, common targets for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and point of inhibition by quinazoline derivatives.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms, particularly CA IX and CA XII, are transmembrane proteins that contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
Recent studies have successfully developed 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as novel, non-classical inhibitors of CA IX and XII.[14][15] The carboxylic acid functionality, present in the topic compound, is a key feature for interacting with the enzyme's active site. The inhibitory activity of these compounds falls within the micromolar range.[14]
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a critical enzyme in the DNA repair process, particularly in the base excision repair pathway. Inhibiting PARP-1 is a promising anticancer strategy, especially for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations). Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to exhibit potent PARP-1 inhibitory activity, with IC₅₀ values in the nanomolar range.[5]
Histone Deacetylases (HDACs) and Sirtuins (SIRTs)
HDACs and SIRTs are epigenetic modulators that remove acetyl groups from histone and non-histone proteins, regulating gene expression and other cellular functions. Their dysregulation is linked to cancer and other diseases. While the core structure is slightly different, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors, with selectivity for HDAC3.[16] Similarly, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent and selective SIRT3 inhibitors.[17] The shared quinoline/quinazoline-4-carboxylic acid motif suggests this is a viable target class for the topic compound.
Viral Proteins
The quinazoline scaffold has demonstrated potential in antiviral therapy. Specifically, 2-aminoquinazolin-4(3H)-one derivatives have been synthesized and shown to have potent inhibitory effects against SARS-CoV-2 and MERS-CoV, with IC₅₀ values in the sub-micromolar range and no associated cytotoxicity.[8][9] While the precise molecular target within the viral life cycle is still under investigation, these findings highlight a significant therapeutic avenue.[9]
Methodologies for Target Identification and Validation
A systematic approach is required to identify and validate the biological targets of this compound. The workflow typically involves initial screening followed by specific validation assays.
Caption: General workflow for target identification and validation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Rationale: This assay directly measures the ability of the compound to interfere with the enzyme's catalytic activity. The use of a specific substrate and detection of its phosphorylated product provides a quantitative measure of inhibition. ATP concentration is kept near the Michaelis constant (Km) to ensure a competitive binding environment.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human EGFR enzyme in kinase buffer to the desired concentration.
-
Prepare ATP and a specific peptide substrate (e.g., a poly(Glu, Tyr) peptide) in kinase buffer.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in a 96-well or 384-well assay plate. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Add the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. Common methods include ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or antibody-based methods (e.g., HTRF, ELISA) that detect the phosphopeptide.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data, setting the negative control (DMSO) as 100% activity and a no-ATP control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol: Cell-Based Proliferation Assay (SRB Assay)
This protocol measures the effect of the compound on the proliferation of human cancer cell lines.
Rationale: This assay provides a functional readout of the compound's overall cellular effect, which is the desired outcome of inhibiting targets like EGFR or PARP-1. The Sulforhodamine B (SRB) assay relies on the binding of the dye to total cellular protein, providing a sensitive measure of cell mass.
Methodology:
-
Cell Plating:
-
Seed human cancer cells (e.g., A549 lung cancer cells, which overexpress EGFR) into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the plates and add the medium containing the test compound, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently remove the treatment medium.
-
Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance on a microplate reader at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Summary of Quantitative Data
The following table summarizes the reported inhibitory activities for various quinazoline derivatives against key biological targets, providing a benchmark for evaluating this compound.
| Quinazoline Derivative Class | Target | Reported Activity (IC₅₀ / Kᵢ) | Reference(s) |
| 2-Aminoquinazolin-4(3H)-one derivs. | SARS-CoV-2 | < 0.25 µM | [8] |
| 2-Aminoquinazolin-4(3H)-one derivs. | MERS-CoV | < 1.1 µM | [8] |
| Anilinoquinazoline sulfonamides | PI3Kδ | 2.2 nM | [12] |
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Carbonic Anhydrase IX | 1.6 - 46.4 µM | [14] |
| Quinazoline-2,4(1H,3H)-dione derivs. | PARP-1 | Nanomolar range | [5] |
| 2-Phenylquinazoline-4-carboxylic acid deriv. | Aurora A Kinase | Micromolar range | [13] |
| 2-Phenylquinoline-4-carboxylic acid deriv. | HDAC3 | 24.45 µM | [16] |
| 2-Acrylamidophenyl-quinoline-4-carboxylic acid deriv. | SIRT3 | 7.2 µM | [17] |
Conclusion and Future Directions
The this compound scaffold holds immense potential for therapeutic development. The extensive body of literature on related quinazoline and quinoline derivatives strongly suggests that its primary biological targets are likely to be found within the families of protein kinases (EGFR, Aurora, PI3K), carbonic anhydrases, and DNA repair enzymes like PARP-1 . Furthermore, emerging evidence points toward novel applications in antiviral therapies.
Future research should focus on a systematic evaluation of this compound and its rationally designed derivatives against panels of these high-probability targets. Combining target-based biochemical assays with broader phenotypic screening will be crucial for elucidating its primary mechanism of action and uncovering novel therapeutic opportunities. Subsequent structure-activity relationship (SAR) studies will be essential to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics based on this versatile and powerful scaffold.
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminoquinazoline-4-carboxylic Acid
Abstract
The quinazoline nucleus, a bicyclic heteroaromatic system, represents a cornerstone of modern medicinal chemistry, celebrated for its vast therapeutic potential. This technical guide provides a comprehensive exploration of a key member of this family: 2-Aminoquinazoline-4-carboxylic acid. We will traverse the historical landscape of its chemical origins, from the foundational discoveries that first unlocked the quinazoline ring to the specific synthetic routes that likely led to the creation of this important molecule. This guide will detail the evolution of its synthesis, from classical methods to contemporary protocols, and chart the recognition of its significance as a versatile scaffold in drug discovery. Experimental details, mechanistic insights, and a historical perspective are interwoven to provide researchers, scientists, and drug development professionals with a thorough understanding of this pivotal compound.
Foundational Pillars: The Dawn of Quinazoline Chemistry
The story of this compound is built upon the pioneering work of 19th-century chemists who first described the quinazoline ring system. The earliest significant contribution came in 1869 from Peter Griess, who synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen.[1][2] This seminal work laid the groundwork for future explorations into this novel heterocyclic family.
However, it was the work of Stefan Niementowski in 1895 that provided a more general and accessible route to the 4-oxo-3,4-dihydroquinazoline core, a structure tautomeric with 4-hydroxyquinazolines. The Niementowski quinazoline synthesis involves the thermal condensation of anthranilic acids with amides.[3] This reaction was a significant step forward, enabling the synthesis of a variety of substituted quinazolinones and opening the door for more extensive investigation of their properties.
The parent quinazoline molecule was later synthesized in 1903 by Siegmund Gabriel, further solidifying the fundamental chemistry of this heterocyclic system.[4] These early discoveries established anthranilic acid as a key starting material for building the quinazoline scaffold.
The Emergence of this compound: A Logical Progression
While a singular "discovery" paper for this compound is not readily apparent in the early literature, its synthesis can be seen as a logical and inevitable consequence of the established chemistry. The presence of the amino group at the 2-position and the carboxylic acid at the 4-position points to specific and well-reasoned synthetic strategies that likely led to its first creation.
One of the most direct and plausible early syntheses involves the reaction of isatin (1H-indole-2,3-dione) with a source of the 2-amino group, such as guanidine . Isatin, a readily available compound, can be hydrolyzed under basic conditions to form a salt of 2-aminophenylglyoxylic acid. In the presence of a strong guanidinylating agent, this intermediate can cyclize to form the this compound. A modern iteration of this approach involves the hydrolysis of the isatin amide group followed by cyclization with guanidine to produce this compound.[5]
Figure 1: Plausible synthesis from isatin and guanidine.
Another classical approach that could yield the target molecule or its close precursors is the reaction of anthranilic acid derivatives with nitrogen-containing reagents. For instance, the reaction of anthranilic acid with urea upon heating can afford quinazolinediones, which can then be chemically modified to introduce the 2-amino group.[6]
Evolution of Synthetic Methodologies
The synthesis of the 2-aminoquinazoline core has evolved significantly from the high-temperature condensations of the 19th century. Modern organic synthesis offers a plethora of more efficient, milder, and versatile methods.
Multi-component Reactions
Contemporary approaches often favor multi-component reactions (MCRs) for their efficiency and atom economy. For example, 2-substituted quinazolines can be prepared via a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[7]
Annulation Reactions
Acid-mediated [4+2] annulation reactions provide another powerful tool. The reaction of N-benzyl cyanamides with 2-amino aryl ketones, mediated by hydrochloric acid, yields 2-aminoquinazoline derivatives in high yields.[8]
Modern Protocol for 2-Aminoquinazolin-4(3H)-one Derivatives
A representative modern synthesis for the closely related and often interchangeably used 2-aminoquinazolin-4(3H)-one derivatives is outlined below. This multi-step process offers high yields and allows for significant diversification of the final products.
Experimental Protocol: Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives [6]
-
Step 1: Formation of Quinazolinediones: Anthranilic acid is heated with urea at 150°C for 20 hours to yield the corresponding quinazolinedione.
-
Step 2: Dichlorination: The quinazolinedione is reacted with phosphorus oxychloride (POCl₃) in the presence of triethylamine (TEA) at 115°C for 17 hours to produce the 2,4-dichloroquinazoline intermediate.
-
Step 3: Selective Hydrolysis: The 2,4-dichloroquinazoline is treated with 2N sodium hydroxide (NaOH) at room temperature for 20 hours to selectively hydrolyze the chlorine at the 4-position, yielding a 2-chloro-4(3H)-quinazolinone.
-
Step 4: Amination: The 2-chloro-4(3H)-quinazolinone is then reacted with a desired aniline or amine in dimethylformamide (DMF) at 85°C for 16 hours to afford the final 2-amino-quinazolin-4(3H)-one derivative.
Figure 2: Modern multi-step synthesis of 2-aminoquinazolin-4(3H)-one derivatives.
Biological Significance and the Rise of a Privileged Scaffold
The quinazoline core is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. The diverse biological activities of quinazoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, have been extensively documented.[9]
Early pharmacological studies on aminoquinazolines, though not always focused on the 4-carboxylic acid derivative specifically, began to reveal their potential as bioactive molecules. For instance, research in the mid-20th century explored the antihypertensive effects of various aminoquinazolines.[10]
The true explosion of interest in this scaffold, however, came with the development of targeted cancer therapies. The 4-anilinoquinazoline core was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This discovery led to the development of gefitinib, an EGFR inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer.[4] This milestone solidified the importance of the quinazoline scaffold in modern drug discovery and spurred immense research into a vast array of its derivatives.
This compound and its parent structure, 2-amino-4-hydroxyquinazoline, serve as crucial building blocks for creating libraries of compounds for screening against various therapeutic targets. The amino group at the 2-position and the carboxylic acid/hydroxyl group at the 4-position provide convenient handles for further chemical modification and diversification.
Conclusion
The journey of this compound, from its conceptual origins in the foundational syntheses of the quinazoline ring to its current status as a valuable building block in drug discovery, is a testament to the cumulative nature of chemical science. While the precise moment of its first synthesis may be lost to the annals of early 20th-century chemistry, its importance is undeniable. The historical context provided by the work of Griess and Niementowski, coupled with the logical synthetic pathways available at the time, allows us to reconstruct a likely path to its discovery. Today, with a wealth of modern synthetic methods at our disposal, this compound and its derivatives continue to be a fertile ground for the development of novel therapeutics, underscoring the enduring legacy of this "privileged" heterocyclic scaffold.
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Methodological & Application
Synthesis of 2-Aminoquinazoline-4-carboxylic Acid: Detailed Methods and Protocols
An Application Guide for Researchers
Abstract
2-Aminoquinazoline-4-carboxylic acid is a pivotal scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] This document provides a detailed guide for its synthesis, targeting researchers, medicinal chemists, and drug development professionals. We will explore a primary, high-yield synthetic methodology starting from substituted anthranilic acids, offering a complete, step-by-step protocol. The guide explains the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deep understanding of the process. Furthermore, an alternative conceptual pathway is discussed to provide a broader synthetic perspective. This application note is structured to be a self-validating system, complete with characterization data, troubleshooting insights, and process flow diagrams to ensure scientific integrity and practical success in the laboratory.
Strategic Overview: Retrosynthetic Analysis
Before delving into specific protocols, a strategic retrosynthetic analysis of the target molecule reveals the most logical bond disconnections and precursor materials. The 2-aminoquinazoline core can be conceptually deconstructed in several ways. The most common and industrially relevant approach involves forming the pyrimidine ring onto a pre-existing benzene derivative. This leads to two primary disconnection strategies:
-
C4-N3 and C2-N1 Disconnection: This is the most prevalent strategy, building the heterocyclic ring from an anthranilic acid derivative. The C4 carboxyl group is native to the precursor, and the C2-amino group is introduced via a reagent that provides the N1-C2 unit, such as cyanamide or urea.
-
N1-C8a and C4-C4a Disconnection: This less common approach would involve forming the benzene ring onto a pre-existing, substituted pyrimidine, which is generally more complex.
Our focus will be on the first, more efficient strategy, which leverages readily available starting materials like anthranilic acid.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Protocol: One-Pot Annulation from Anthranilic Acid
This protocol details an efficient, one-pot synthesis adapted from methodologies that have been optimized for the synthesis of 2-aminoquinazolin-4(3H)-one derivatives.[2][3] The core of this method is the reaction between an anthranilic acid and a substituted cyanamide, mediated by chlorotrimethylsilane (TMSCl), followed by a base-induced Dimroth rearrangement to yield the thermodynamically stable 2-aminoquinazoline product.
Mechanism and Scientific Rationale
The reaction proceeds through several key stages:
-
Activation and Amidine Formation: Anthranilic acid reacts with a suitable cyanamide (e.g., N-phenylcyanamide) in the presence of TMSCl. The TMSCl acts as an activating agent. The initial nucleophilic attack of the amino group from anthranilic acid onto the cyanamide carbon forms an amidine intermediate.[4]
-
Intramolecular Cyclization: The amidine intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the quinazoline ring system.
-
Dimroth Rearrangement: Initially, a 3-substituted 2-iminoquinazolin-4-one may form. Upon heating in the presence of a base (like NaOH), this intermediate undergoes a Dimroth rearrangement. This well-established rearrangement in heterocyclic chemistry involves the ring-opening of the pyrimidine ring, followed by rotation and re-cyclization to yield the more stable 2-(substituted-amino)quinazolin-4-one isomer.[2][3] This step is crucial for achieving high yields of the desired product.
The choice of a one-pot method is deliberate; it avoids the isolation of intermediates, which improves overall yield, reduces waste, and simplifies the workflow, making it highly efficient for laboratory-scale synthesis.[2]
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Application Notes and Protocols for the One-Pot Synthesis of 2-Aminoquinazoline-4-carboxylic Acid Derivatives
Introduction: The Significance of the 2-Aminoquinazoline-4-carboxylic Acid Scaffold
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, this compound derivatives are of particular interest to researchers in drug discovery and development. The presence of the 2-amino group offers a key site for further functionalization, allowing for the modulation of pharmacological properties through the introduction of various substituents. Simultaneously, the 4-carboxylic acid moiety can enhance solubility, provide a handle for bioconjugation, or interact with specific biological targets.
Traditionally, the synthesis of such multifunctionalized quinazolines has involved multi-step sequences, often leading to lower overall yields, increased purification challenges, and significant solvent waste. The development of one-pot multicomponent reactions (MCRs) for the synthesis of these valuable compounds is therefore a significant advancement, offering a more efficient, economical, and environmentally friendly approach.[1] These MCRs allow for the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation, thereby streamlining the drug discovery process.
This application note provides detailed protocols and mechanistic insights into the one-pot synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals.
Synthetic Strategies and Mechanistic Insights
Two primary one-pot strategies for the synthesis of 2-aminoquinazoline derivatives have been identified and adapted for the specific synthesis of this compound derivatives.
Strategy 1: Three-Component Reaction from Isatoic Anhydride Derivatives
This approach utilizes an isatoic anhydride derivative, an amine, and a cyanating agent in a one-pot reaction to construct the 2-aminoquinazoline core.[1] Isatoic anhydride serves as a convenient and stable precursor to the reactive 2-aminobenzoyl intermediate.
The reaction is proposed to proceed through a cascade of reactions initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to ring opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then reacts with the electrophilic cyanating agent, followed by intramolecular cyclization to yield the final 2-aminoquinazoline product.[1]
Caption: Plausible mechanism of the three-component synthesis.
Strategy 2: Condensation of Anthranilic Acid Derivatives with Cyanamides
This method involves the direct condensation of an anthranilic acid derivative with a cyanamide in the presence of a coupling agent. This approach is particularly useful for the synthesis of N-substituted 2-aminoquinazolines.[2]
The reaction is thought to proceed via the activation of the carboxylic acid of anthranilic acid, followed by nucleophilic attack of the cyanamide nitrogen. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring. A subsequent Dimroth rearrangement can occur under basic conditions to yield the thermodynamically more stable 2-aminoquinazoline product.[2]
Caption: Proposed reaction pathway for the condensation method.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates used.
Protocol 1: Three-Component Synthesis from a Protected 2-Aminoterephthalic Acid Derivative
This protocol is an adaptation of the method described by for the synthesis of 2-amino-3-substituted quinazolinones, applied to a starting material that will yield the desired 4-carboxylic acid functionality.[1]
Materials:
-
Mono-protected 2-aminoterephthalic acid (e.g., methyl 3-amino-4-carboxybenzoate) (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
N-Cyanobenzimidazole (NCBI) or other suitable cyanating agent (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) (2.2 equiv)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the mono-protected 2-aminoterephthalic acid (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the LiHMDS solution (2.2 equiv) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the cyanating agent (1.1 equiv) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound ester derivative.
-
Subsequent hydrolysis of the ester group can be performed under standard basic or acidic conditions to yield the final carboxylic acid.
Protocol 2: Condensation of 2-Aminoterephthalic Acid with Cyanamide
This protocol is based on the one-pot synthesis of 2-(N-substituted-amino)quinazolin-4-ones and is adapted for the synthesis of the parent this compound.[2]
Materials:
-
2-Aminoterephthalic acid (1.0 equiv)
-
Cyanamide (1.5 equiv)
-
Chlorotrimethylsilane (TMSCl) (2.5 equiv)
-
tert-Butanol (t-BuOH)
-
Sodium hydroxide (2 N aqueous solution)
-
Ethanol
-
Acetic acid
Procedure:
-
To a stirred suspension of 2-aminoterephthalic acid (1.0 equiv) and cyanamide (1.5 equiv) in tert-butanol, add chlorotrimethylsilane (2.5 equiv) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and add a 1:1 (v/v) solution of 2 N aqueous sodium hydroxide and ethanol.
-
Heat the resulting solution to reflux (approximately 110 °C) and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and acidify with acetic acid in an ice bath until a precipitate forms.
-
Collect the solid precipitate by filtration and wash with water, dichloromethane, and methanol.
-
Dry the solid under high vacuum to obtain the this compound derivative.
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The following table provides a general comparison based on literature reports for related compounds.
| Feature | Strategy 1 (Isatoic Anhydride) | Strategy 2 (Anthranilic Acid) |
| Starting Materials | Protected 2-aminoterephthalic acid, amine, cyanating agent | 2-Aminoterephthalic acid, cyanamide |
| Key Reagents | LiHMDS | TMSCl, NaOH |
| Typical Yields | Moderate to Good (50-80%)[1] | Good (up to 76% for related compounds)[2] |
| Reaction Conditions | 0 °C to room temperature | 60 °C to reflux |
| Advantages | High modularity, allows for diverse substitution at N-3. | Utilizes readily available starting materials. |
| Limitations | Requires a pre-functionalized and protected starting material. | May require a subsequent rearrangement step for certain products. |
Conclusion and Future Perspectives
The one-pot synthesis of this compound derivatives represents a significant advancement in the efficient production of these medicinally important scaffolds. The protocols detailed in this application note, based on established multicomponent reaction strategies, provide a solid foundation for researchers to access a wide range of derivatives for drug discovery and development programs. The isatoic anhydride-based method offers high flexibility for introducing diversity at the 3-position, while the anthranilic acid condensation provides a more direct route to the parent 2-amino scaffold.
Future research in this area will likely focus on the development of catalytic and asymmetric one-pot methods to further enhance the efficiency and stereoselectivity of these transformations. The exploration of a broader range of starting materials and reaction conditions will undoubtedly lead to the discovery of novel this compound derivatives with unique pharmacological profiles.
References
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Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 843. [Link]
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Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]
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Lee, J. Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 40, 127953. [Link]
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Reddy, T. R., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H)-ones. Tetrahedron Letters, 56(43), 5963-5966. [Link]
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Reddy, C. R., et al. (2012). One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. Synthetic Communications, 42(15), 2246-2254. [Link]
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Sato, T., et al. (2015). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Chemical and Pharmaceutical Bulletin, 63(10), 834-837. [Link]
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Lee, C.-Y., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9845-9856. [Link]
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Kumar, A., et al. (2012). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 434-440. [Link]
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Brandão, P., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 218, 113398. [Link]
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Wang, L., et al. (2019). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. The Journal of Organic Chemistry, 84(15), 9449-9458. [Link]
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Application Notes & Protocols: The 2-Aminoquinazoline-4-carboxylic Acid Scaffold in Modern Drug Discovery
Introduction: The Quinazoline Core as a Privileged Scaffold
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its rigid, bicyclic aromatic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with protein active sites. Within this class, derivatives of 2-aminoquinazoline, and specifically those bearing a carboxylic acid or related functionality at the 4-position, have emerged as particularly fruitful starting points for the development of novel therapeutics.
This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and development of drugs based on the 2-aminoquinazoline-4-carboxylic acid scaffold. We will explore its synthetic routes, diverse biological applications, and the key assays used to validate its therapeutic potential, moving from the benchtop to preclinical models.
Section 1: Therapeutic Versatility of the 2-Aminoquinazoline Scaffold
The strategic placement of an amino group at the C2 position and a linking group at the C4 position allows for extensive structural diversification. This has led to the discovery of potent inhibitors for a remarkable range of protein classes, underscoring the scaffold's significance in drug development.
| Target Class | Specific Examples | Therapeutic Area | Key Findings & References |
| Protein Kinases | PI3K, EGFR, VEGFR-2, HER2, CDK2 | Oncology | Derivatives show nanomolar potency, favorable pharmacokinetic profiles, and robust in vivo antitumor efficacy.[1][2][3] The 4-anilinoquinazoline structure is a well-established pharmacophore for EGFR inhibition.[2] |
| DNA Repair Enzymes | Poly(ADP-ribose) Polymerase (PARP-1) | Oncology | Quinazolinone-based compounds act as potent PARP-1 inhibitors, inducing synthetic lethality in tumors with deficiencies in DNA repair pathways like BRCA1/2.[4][5] |
| Metalloenzymes | Carbonic Anhydrase (CA) IX & XII | Oncology | By appending a carboxylic acid to the 4-anilino motif, derivatives act as non-classical inhibitors of tumor-associated CA isoforms, which are crucial for regulating tumor pH.[6][7][8] |
| Epigenetic Modulators | Lysine-Specific Demethylase 1 (LSD1) | Immuno-oncology | 2-Aryl-4-aminoquinazoline derivatives can inhibit LSD1, leading to an enhanced anti-tumor immune response by modulating PD-L1 expression.[9] |
| Antiviral Targets | SARS-CoV-2 Mpro/PLpro (putative) | Infectious Disease | 2-Aminoquinazolin-4(3H)-one derivatives have demonstrated significant antiviral activity against SARS-CoV-2 with improved pharmacokinetic properties upon optimization.[10] |
| G Protein-Coupled Receptors | Protease-Activated Receptor 2 (PAR2) | Inflammation | 2-Aryloxy-4-amino-quinazolines have been developed as PAR2 antagonists, showing significant anti-inflammatory effects and reducing mortality in mouse models of sepsis.[11] |
| Other Targets | Werner (WRN) Helicase, SIRT3 | Oncology | The scaffold has been optimized to create inhibitors for novel cancer targets like WRN helicase and SIRT3, demonstrating broad applicability.[12][13] |
Section 2: Synthesis and Characterization
The synthesis of this compound derivatives is well-established, offering high yields and amenability to library generation for structure-activity relationship (SAR) studies. The following protocol details a common and effective route.
Protocol 2.1: Synthesis of 2-Aryl-4-((carboxyphenyl)amino)quinazoline Derivatives
This multi-step protocol is adapted from methodologies aimed at producing carbonic anhydrase inhibitors and demonstrates a reliable pathway to the target scaffold.[6]
Caption: General synthetic workflow for this compound derivatives.
-
Step 1: Synthesis of 2-Aryl-quinazolin-4(3H)-one Intermediates.
-
Rationale: This step forms the core quinazolinone ring through a condensation reaction. Ferric chloride serves as a Lewis acid catalyst to facilitate the cyclization.
-
To a solution of anthranilamide (1.0 eq) in water, add the desired substituted aromatic aldehyde (1.0 eq).
-
Add a solution of ferric chloride (FeCl₃) and heat the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and collect the precipitated solid by filtration. Wash with water and dry to yield the 2-aryl-quinazolin-4(3H)-one.
-
-
Step 2: Chlorination to Form 4-Chloro-2-arylquinazoline.
-
Rationale: The hydroxyl group at the 4-position is converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation.
-
Suspend the 2-aryl-quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-arylquinazoline.
-
-
Step 3: Synthesis of Target 2-Aryl-4-((carboxyphenyl)amino)quinazoline.
-
Rationale: This is a nucleophilic aromatic substitution where the amino group of aminobenzoic acid displaces the chloride at the C4 position of the quinazoline ring. A catalytic amount of acid protonates the quinazoline nitrogen, activating the ring towards substitution.
-
Dissolve the 4-chloro-2-arylquinazoline intermediate (1.0 eq) in isopropanol and add a few drops of concentrated hydrochloric acid (HCl).
-
Add the appropriate aminobenzoic acid (ortho-, meta-, or para-) (1.0 eq).
-
Heat the reaction mixture under reflux for 2 hours.[6]
-
Cool the reaction to room temperature. The product will typically precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to afford the pure target compound.[6]
-
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The carboxylic acid proton typically appears as a broad singlet far downfield (>12 ppm) in ¹H NMR. The aromatic protons will show characteristic splitting patterns. The carboxylic carbon (C=O) signal appears around 162–170 ppm in ¹³C NMR.[6]
-
Mass Spectrometry (MS): Verify the molecular weight of the final compound using High-Resolution Mass Spectrometry (HRMS).
Section 3: Application Protocols for Biological Evaluation
Once synthesized, the compounds must be evaluated for biological activity. The following protocols are standard workflows in drug discovery.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., PI3K, EGFR).
-
Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal. A potent inhibitor will block ATP consumption, leading to a low signal.
Caption: Standard workflow for a luminescence-based in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Test compound or DMSO vehicle control.
-
Kinase and substrate mixture in reaction buffer.
-
Initiate the reaction by adding ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™, Promega). This step typically involves a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based Antiproliferative Assay (MTS/MTT)
-
Objective: To assess the cytotoxicity or growth-inhibitory effect of a compound on cancer cell lines.
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (prepared in culture medium) for 72 hours. Include a vehicle control (DMSO).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Section 4: Mechanism of Action - Targeting Key Signaling Pathways
Understanding how these compounds exert their effects at a molecular level is critical. 2-Aminoquinazoline derivatives frequently target key nodes in signaling pathways that are dysregulated in cancer.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most commonly activated signaling routes in human cancer, making it a prime target for therapeutic intervention.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-aminoquinazoline-based PI3K inhibitor.
As shown, growth factor signaling activates PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger to recruit and activate downstream kinases like AKT. Activated AKT then promotes cell proliferation and survival, in part through the activation of mTOR. 2-Amino-4-methylquinazoline derivatives have been specifically designed to be highly potent class I PI3K inhibitors, effectively blocking this entire cascade and leading to robust anti-tumor activity.[1]
Conclusion
The this compound scaffold and its close analogs represent a highly validated and versatile platform for modern drug discovery. Its synthetic tractability, coupled with its ability to be tailored for high-affinity binding to diverse and therapeutically relevant targets, ensures its continued importance in the field. The protocols and data presented here provide a foundational guide for researchers aiming to harness the potential of this remarkable chemical entity to develop the next generation of targeted therapies.
References
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Al-Balas, Q., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Al-Balas, Q., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available at: [Link]
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Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]
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Giannini, G., et al. (2008). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, Z., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Chen, J., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]
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Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]
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Al-Suhaimi, K. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]
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Lee, J., et al. (2016). Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]
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Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Zhang, X., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Jeon, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. Available at: [Link]
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Zhang, Z., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
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Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences. Available at: [Link]
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Al-Balas, Q., et al. (2021). Full article: Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols: Leveraging 2-Aminoquinazoline-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold's Enduring Legacy and the Rise of a Versatile Building Block
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has given rise to a multitude of clinically successful drugs.[1] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional orientation for appended pharmacophoric groups, enabling precise interactions with biological targets. From the pioneering antihypertensive agent Prazosin to a host of modern anti-cancer therapeutics like Gefitinib and Erlotinib, the quinazoline framework has consistently demonstrated its therapeutic potential.[1][2] This broad bioactivity stems from the scaffold's ability to mimic the purine core of ATP, allowing for potent and selective inhibition of various kinases.[2]
Within this esteemed family of heterocycles, 2-Aminoquinazoline-4-carboxylic acid emerges as a particularly valuable and versatile building block for drug discovery campaigns. Its strategic placement of a nucleophilic amino group at the 2-position and a carboxylic acid at the 4-position offers two orthogonal handles for chemical modification. This dual functionality allows for the systematic and efficient construction of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a central scaffold. We will delve into its synthesis, explore key derivatization strategies, and present detailed protocols for the development of potent kinase inhibitors, a class of therapeutics where this scaffold has shown exceptional promise.
Physicochemical Properties of this compound
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on related quinazoline compounds.[3] |
| Melting Point | Expected to be >300 °C | High degree of aromaticity and potential for strong intermolecular hydrogen bonding.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The presence of both acidic and basic groups may lead to zwitterionic character, but the aromatic core limits aqueous solubility. |
| pKa (acidic) | ~3-4 | Estimated for the carboxylic acid group. |
| pKa (basic) | ~4-5 | Estimated for the 2-amino group. |
Synthesis of the this compound Scaffold
A robust and scalable synthesis of the core scaffold is the essential first step in any drug discovery program. While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a plausible and logical synthetic route can be proposed based on established quinazoline chemistry. This proposed pathway leverages commercially available starting materials and well-understood transformations.
Proposed Synthetic Pathway
The proposed synthesis commences with 2,4-diaminobenzoic acid, which undergoes a cyclization reaction with a suitable one-carbon synthon, followed by selective manipulation of the resulting intermediate.
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Application Note: A Comprehensive Protocol for the N-Acylation of 2-Aminoquinazoline-4-carboxylic Acid
Abstract
N-acylated quinazoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The strategic introduction of an acyl group onto the 2-amino position of the quinazoline scaffold can significantly modulate a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile. This application note provides a detailed, field-proven protocol for the N-acylation of 2-aminoquinazoline-4-carboxylic acid. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, critical experimental considerations, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Chemical Principles & Mechanistic Overview
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic 2-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acylating agent. The primary challenge in this synthesis is the presence of two potentially reactive functional groups: the target 2-amino group and the 4-carboxylic acid group. While the amino group is generally a stronger nucleophile than the corresponding carboxylate anion, reaction conditions must be carefully selected to favor selective N-acylation and prevent undesired side reactions, such as O-acylation or the formation of mixed anhydrides.
The most common strategies involve activating the acylating species, typically a carboxylic acid, into a more reactive form like an acyl chloride or by using a coupling agent.
Mechanism with Acyl Chloride
When using an acyl chloride, the reaction proceeds via a direct nucleophilic attack from the lone pair of the amino nitrogen onto the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for N-acylation using an acyl chloride.
Core Protocol: N-Acylation using Acyl Chlorides
This protocol describes a robust and widely applicable method for the N-acylation of this compound using an acyl chloride in the presence of a suitable base.
Materials and Reagents
-
Starting Material: this compound
-
Acylating Agent: Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.5 equivalents)
-
Base: Pyridine or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Work-up: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Appropriate solvents for recrystallization or silica gel for column chromatography.
Step-by-Step Experimental Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve or suspend the starting material. Stir the mixture at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.
-
Base Addition: Slowly add the base (e.g., pyridine, 2.0-3.0 eq) to the cooled mixture and stir for 10-15 minutes.
-
Acylating Agent Addition: Add the acyl chloride (1.1-1.5 eq) dropwise to the reaction mixture via a syringe. Ensure the temperature remains below 5-10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid. The product should have a different Rf value than the starting material.
-
Quenching & Work-up:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing cold water or ice.
-
If the product precipitates, it can be collected by vacuum filtration. Wash the solid with cold water and then dry it.
-
If the product remains in solution (more common if DCM is used), transfer the mixture to a separatory funnel. Extract with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile).
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography.
-
-
Characterization: Confirm the identity and purity of the final N-acylated product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Alternative Protocol: Using Coupling Agents
For sensitive substrates or when the desired acyl group is derived from a complex carboxylic acid, using peptide coupling agents is a milder and often more efficient alternative to acyl chlorides.[3][4][5]
Principle
Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) can be included to improve efficiency and suppress side reactions.
Materials and Reagents
-
Starting Material: this compound
-
Reagents: Carboxylic acid of choice (1.1 eq), EDC or DCC (1.2 eq), HOBt (optional, 1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure
-
Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes to form the active ester.
-
Amine Addition: In a separate flask, dissolve or suspend this compound (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Coupling: Slowly add the solution containing the activated ester to the amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-24 hours).
-
Work-up & Purification:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The work-up procedure is similar to the acyl chloride method. If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous wash.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Experimental workflow for N-acylation synthesis.
Experimental Considerations & Troubleshooting
| Parameter | Recommendation & Rationale |
| Solvent Selection | Anhydrous aprotic solvents like DMF, DCM, or THF are preferred. They effectively dissolve the reactants without participating in the reaction. The presence of water can hydrolyze the acylating agent. |
| Base Selection | Pyridine: Acts as both a base and a nucleophilic catalyst. Triethylamine (TEA): A stronger, non-nucleophilic base. Can sometimes cause solubility issues with its hydrochloride salt. DIPEA (Hunig's Base): A bulky, non-nucleophilic base, ideal for preventing side reactions at sterically hindered sites. |
| Temperature Control | Starting the reaction at 0 °C is crucial . Acylation is often highly exothermic. Low temperatures prevent the degradation of sensitive functional groups and minimize the formation of di-acylated or other byproducts. |
| Equivalents | A slight excess of the acylating agent (1.1-1.5 eq) is used to ensure complete consumption of the limiting starting material. A larger excess of the base (2.0-3.0 eq) is needed to neutralize the generated acid and to act as a proton scavenger for the carboxylic acid group on the quinazoline. |
| Common Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive acylating agent (hydrolyzed); Insufficient base; Poor solubility of starting material. | Use freshly opened or distilled acylating agents and anhydrous solvents. Increase the amount of base. Try a more polar solvent like DMF. |
| Multiple Products on TLC | Di-acylation; O-acylation of the carboxylic acid; Side reactions due to high temperature. | Reduce the amount of acylating agent to ~1.05 equivalents. Maintain strict temperature control at 0 °C during addition. |
| Starting Material Remains | Insufficient acylating agent; Reaction time too short. | Add a small additional portion of the acylating agent. Increase the reaction time and monitor by TLC. |
| Difficult Purification | Byproducts have similar polarity to the product. | Optimize the reaction conditions to improve selectivity. Try a different solvent system for chromatography or consider reverse-phase HPLC for very difficult separations. |
Conclusion
This application note provides two robust and reliable protocols for the N-acylation of this compound. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as temperature, solvent, and stoichiometry, researchers can successfully synthesize a wide array of N-acylated derivatives. The troubleshooting guide offers practical solutions to common experimental challenges, facilitating the efficient development of novel quinazoline-based compounds for scientific investigation and drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77931. Retrieved from [Link]
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ResearchGate. (n.d.). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
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DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline... Retrieved from [Link]
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ResearchGate. (n.d.). 3-(N,N-Diacylamino)quinazolin-4(3H)-ones as Enantioselective Acylating Agents for Amines. Retrieved from [Link]
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ResearchGate. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
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Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
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Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
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SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Retrieved from [Link]
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Research and Reviews. (n.d.). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Retrieved from [Link]
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Large-Scale Synthesis of 2-Aminoquinazoline-4-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of 2-Aminoquinazoline-4-carboxylic acid, a crucial intermediate in the development of various pharmaceutical agents. The protocol emphasizes a one-pot reaction strategy, ensuring efficiency and high yield, making it suitable for industrial applications. This document provides in-depth procedural steps, mechanistic insights, and critical safety considerations to empower researchers in drug discovery and development.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have made them a focal point of medicinal chemistry research.[1][2] Specifically, this compound serves as a key building block for the synthesis of more complex quinazoline-based drugs. The development of an efficient, scalable, and cost-effective synthesis for this intermediate is paramount for advancing drug discovery programs.
This application note presents a detailed protocol for the large-scale synthesis of this compound, primarily focusing on a one-pot reaction involving anthranilic acid and a cyanamide derivative. This approach offers significant advantages over traditional multi-step syntheses by minimizing reaction time, reducing waste, and simplifying the purification process.[3]
Reaction Scheme and Mechanism
The synthesis proceeds through a one-pot, two-step reaction starting from anthranilic acid. The overall transformation is depicted below:
Overall Reaction:
Caption: One-pot synthesis of this compound.
The reaction is initiated by the treatment of anthranilic acid with phenylcyanamide in the presence of chlorotrimethylsilane (TMSCl).[3] This step leads to the formation of a mixture containing a 2-(N-substituted-amino)quinazolin-4-one and a 3-substituted 2-aminoquinazolin-4-one.[3] Subsequently, a Dimroth rearrangement is induced by refluxing the mixture with aqueous sodium hydroxide in ethanol. This rearrangement is a crucial step that yields the desired this compound.[3] This one-pot method is advantageous as it is not sensitive to moisture and produces a large amount of the pure product without the need for column chromatography.[3]
Detailed Protocol
This protocol is optimized for a large-scale synthesis, yielding a significant quantity of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 117 mmol (20 g) | High purity grade |
| N-(3,5-Dichlorophenyl)cyanamide | C₇H₄Cl₂N₂ | 187.03 | 175 mmol (32.7 g) | Synthesized separately or commercially sourced |
| Chlorotrimethylsilane (TMSCl) | C₃H₉ClSi | 108.64 | 175 mmol (22 mL) | Handle in a fume hood |
| tert-Butanol | C₄H₁₀O | 74.12 | 300 mL | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2 N solution | Prepare fresh in EtOH/H₂O (1:1) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 500 mL | Anhydrous |
| Deionized Water (H₂O) | H₂O | 18.02 | 500 mL | |
| Acetic Acid | CH₃COOH | 60.05 | 114 mL | Glacial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | For washing |
| Methanol | CH₃OH | 32.04 | 100 mL | For washing |
Experimental Procedure
Step 1: Reaction Setup and Initial Condensation
-
To a stirred suspension of anthranilic acid (20 g, 117 mmol) and N-(3,5-dichlorophenyl)cyanamide (32.7 g, 175 mmol) in tert-butanol (300 mL) at room temperature, add chlorotrimethylsilane (22 mL, 175 mmol).[3]
-
Stir the reaction mixture using a mechanical stirrer for 4 hours at 60 °C.[3]
Step 2: Dimroth Rearrangement and Cyclization
-
To the stirred mixture, add a 2 N aqueous ethanolic NaOH solution (1 L, prepared from 1:1 v/v H₂O/EtOH) at room temperature.[3]
-
Heat the resulting solution to reflux (approximately 110 °C) and stir for 6 hours.[3]
Step 3: Product Isolation and Purification
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the solution by the slow addition of acetic acid (114 mL).[3]
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected solid sequentially with deionized water (200 mL), dichloromethane (200 mL), and methanol (100 mL).[3]
-
Dry the resulting solid under a high vacuum to obtain the final product.
Expected Yield and Purity
This protocol typically yields a white solid product with an approximate yield of 62%.[3] The purity of the product is generally high, and in many cases, it can be used in subsequent reactions without further purification.
Process Workflow
Caption: Step-by-step experimental workflow.
Safety and Handling
General Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Chlorotrimethylsilane (TMSCl): Corrosive and flammable. Reacts with moisture to produce HCl gas. Handle with extreme care.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal:
-
All organic and aqueous waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure accurate temperature control and reaction time. Check the purity of starting materials. |
| Loss of product during workup | Ensure complete precipitation before filtration. Minimize transfers. | |
| Product is impure | Incomplete washing | Follow the washing procedure meticulously to remove unreacted starting materials and byproducts. |
| Side reactions | Adhere strictly to the reaction temperature and stoichiometry. | |
| Difficulty in filtration | Fine precipitate | Allow the precipitate to settle completely before filtration. Use a larger pore size filter paper if necessary, but be mindful of product loss. |
Conclusion
The described one-pot synthesis of this compound offers a highly efficient and scalable route for producing this valuable pharmaceutical intermediate. By following the detailed protocol and adhering to the safety guidelines, researchers can reliably obtain high yields of the pure product. This methodology represents a significant improvement over classical synthetic approaches, facilitating the rapid and cost-effective development of novel quinazoline-based therapeutics.
References
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Hilaris Publisher. (2011, January 21). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]
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CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
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Bentham Open. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from [Link]
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PubMed. (n.d.). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Retrieved from [Link]
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Semantic Scholar. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Retrieved from [Link]
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ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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2-Aminoquinazoline-4-carboxylic acid derivatives as kinase inhibitors
Table 1: Inhibitory activity of a hypothetical this compound derivative against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. [5]
Protocol 3.3: Cell-Based Assays
Cell-based assays are essential to confirm that the compound's activity observed in vitro translates to a cellular context, where factors like cell permeability and off-target effects come into play. [16][17][18]
This assay directly measures the inhibition of a target kinase's activity within the cell by quantifying the phosphorylation of its downstream substrate. [19] Objective: To assess the ability of a compound to inhibit target kinase phosphorylation in a cellular environment.
Materials:
-
Cancer cell line known to overexpress the target kinase (e.g., H1975 cells for mutant EGFR). [20]* Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate (e.g., phospho-Akt and total-Akt)
-
Western Blot or ELISA equipment
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection (Western Blot Method):
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the phosphorylated substrate.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein to serve as a loading control.
-
-
Analysis: Quantify the band intensities. A reduction in the phospho-protein signal relative to the total protein indicates successful target inhibition.
This assay measures the overall effect of the compound on the growth and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom plates
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serially diluted concentrations of the test compound to the wells. Include appropriate controls.
-
Incubation: Incubate the cells for 72 hours.
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the log of compound concentration to determine the GI50 value.
Transition to In Vivo Studies
Promising candidates identified through in vitro and cell-based assays must be evaluated in animal models to assess their efficacy and safety profile. [14]This typically involves:
-
Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound in animals (e.g., mice or rats) to determine its bioavailability and dosing schedule. [14][21]* Pharmacodynamic (PD) Studies: Measuring target engagement in vivo, for example, by analyzing phospho-histone H3 levels in tumor tissue after treatment with an Aurora kinase inhibitor. [22]* Efficacy Studies: Using xenograft models where human tumor cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth. [23]
References
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- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
- Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Spotlight: Cell-based kinase assay form
- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
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- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
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- Can anyone suggest a protocol for a kinase assay?. (2015).
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
- In vitro JAK kinase activity and inhibition assays. (2013). PubMed - NIH.
- In vitro kinase assay. (2023). Protocols.io.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
- Clinically used quinazoline containing TK inhibitors. (n.d.).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025).
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Design, synthesis and biological evaluation of 2H-o[6][17]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (n.d.). PMC - NIH.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (n.d.). ScienceDirect.
- 2-substituted 4-aminoquinazoline derivatives as potential dual inhibitors of EGFR and HER2: an in silico and in vitro study. (2022). Scilit.
- Quinazoline derivative compound (11d)
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). PubMed.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed.
- Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004). AACR Journals.
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (n.d.). PubMed.
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- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). Taylor & Francis Online.
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Application Notes and Protocols for the Investigation of 2-Aminoquinazoline-4-carboxylic Acid in Antiviral Research
Introduction: The Quinazoline Scaffold as a Privileged Structure in Antiviral Drug Discovery
The quinazoline nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] In recent years, derivatives of the quinazoline scaffold have emerged as a promising class of antiviral agents, demonstrating potent activity against a diverse range of viruses.[2][3] Notably, derivatives of 2-aminoquinazolin-4(3H)-one have shown remarkable efficacy against coronaviruses such as SARS-CoV-2 and MERS-CoV, often with low cytotoxicity.[4][5] This has spurred significant interest in exploring the full potential of the broader quinazoline chemical space for novel antiviral therapies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Aminoquinazoline-4-carboxylic acid in antiviral research. While direct antiviral studies on this specific molecule are not extensively reported in the current literature, its close structural resemblance to the highly active 2-aminoquinazolin-4(3H)-one scaffold makes it a compelling candidate for investigation. These application notes will, therefore, provide a strategic framework and detailed protocols for the systematic evaluation of this compound and its derivatives as potential antiviral agents. We will extrapolate from the established knowledge of related quinazoline compounds to propose a robust research plan, from initial synthesis and screening to preliminary mechanism of action studies.
Part 1: Rationale for Investigating this compound
The primary impetus for exploring this compound stems from the established antiviral pedigree of the 2-aminoquinazoline core. The key structural difference, the presence of a carboxylic acid group at the 4-position in place of a ketone, may offer several potential advantages:
-
Novel Structure-Activity Relationships (SAR): The carboxylic acid moiety provides a new handle for chemical modification, allowing for the exploration of a different region of chemical space compared to the well-studied 2-aminoquinazolin-4(3H)-ones. This could lead to the discovery of derivatives with improved potency, altered viral spectrum, or a different mechanism of action.
-
Improved Pharmacokinetic Properties: The introduction of a carboxylic acid group can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug development.
-
Potential for Alternative Mechanisms of Action: While many quinazoline derivatives are known to be viral entry inhibitors, the carboxylic acid group could potentially interact with different viral or host targets, such as viral polymerases or proteases.
Part 2: Proposed Research Workflow for Antiviral Evaluation
A systematic approach is essential to thoroughly evaluate the antiviral potential of this compound. The following workflow outlines a logical progression from compound synthesis to in-depth biological characterization.
Caption: Proposed workflow for the antiviral evaluation of this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The synthesis of the 2-aminoquinazolin-4(3H)-one scaffold is well-documented and can be adapted for the synthesis of the target carboxylic acid.[4][5]
Step 1: Synthesis of the Quinazoline Core
A plausible synthetic route could involve the reaction of anthranilic acid derivatives with cyanogen bromide to form an intermediate that can be cyclized to the desired this compound scaffold.
Step 2: Derivatization of the 2-Amino Group
To explore the SAR, a library of derivatives can be synthesized by reacting the 2-amino group with a variety of substituted anilines or other amines. This is a common and effective strategy for optimizing the antiviral activity of this class of compounds.[4]
Protocol 2: In Vitro Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the concentration range at which the compounds are not toxic to the host cells.[6][7]
Materials:
-
Host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza, A549 for respiratory viruses)[4][8][9]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit[10][11]
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[11]
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay (Primary Antiviral Screening)
This assay is a rapid and effective method for the initial screening of compounds for antiviral activity.[9]
Materials:
-
Host cell line
-
Virus stock with a known titer
-
96-well cell culture plates
-
Test compounds at non-toxic concentrations
-
Crystal violet solution
Procedure:
-
Seed the 96-well plates with host cells and incubate to form a monolayer.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate until significant CPE is observed in the virus control wells (typically 2-4 days).
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution.
-
Wash the plates and visually or spectrophotometrically assess the inhibition of CPE.
-
Compounds that show significant protection of the cell monolayer are considered hits.
Protocol 4: Plaque Reduction Assay (Potency Determination)
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line
-
Virus stock
-
6-well or 12-well cell culture plates
-
Test compounds
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus.
-
After the adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (agarose or methylcellulose) containing the test compound dilutions.
-
Incubate until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Part 4: Proposed Mechanism of Action Studies
Once potent antiviral compounds are identified, the next step is to elucidate their mechanism of action.
Caption: A flowchart for investigating the mechanism of action of hit compounds.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or egress). The compound is added at different time points relative to viral infection.
Viral Entry Assays
If the time-of-addition assay suggests an effect on viral entry, specific assays can be performed. For enveloped viruses, this could involve pseudotyped virus entry assays.[5]
Viral Polymerase Inhibition Assays
Given that some quinoline and quinazoline derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), this is a key target to investigate.[12][13][14] In vitro enzymatic assays using purified viral polymerase can directly assess the inhibitory activity of the compounds.
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison of the antiviral activity and cytotoxicity of the synthesized compounds.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against a Representative Virus (e.g., SARS-CoV-2)
| Compound ID | Modifications on 2-Amino Group | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lead Compound | Unsubstituted | >100 | >50 | - |
| Derivative 1 | 3,5-dichloroaniline | >100 | 0.5 | >200 |
| Derivative 2 | 4-fluoroaniline | >100 | 2.1 | >47.6 |
| ... | ... | ... | ... | ... |
| Remdesivir | (Positive Control) | >50 | 3.47 | >14 |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.
Conclusion
While the direct antiviral potential of this compound remains to be fully elucidated, its structural analogy to highly potent antiviral quinazoline derivatives makes it a compelling target for further investigation. The application notes and protocols outlined in this document provide a comprehensive framework for the systematic synthesis, screening, and characterization of this compound and its derivatives. By following this structured approach, researchers can effectively explore the therapeutic potential of this novel chemical scaffold and contribute to the development of next-generation antiviral agents.
References
- Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)
- Novel SARS-CoV-2 entry inhibitors, 2-anilinoquinazolin-4(3H)-one derivatives, show potency as SARS-CoV-2 antivirals in a human ACE2 transgenic mouse model. PubMed.
- Antiviral Drug Screening. Virology Research Services.
- Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
- Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online.
- Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. PMC - NIH.
- Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI.
- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp.
- The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. PMC - NIH.
- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. PubMed.
- Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH.
- Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evalu
- Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study. NIH.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Antiviral Agents – Benzazine Deriv
- Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )
- Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study. PubMed.
- Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. PubMed.
- A Comparative Analysis of 2-(1-Adamantyl)
- Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. MDPI.
- Progression of Antiviral Agents Targeting Viral Polymerases. MDPI.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH.
- Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline deriv
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
- Small Molecule Drugs Targeting Viral Polymerases. MDPI.
- In vitro and in vivo models for Testing anti-viral agents against...
- Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. MDPI.
- An integrated in silico and ex vivo study identifies quinazolinedione L134716 as a potential inhibitor of infectious bronchitis virus. PubMed.
- Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
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- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminoquinazoline-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 2-Aminoquinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful synthesis of this important heterocyclic compound.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purification. The presence of both a basic amino group and an acidic carboxylic acid group within the same molecule imparts zwitterionic character, which can significantly influence its solubility and reactivity. This guide provides a structured approach to understanding and overcoming the common hurdles encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and practical laboratory-scale synthesis involves a cyclocondensation reaction starting from isatin. The key transformation is the reaction of isatin with a guanidine salt in the presence of a base. This method involves the hydrolytic opening of the isatin lactam ring, followed by cyclization with guanidine to form the desired quinazoline scaffold.[1]
Another approach involves the multi-step synthesis starting from anthranilic acid derivatives. For instance, anthranilic acid can be converted to a 2,4-dichloroquinazoline intermediate, which can then be selectively reacted with ammonia or an amino equivalent at the 2-position, followed by functionalization at the 4-position to introduce the carboxylic acid moiety.[2][3] However, this route is often more complex and may lead to lower overall yields.
Q2: I am getting a very low yield. What are the likely causes?
Low yields are a frequent issue and can stem from several factors. A systematic troubleshooting approach is crucial. Key areas to investigate include:
-
Incomplete Isatin Ring Opening: The initial step of base-mediated hydrolysis of isatin is critical. Insufficient base or reaction time can lead to unreacted starting material.
-
Suboptimal Reaction Temperature: The cyclization step with guanidine often requires elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or the product.
-
Poor Quality of Reagents: Impurities in isatin or the guanidine salt can lead to side reactions and a decrease in the desired product formation.
-
Precipitation of Reactants or Product: The zwitterionic nature of this compound can lead to poor solubility in many common organic solvents, potentially causing it to precipitate out of the reaction mixture before the reaction is complete.
Q3: I am observing significant byproduct formation. What are the likely side reactions?
The most common side reactions include:
-
Formation of Quinazoline-2,4-diones: If the cyclization with guanidine is incomplete or inefficient, the intermediate derived from isatin can undergo self-condensation or react with other nucleophiles to form stable quinazoline-2,4-dione byproducts.[2]
-
Decarboxylation: Under harsh reaction conditions, particularly at high temperatures and extreme pH, the carboxylic acid group at the 4-position can be lost, leading to the formation of 2-aminoquinazoline.
-
Polymerization: Tarry, insoluble materials can form, especially at higher temperatures, due to the polymerization of reactive intermediates.
Q4: How can I effectively purify this compound?
Purification can be challenging due to the compound's low solubility in most organic solvents and its zwitterionic nature. Standard silica gel column chromatography is often ineffective. The most successful purification strategies typically involve:
-
Recrystallization: This is the preferred method. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or DMF/water, often provides the best results. The product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
-
Acid-Base Precipitation: The compound can be dissolved in a dilute aqueous base (e.g., NaOH or NaHCO₃) to form the soluble carboxylate salt. The solution is then filtered to remove any insoluble impurities. Subsequently, the pH is carefully adjusted with a dilute acid (e.g., HCl or acetic acid) to the isoelectric point of the molecule, causing the pure product to precipitate out. This precipitate can then be collected by filtration and washed with water and a non-polar organic solvent like diethyl ether or hexane.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Isatin Ring Opening: Insufficient base strength or concentration. | - Use a stronger base (e.g., KOH instead of NaOH).- Increase the molar excess of the base.- Increase the reaction time for the initial hydrolysis step. |
| 2. Low Reaction Temperature: The activation energy for the cyclization step is not being met. | - Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC. | |
| 3. Poor Solubility of Reactants: Guanidine salt or the isatin-derived intermediate may not be fully soluble in the chosen solvent. | - Switch to a more polar, higher-boiling solvent such as DMF, DMSO, or ethylene glycol.- Consider using a phase-transfer catalyst if a two-phase system is employed. | |
| Formation of a Tarry, Insoluble Mass | 1. Excessive Reaction Temperature: Leads to decomposition and polymerization. | - Optimize the reaction temperature by performing small-scale experiments at different temperatures.- Ensure uniform heating of the reaction mixture with vigorous stirring. |
| 2. Presence of Impurities: Catalyze polymerization side reactions. | - Purify the starting materials (isatin and guanidine salt) before use. Recrystallization is often effective. | |
| Product is Difficult to Purify | 1. Zwitterionic Nature: Leads to low solubility in common organic solvents. | - Utilize recrystallization from a polar solvent system (e.g., ethanol/water, DMF/water).- Employ acid-base precipitation as described in the FAQs. |
| 2. Contamination with Inorganic Salts: Residual base or guanidine salt from the reaction. | - Wash the crude product thoroughly with cold water after filtration.- If using acid-base precipitation, ensure the final product is washed extensively with deionized water to remove any residual salts. | |
| Product Shows Broad Peaks in NMR | 1. Presence of Paramagnetic Impurities: Trace amounts of metal ions can cause peak broadening. | - Treat a solution of the product with a chelating agent like EDTA, followed by filtration and recrystallization. |
| 2. Aggregation in Solution: The zwitterionic nature can lead to aggregation in certain NMR solvents. | - Use a more polar, hydrogen-bond-donating solvent like DMSO-d₆.- Gentle heating of the NMR sample can sometimes help to break up aggregates and sharpen the peaks. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatin
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Isatin Ring Hydrolysis and Cyclization with Guanidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatin (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a solution of a base, such as potassium hydroxide (2.0-3.0 eq), in water.
-
Heat the mixture to reflux for 1-2 hours to facilitate the hydrolytic opening of the isatin ring. The color of the reaction mixture should change, indicating the formation of the potassium salt of 2-aminophenylglyoxylic acid.
-
To the hot solution, add guanidine hydrochloride (1.5-2.0 eq).
-
Continue to heat the reaction mixture at reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Work-up and Purification
-
Acidify the cooled reaction mixture to pH 5-6 with a dilute acid, such as 1M HCl or acetic acid. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Wash the solid with a non-polar organic solvent, such as diethyl ether or hexane, to remove any non-polar impurities.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound from isatin.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Purification Workflow
Caption: A typical workflow for the purification of this compound via acid-base precipitation.
References
-
Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]
-
ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]
-
ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate. [Link]
-
Synthetic and design strategy for isatin and 4-aminoquinazoline hybrids. ResearchGate. [Link]
-
A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
-
Quinoline-4-carboxylic acid | Solubility of Things. [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PubMed Central. [Link]
-
2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677. PubChem. [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]
-
2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526. PubChem. [Link]
-
2-AMINOTHIAZOLINE-4-CARBOXYLIC ACID, (R)-. precisionFDA. [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. PubMed. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Aminoquinazoline-4-carboxylic acid and its Derivatives
Welcome to the technical support center for the synthesis of 2-aminoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Quinazoline-based structures are pivotal in medicinal chemistry, forming the core of numerous approved drugs.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful synthesis.
The target molecule, 2-aminoquinazoline-4-carboxylic acid, exists predominantly as its more stable tautomer, 2-aminoquinazolin-4(3H)-one . This guide will focus on the synthesis of this quinazolinone core, as it is the common and synthetically accessible form. We will address the specifics of tautomerism in the FAQ section.
Section 1: Overview of Common Synthetic Pathways
The synthesis of the 2-aminoquinazolin-4(3H)-one scaffold typically begins with substituted anthranilic acids. Two prevalent and effective strategies are outlined below.
-
The One-Pot Cyanamide Cyclization Method: This is an efficient modern approach that involves the reaction of an anthranilic acid with a substituted cyanamide in the presence of an activating agent like chlorotrimethylsilane (TMSCl). The reaction proceeds through a mixture of isomers which are then converted to the desired final product via a base-catalyzed Dimroth rearrangement.[2][3] This method is often high-yielding and avoids the use of harsh reagents like phosphorus oxychloride (POCl₃).[2]
-
The Urea Cyclization / Chlorination / Amination Sequence: A more traditional, multi-step approach involves first heating an anthranilic acid with urea to form the corresponding quinazoline-2,4(1H,3H)-dione.[4] This intermediate is then chlorinated, typically with POCl₃, to yield a 2,4-dichloroquinazoline. Subsequent selective substitution reactions can be performed to introduce the desired amino groups.[4]
Workflow for the One-Pot Synthesis
The following diagram illustrates the general workflow for the efficient one-pot synthesis method, which is the focus of much of our troubleshooting advice.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminoquinazoline-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of 2-aminoquinazoline-4-carboxylic acid, a key intermediate for many of these compounds, can present challenges in achieving high yields and purity. This guide addresses common issues encountered during its synthesis and provides structured solutions to improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific problems that may arise during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[2]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[3]
-
Temperature: Classical methods like the Niementowski synthesis often require high temperatures (130-160°C) to proceed efficiently.[2] However, excessively high temperatures can lead to degradation. It is advisable to perform small-scale reactions at various temperatures to find the optimal range.
-
Reaction Time: Reaction times can vary significantly.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and ensure the starting material is fully consumed.[3]
-
Solvent: The polarity and boiling point of the solvent can greatly influence reactant solubility and reaction rate.[2] Common solvents for quinazoline synthesis include dimethylformamide (DMF), ethanol, and toluene.[2] A solvent screening may be necessary to identify the most effective one for your specific reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Poor Quality of Starting Materials: Impurities in reactants, such as anthranilic acid, can lead to side reactions that consume starting material and lower the yield.[2]
-
Solution: Ensure the purity of your starting materials. Recrystallization or other purification methods should be employed if necessary.[2]
-
-
Moisture Sensitivity: Some reagents and intermediates in quinazoline synthesis can be sensitive to moisture, leading to unwanted side reactions.[3]
-
Solution: Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Q2: I am observing multiple impurities and byproducts in my reaction mixture. What are the common side products and how can I minimize their formation?
The formation of side products is a frequent challenge. The nature of these impurities depends on the specific synthetic route.
Common Side Products in Niementowski Synthesis (from Anthranilic Acid):
-
Unreacted Anthranilic Acid: Can often be removed by washing the crude product with a dilute basic solution like sodium bicarbonate.[2]
-
N-Formylanthranilic Acid: This is a key intermediate. Its presence suggests that the cyclization step is incomplete.[2]
-
2,4(1H,3H)-Quinazolinedione: This byproduct can form if the formamide used contains urea as an impurity or if the formamide decomposes at high temperatures.[2]
Strategies to Minimize Byproducts:
-
Control Reaction Temperature: As mentioned, avoid excessively high temperatures that can cause degradation of starting materials and products.
-
Use High-Purity Reagents: Using pure starting materials is crucial to prevent side reactions.[2]
-
Optimize Stoichiometry: Adjusting the ratio of reactants can help to minimize the formation of certain byproducts.[3]
Q3: I am attempting a synthesis that involves the hydrolysis of a nitrile precursor (e.g., 2-amino-4-cyanoquinazoline) to the carboxylic acid. The hydrolysis is inefficient. How can I drive this reaction to completion?
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[4][5] Inefficiency in this step often relates to reaction conditions.
Troubleshooting Nitrile Hydrolysis:
-
Acid Hydrolysis:
-
Procedure: The nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid.[5]
-
Challenge: The solubility of the nitrile in aqueous acid can be low, especially for larger molecules, potentially slowing the reaction.[6]
-
Optimization:
-
Co-solvents: The addition of a co-solvent that is miscible with both the aqueous acid and the organic nitrile can improve solubility and reaction rates.
-
Phase-Transfer Catalysts: For nitriles with very low aqueous solubility, a phase-transfer catalyst may be beneficial.
-
Stronger Acid/Higher Temperature: While exercising caution to avoid degradation, using a more concentrated acid or a higher reaction temperature can increase the rate of hydrolysis.[6]
-
-
-
Alkaline Hydrolysis:
-
Procedure: The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide.[5] This initially forms the carboxylate salt.[4]
-
Work-up is Crucial: To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) after the hydrolysis is complete to protonate the carboxylate.[5]
-
Monitoring: The reaction can be monitored for the evolution of ammonia gas, which is a byproduct of the reaction.[5]
-
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Protocol: Microwave-Assisted Niementowski Synthesis
Microwave-assisted organic synthesis (MAOS) can offer significant advantages over conventional heating, including reduced reaction times and improved yields.[1][7]
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid and a suitable amide (e.g., formamide). The use of a solid support like acidic alumina or montmorillonite K-10 can further enhance the reaction.[7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a predetermined time (e.g., 30 minutes).[2] These parameters should be optimized for the specific substrates.
-
Work-up: After the reaction is complete and the vessel has cooled, pour the mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[2]
Common Side Reactions in Niementowski Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminoquinazoline-4-carboxylic Acid by Column Chromatography
Welcome to the technical support center for the purification of 2-aminoquinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this compound. Our approach is rooted in extensive field experience and established scientific principles to ensure you can achieve the highest purity for your downstream applications.
Understanding the Molecule: The Key to Successful Purification
This compound is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature, combined with the aromatic quinazoline core, presents unique challenges in column chromatography. The compound's charge state is highly dependent on the pH of its environment, which directly impacts its retention on a stationary phase. Therefore, precise control over the mobile phase pH is paramount for achieving reproducible and effective separation.
Troubleshooting Guide
Encountering issues during purification is a common aspect of chromatography. The following table outlines potential problems you may face when purifying this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention (Compound Elutes in the Void Volume) | 1. Inappropriate Stationary Phase: The stationary phase may be too non-polar for this polar compound. 2. Mobile Phase Too Polar: The eluent is too strong, preventing interaction with the stationary phase. 3. Ionization Suppression: The compound may be in a charged state that has low affinity for the stationary phase. | 1. Stationary Phase Selection: Use a more polar stationary phase. For reversed-phase, consider an embedded polar group (EPG) column. For normal phase, deactivated silica or alumina may be options. 2. Adjust Mobile Phase: Decrease the polarity of the mobile phase. In reversed-phase, this means reducing the organic solvent concentration. 3. pH Control: Adjust the mobile phase pH to suppress the ionization of either the amino or carboxylic acid group, thereby increasing its retention on a reversed-phase column. For example, a low pH mobile phase will protonate the amino group and keep the carboxylic acid neutral, which can improve retention.[1][2] |
| Peak Tailing | 1. Secondary Interactions: The basic amino group can interact with acidic silanol groups on the silica surface. 2. Column Overload: Injecting too much sample can lead to peak asymmetry. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may be causing mixed-mode interactions. | 1. Mobile Phase Modifier: Add a competing base, like triethylamine (TEA), to the mobile phase to block silanol interactions. Alternatively, use a low pH mobile phase to protonate the silanols and reduce their activity.[3] 2. Reduce Sample Load: Decrease the amount of sample injected onto the column.[3] 3. Optimize pH: Ensure the mobile phase pH is buffered and consistent. A change of as little as 0.1 pH units can significantly impact peak shape.[1] |
| Broad Peaks | 1. Slow Kinetics: The compound may be interacting too strongly with the stationary phase. 2. Column Contamination: Buildup of impurities on the column can lead to poor peak shape. 3. Extra-Column Volume: Excessive tubing length or dead volume in the system.[1] | 1. Increase Mobile Phase Strength: A stronger mobile phase can improve peak sharpness by speeding up elution. 2. Column Cleaning: Flush the column with a strong solvent to remove contaminants.[3] 3. System Optimization: Minimize the length and diameter of tubing connecting the injector, column, and detector. |
| Irreproducible Retention Times | 1. Mobile Phase Instability: The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component). 2. Lack of Equilibration: The column is not fully equilibrated with the mobile phase between runs. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1] | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[1] 2. Sufficient Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. 3. Column Thermostatting: Use a column oven to maintain a constant temperature. |
| Compound Appears to Decompose on the Column | 1. Silica Acidity: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds. | 1. Deactivated Silica: Use a deactivated silica gel or consider an alternative stationary phase like alumina or a polymer-based resin.[4] 2. Test Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours to check for degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a column and mobile phase for this compound?
A1: For reversed-phase HPLC, a C18 column is a good starting point. Due to the polar nature of the molecule, a column with an embedded polar group or one designed for aqueous mobile phases may provide better retention and peak shape.[2] For the mobile phase, a gradient elution from a buffered aqueous solution (e.g., 0.1% formic acid or acetic acid in water) to an organic solvent like acetonitrile or methanol is a common strategy. The acidic modifier helps to suppress the ionization of the carboxylic acid and minimize silanol interactions.[2][5]
Q2: How do I choose the optimal pH for my mobile phase?
A2: The optimal pH will depend on the desired retention behavior. To maximize retention on a reversed-phase column, you generally want the analyte to be as neutral as possible. For this compound, a mobile phase pH of around 2-3 will protonate the amino group but keep the carboxylic acid in its neutral form, which is often a good starting point for reversed-phase chromatography. It is crucial to use a buffer to maintain a stable pH throughout the run.[1]
Q3: My compound is not soluble in the initial mobile phase. How can I load it onto the column?
A3: If your compound is not soluble in the mobile phase, you can dissolve it in a stronger solvent, such as DMSO or a small amount of the strong eluent (e.g., acetonitrile/methanol). However, it is critical to use the minimum amount of strong solvent necessary to dissolve the sample. Injecting a large volume of a strong solvent can lead to poor peak shape and band broadening.
Q4: Can I use normal-phase chromatography for this compound?
A4: While reversed-phase is more common for such compounds, normal-phase chromatography is a possibility. However, the high polarity of this compound would require a very polar mobile phase (e.g., a mixture of dichloromethane, methanol, and possibly acetic or formic acid).[6] Tailing can be a significant issue on standard silica gel due to the basic amino group. Deactivated silica or alumina might be better choices for the stationary phase.[4]
Q5: I am seeing ghost peaks in my chromatogram. What could be the cause?
A5: Ghost peaks can arise from several sources. Contaminants in the mobile phase or from a previous injection are common culprits. Ensure you are using high-purity solvents and that your column is thoroughly washed between runs. Another possibility is carryover from the injector. A proper needle wash protocol can help mitigate this.[1]
Recommended Column Chromatography Protocol (Reversed-Phase)
This protocol provides a general framework for the purification of this compound using reversed-phase column chromatography. Optimization will likely be necessary based on your specific crude sample and equipment.
1. Stationary Phase and Column:
-
Stationary Phase: C18-functionalized silica gel.
-
Column: Choose a column size appropriate for your sample amount.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Degassing: Degas both mobile phases prior to use to prevent bubble formation in the pump and detector.[3]
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or mobile phase B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. Column Equilibration:
-
Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes, or until the baseline is stable.
5. Elution Gradient:
-
Inject the prepared sample.
-
Begin the elution with a shallow gradient to ensure good separation of closely eluting impurities. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B (to wash the column)
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
Monitor the elution using a UV detector, likely at a wavelength where the quinazoline core has strong absorbance.
6. Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions by a suitable method (e.g., analytical HPLC, TLC, or LC-MS) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Caption: Workflow for the Purification of this compound.
References
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Phase Separations. HPLC Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
LCGC North America. Retaining Polar Compounds. Available at: [Link]
-
National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]
-
Reddit. chromatography of carboxylic acid derivatives of aminoacids?. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis & Purification of 2-Aminoquinazoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis and purification of 2-Aminoquinazoline-4-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: My final product is off-white, yellow, or brown instead of a pure white solid.
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Probable Cause: This discoloration is a common indicator of residual starting materials, particularly unreacted anthranilamide, or the presence of oxidation byproducts and other chromophoric impurities formed during the reaction. The synthesis often involves heating, which can promote the formation of colored polymeric side products if reaction times or temperatures are exceeded.
-
Step-by-Step Solution: Multi-Step Purification Workflow
This workflow is designed to systematically remove different classes of impurities. It is essential to monitor the progress at each stage using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workflow Diagram: Purification Strategy
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Acid-Base Extraction
-
Principle: this compound possesses both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This allows for its selective extraction. Most organic impurities will not have this dual character.
-
Dissolution: Suspend the crude product in a 1 M aqueous solution of sodium hydroxide (NaOH). Use enough to fully dissolve the desired product, forming the sodium salt. Unreacted starting materials and neutral byproducts will remain insoluble or can be extracted.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (DCM) (3 x 50 mL for every 100 mL of aqueous solution). This will pull most colored, non-acidic impurities into the organic layer. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify with 1 M hydrochloric acid (HCl) while stirring. The this compound will precipitate out as a solid as it reaches its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
Protocol 2: Recrystallization from Dimethylformamide (DMF)/Water
-
Principle: This technique separates the target compound from impurities based on differences in their solubility in a specific solvent system at different temperatures.
-
Dissolution: In a flask, add the minimum amount of hot DMF required to fully dissolve the product obtained from the acid-base extraction. The goal is to create a saturated solution at high temperature.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for an additional 5-10 minutes. The charcoal will adsorb colored impurities.
-
Filtration: Perform a hot filtration using fluted filter paper to quickly remove the activated charcoal (if used) and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water or a cold DMF/water mixture, and dry thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The primary impurities are typically related to the starting materials and potential side reactions. These include:
-
Unreacted Anthranilamide: A common starting material that can persist if the reaction does not go to completion.
-
Dimerization Products: Quinazoline derivatives can sometimes undergo self-condensation or other dimerization pathways under the reaction conditions.
-
Oxidation Products: The quinazoline ring system can be susceptible to oxidation, leading to colored byproducts, especially if the reaction is exposed to air at high temperatures for extended periods.
Q2: Which analytical techniques are best for monitoring the purification process?
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative analysis. It's ideal for tracking the progress of a reaction and for identifying the presence of impurities during a purification workflow. A common mobile phase is a mixture of dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. It is the preferred method for determining the final purity of the product and for identifying and quantifying specific impurities if reference standards are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the final product and for detecting any structurally-related impurities that might not be visible by other methods.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of unknown impurities.
Q3: My product appears pure by TLC but still has a slight yellow tint. What should I do?
A slight yellow tint that persists after recrystallization often points to trace amounts of highly chromophoric (colored) impurities. These may be present in concentrations too low to be easily detected by TLC.
-
Solution: An activated charcoal treatment is highly effective for removing such impurities. This can be incorporated into the recrystallization protocol as described in Protocol 2 above. The porous structure of activated charcoal provides a large surface area for adsorbing large, flat, aromatic molecules, which are often the source of color.
Q4: Can I use a different recrystallization solvent?
Yes, the choice of solvent is critical and depends on the specific impurities present. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Application Notes | Purity Expectation |
| DMF / Water | Excellent for general purpose purification. Good at removing polar and non-polar impurities. | >98% |
| Ethanol / Water | A greener alternative, but solubility may be lower, requiring larger solvent volumes. | >97% |
| Acetic Acid | Can be effective but may be difficult to remove completely from the final product. | >98% |
Q5: How should I properly store the purified this compound?
To ensure long-term stability, the purified, dry solid should be stored in a tightly sealed container, protected from light and moisture. Storing it in a desiccator at room temperature is a standard and effective practice. For long-term archival, storage at low temperatures (-20°C) under an inert atmosphere (like argon or nitrogen) is recommended to prevent any potential degradation.
References
-
Synthesis of Quinazoline Derivatives. Science of Synthesis. Provides comprehensive information on the synthetic routes to quinazoline compounds, which is essential for understanding potential side reactions and impurity formation. ([Link])
-
Purification of Laboratory Chemicals. Elsevier. A standard reference for purification techniques, including detailed protocols for recrystallization, extraction, and other methods relevant to organic solids. ([Link])
Technical Support Center: Synthesis of 2-Aminoquinazoline Derivatives
Welcome to the Technical Support Center for the synthesis of 2-aminoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Common Issues in 2-Aminoquinazoline Synthesis
This section addresses specific problems you might encounter during your experiments, from unexpected TLC results to low yields. We delve into the root causes and provide actionable solutions.
FAQ 1: My reaction starting from 2-aminobenzonitrile and a cyanamide derivative is giving a significant, less polar byproduct. What could it be and how can I avoid it?
Answer:
A common and often significant side reaction in the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles is the formation of quinoline derivatives.[1] This typically occurs under basic conditions when a ketone or aldehyde is present, either as a reagent or an impurity.
Causality: The formation of quinolines in this context is a result of a competing reaction pathway known as the Friedländer annulation.[1] Instead of the intended intramolecular cyclization of the amidine intermediate to form the quinazoline ring, the amino group of 2-aminobenzonitrile can condense with a carbonyl compound. The resulting imine then undergoes intramolecular cyclization via attack of the carbanion (generated from the deprotonation of the α-carbon of the nitrile) onto the imine carbon, leading to the formation of a 4-aminoquinoline derivative.
Troubleshooting and Mitigation Strategies:
-
Purity of Starting Materials: Ensure your 2-aminobenzonitrile and other reagents are free from ketone or aldehyde impurities. Purification of starting materials by recrystallization or distillation is crucial.
-
Reaction Conditions:
-
Catalyst Choice: While both acid and base catalysis can be employed for 2-aminoquinazoline synthesis, acidic conditions generally favor the desired cyclization onto the cyano group.[2] Using a Lewis acid or a protic acid like HCl can protonate the nitrile nitrogen, making the carbon more electrophilic for the intramolecular attack of the exocyclic nitrogen of the amidine intermediate.
-
Base Strength: If basic conditions are necessary, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
-
-
Reaction Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC). The quinoline byproduct will typically have a higher Rf value (less polar) than the desired 2-aminoquinazoline.
FAQ 2: I am observing a byproduct with a similar polarity to my desired 2-aminoquinazoline, making purification difficult. What could this be?
Answer:
A common issue is the formation of N-arylated amidines as side products. These intermediates can sometimes be stable and difficult to cyclize completely, leading to purification challenges. Additionally, dimerization of the starting materials or the product can lead to byproducts with similar polarities.
Causality:
-
Incomplete Cyclization: The formation of the quinazoline ring requires an intramolecular cyclization of an amidine intermediate. If the reaction conditions (e.g., temperature, catalyst) are not optimal, this cyclization may be slow or incomplete, leaving unreacted amidine in the reaction mixture.
-
Dimerization: Under certain conditions, particularly at high concentrations or temperatures, self-condensation of the starting materials or the product can occur. For example, two molecules of 2-aminobenzonitrile could potentially react to form a dimeric structure.
Troubleshooting and Mitigation Strategies:
-
Reaction Optimization:
-
Temperature: Increasing the reaction temperature can often drive the cyclization to completion. However, be cautious as higher temperatures can also lead to degradation. A systematic temperature screen is recommended.
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. Too little catalyst may result in incomplete conversion, while too much can sometimes lead to unwanted side reactions.
-
-
Purification Techniques:
-
Column Chromatography Optimization: If the byproduct has a very similar Rf, try using a different solvent system with varying polarities or a different stationary phase (e.g., alumina instead of silica gel). Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve separation for basic compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing closely related impurities.
-
FAQ 3: My reaction yield is consistently low, and I suspect hydrolysis of my nitrogen source (cyanamide/guanidine). How can I confirm and prevent this?
Answer:
Hydrolysis of cyanamide or guanidine is a significant competing reaction, especially under acidic or basic conditions in the presence of water. This leads to the formation of urea or other non-reactive species, thereby reducing the effective concentration of your nitrogen source and lowering the yield of the desired 2-aminoquinazoline.
Causality: The carbon atom in cyanamide and guanidine is electrophilic and susceptible to nucleophilic attack by water. Under acidic conditions, the nitrile or imine nitrogen is protonated, further activating the carbon for attack. Under basic conditions, hydroxide ions can directly attack the electrophilic carbon.
Troubleshooting and Mitigation Strategies:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous reaction conditions.
-
Solvent Purity: Use freshly distilled, dry solvents.
-
Reagent Handling: Dry all reagents thoroughly. Guanidine hydrochloride, for instance, is hygroscopic and should be dried in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Reaction Setup: Use oven-dried glassware and perform additions via syringe through a septum.
-
pH Control: If possible, run the reaction under neutral or mildly acidic/basic conditions to minimize the rate of hydrolysis.
Section 2: Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for a common synthesis of 2-aminoquinazoline derivatives, including troubleshooting checkpoints.
Protocol: Synthesis of a 2-Aminoquinazoline Derivative from 2-Aminobenzonitrile and Cyanamide
This protocol describes a general procedure for the acid-catalyzed synthesis of a 2-aminoquinazoline.
Materials:
-
2-Aminobenzonitrile derivative (1.0 eq)
-
Cyanamide (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
4 M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminobenzonitrile derivative (1.0 eq) and cyanamide (1.5 eq).
-
Under an inert atmosphere (N2 or Ar), add anhydrous 1,4-dioxane (5 mL per 1 mmol of 2-aminobenzonitrile).
-
Slowly add 4 M HCl in 1,4-dioxane (1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Troubleshooting TLC: If you observe streaking, your compound may be too polar for the solvent system or interacting strongly with the silica. Try a more polar eluent or add a small amount of triethylamine (0.1-1%) to the mobile phase.[3] If the spots are not visible under UV, try staining with iodine or permanganate.
-
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Common Side Products and Their Characteristics
| Side Product | Typical Rf (vs. Product) | Identification Notes | Prevention Strategy |
| Quinoline Derivative | Higher (less polar) | Can be confirmed by 1H NMR (absence of N-H proton, characteristic aromatic signals). | Use purified starting materials; favor acidic over basic conditions. |
| N-Arylated Amidine | Similar | May co-elute with the product. Can be identified by mass spectrometry (lower molecular weight than the product). | Optimize reaction temperature and catalyst loading to drive cyclization. |
| Urea (from cyanamide hydrolysis) | Lower (more polar) | Highly polar, may remain at the baseline on TLC. Water-soluble. | Maintain strictly anhydrous conditions. |
Section 3: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting. Below are diagrams illustrating the desired reaction pathway and a common side reaction.
Diagram 1: Desired Synthesis of 2-Aminoquinazoline
Caption: Desired reaction pathway for 2-aminoquinazoline synthesis.
Diagram 2: Side Reaction - Formation of 4-Aminoquinoline
Caption: Competing Friedländer annulation leading to a quinoline byproduct.
References
- Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
- Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
- Pandya, U. D., et al. (2017).
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (n.d.). BenchChem.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Acid–base reaction of guanidines with water yields protonated guanidine... (n.d.).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
- Troubleshooting for Thin Layer Chrom
- Guanidine hydrochloride solutions: Topics by Science.gov. (n.d.). Science.gov.
- TLC troubleshooting. (n.d.). ChemBAM.
- Qin, Y., et al. (2023).
- Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. (2018). MDPI.
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook.
- Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
- Guanidine. (n.d.). Wikipedia.
- Pandya, U. D., et al. (2017).
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2017). NIH.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PMC.
- 2-Amino Quinazoline Derivative. (2007).
Sources
Technical Support Center: Purification of 2-Aminoquinazoline-4-carboxylic acid
Welcome to the technical support center for the purification of 2-Aminoquinazoline-4-carboxylic acid (AQCA). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.
Introduction: The Purification Challenge
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature, combined with its rigid heterocyclic core, presents a unique set of purification challenges. Key difficulties include:
-
Poor Solubility: The compound often exhibits limited solubility in a wide range of common organic solvents, complicating recrystallization and chromatographic methods.
-
Potential for Zwitterion Formation: The presence of both acidic and basic functional groups allows for the formation of a zwitterion, which can significantly alter its physical properties, including solubility and chromatographic behavior.
-
Structurally Similar Impurities: Syntheses can result in by-products that are structurally and polarimetrically similar to AQCA, making separation difficult. Common impurities may include unreacted starting materials or by-products from the cyclization reaction.[1]
-
High Melting Point and Thermal Stability: While generally stable, the high melting point can sometimes mask the presence of impurities if melting point determination is the sole method of purity analysis.
This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to achieve high-purity AQCA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques are:
-
Acid-Base Extraction/Precipitation: This is often the most effective initial purification step. By carefully adjusting the pH of an aqueous solution, one can exploit the amphoteric nature of AQCA to separate it from non-ionizable impurities.
-
Recrystallization: While challenging due to solubility issues, recrystallization from a suitable solvent or solvent system can be highly effective for removing minor impurities and obtaining crystalline material.[2]
-
Column Chromatography: For separating compounds with different polarities, column chromatography is a powerful tool.[1][3] Reverse-phase HPLC is particularly useful for achieving high purity (>99%) or for separating closely related analogs.[1][3]
Q2: My crude product is a dark, amorphous solid. How can I remove colored impurities?
A2: Colored impurities are common and can often be removed during recrystallization by treating the hot solution with activated charcoal before filtration.[1] The charcoal adsorbs the high-molecular-weight colored compounds.
-
Causality: Activated charcoal has a high surface area with a network of pores that trap large, conjugated molecules responsible for color.
-
Caution: Use a minimal amount of charcoal (typically 1-2% by weight of the crude product). Using too much can lead to the adsorption of your desired product, significantly reducing the yield.[1]
Q3: What is the expected pKa of this compound, and why is it important?
Understanding the pKa is critical for:
-
Acid-Base Purification: Knowing the pH at which the amino group is protonated (forms a soluble salt in acid) and the carboxylic acid is deprotonated (forms a soluble salt in base) allows for selective precipitation of the product while impurities remain in solution.
-
Chromatography: The pH of the mobile phase in reverse-phase HPLC can dramatically affect the retention time and peak shape by controlling the ionization state of the molecule.[1][3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Recrystallization | 1. The compound is too soluble in the cold solvent.[3] 2. Too much solvent was used for dissolution.[3] 3. The solution was cooled too quickly, preventing crystal nucleation. | 1. Select a different solvent or use a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5] 2. Use the minimum amount of hot solvent required to fully dissolve the compound.[3] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5] |
| Compound "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated, or cooling is too rapid.[3] 2. The presence of impurities is inhibiting crystal lattice formation.[3] 3. The melting point of the compound is lower than the boiling point of the solvent. | 1. Reduce the cooling rate. [5] 2. Use a more dilute solution. [5] 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[5] 4. Perform a preliminary purification by column chromatography or acid-base extraction to remove impurities before attempting recrystallization.[3] |
| Persistent Impurity Peak in HPLC/LC-MS | 1. The impurity has a very similar polarity to the product. 2. The impurity is a regioisomer or a structurally related byproduct. | 1. Optimize the HPLC method. Try a different column (e.g., C18, Phenyl-Hexyl), or adjust the mobile phase. Adding a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape and separation for basic compounds like quinazolines.[1][3] 2. Employ a different purification technique. If chromatography fails, try a selective chemical derivatization of either the product or the impurity, followed by separation and deprotection. |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Mass overload on the column. 2. Secondary interactions between the analyte and the silica stationary phase. 3. Column degradation. | 1. Reduce the sample concentration or injection volume. [1] 2. Adjust the mobile phase pH. For a compound like AQCA, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can protonate the basic sites and reduce tailing.[3] 3. Replace the column if it has been used extensively.[1] |
Experimental Protocols & Workflows
Protocol 1: Purification via pH-Controlled Precipitation
This protocol leverages the amphoteric nature of AQCA to separate it from neutral or single-functionality impurities.
-
Dissolution in Base: Dissolve the crude AQCA in a dilute aqueous base (e.g., 1 M NaOH or Na2CO3) with stirring. Use the minimum amount of base needed to achieve a clear solution. The carboxylic acid group will be deprotonated to the highly soluble carboxylate salt.
-
Filtration of Basic Impurities: If any solids remain, they are likely basic or neutral impurities. Filter the solution to remove them.
-
Acidification to Isoelectric Point: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) dropwise to the clear filtrate while monitoring the pH. AQCA will precipitate out at its isoelectric point (the pH at which the net charge is zero).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with deionized water to remove any remaining salts, followed by a small amount of a cold organic solvent (like ethanol or acetone) to aid in drying.
-
Drying: Dry the purified product under vacuum.
Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying this compound.
Caption: A workflow diagram for the purification and analysis of this compound.
Visualization of pH-Dependent Behavior
This diagram illustrates how the ionization state of AQCA changes with pH, which is the fundamental principle behind acid-base purification.
Caption: Ionization states of AQCA at different pH values.
References
-
Chatterjee, S., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 548. Available at: [Link]
-
Al-Obaid, A. M., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 15(1), 147. Available at: [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
- Google Patents. (2016). CN103772296B - Synthesis method for quinazoline derivative.
-
SciELO Brasil. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]
-
Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods, 19(3), 202-208. Available at: [Link]
-
Patel, S. B., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(10), 5268-5290. Available at: [Link]
-
Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027. Available at: [Link]
-
Angapelly, S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-136. Available at: [Link]
-
Omae, S., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11845-11858. Available at: [Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Aminoquinazoline Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-aminoquinazoline synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during the cyclization step, a critical phase in the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-tested knowledge to help you overcome challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 2-aminoquinazoline cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?
When facing a low yield, a systematic approach to troubleshooting is crucial. Start by verifying the fundamentals of your experimental setup.
Initial Troubleshooting Checklist:
-
Purity of Starting Materials: Impurities in your reactants, such as the anthranilic acid derivative or the amine source, can introduce competing side reactions that consume starting materials and lower the yield of your desired product.[1][2] It is essential to confirm the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[1]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired byproducts. Carefully re-calculate and re-weigh your starting materials.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine if the reaction is proceeding as expected and when it has reached completion, preventing unnecessary degradation of the product due to prolonged reaction times.
-
Inert Atmosphere: Many cyclization reactions are sensitive to atmospheric oxygen and moisture.[2] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of sensitive reagents and intermediates.[2]
Q2: I've confirmed my starting materials are pure and stoichiometry is correct, but the yield is still low. How do I begin to optimize the reaction conditions?
Optimizing reaction conditions is a multi-faceted process. Temperature, solvent, and catalyst choice are all interconnected and can significantly influence the reaction outcome.
Temperature Screening
The reaction temperature provides the necessary activation energy for the cyclization to occur.[1]
-
Rationale: Some reactions require heating to overcome the activation energy barrier.[1] However, excessively high temperatures can lead to decomposition of reactants, intermediates, or the final product.
-
Protocol: Set up several small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor their progress.[1] This will help identify the optimal temperature for product formation without significant byproduct generation.
Solvent Screening
The choice of solvent is critical as it affects reactant solubility, reaction rates, and can even influence the reaction pathway.[1][3]
-
Rationale: Polar solvents can favor the desired C-N bond formation leading to quinazolines, while non-polar solvents might promote the formation of other heterocyclic systems.[3] For instance, polar solvents like DMF and water have been shown to provide excellent yields in certain quinazoline syntheses, while non-polar solvents like toluene and THF were ineffective.[1][3]
-
Protocol: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the highest yield.[1]
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Reference |
| Solvent | Toluene (Non-polar) | DMF (Polar Aprotic) | Increased | [1][3] |
| Temperature | Ambient | 150°C | 86% | [2] |
| Catalyst | None | BF3-Et2O | - | [2] |
Q3: Could the issue be related to the catalyst or base I'm using?
Absolutely. The choice and handling of catalysts and bases are critical for many 2-aminoquinazoline synthesis protocols.
-
Catalyst Activity: If your reaction is catalyzed, the catalyst's activity is paramount. Ensure you are using a fresh batch of catalyst, as it can be poisoned by impurities in the starting materials or solvent.[1] Optimizing the catalyst loading is also a key step.[1]
-
Base Strength: The base is often crucial for deprotonation and subsequent cyclization steps.[3] If the base is not strong enough, the reaction may be incomplete.[3] Consider screening different bases, both inorganic (e.g., K₂CO₃) and organic (e.g., DABCO), to find the most effective one for your specific transformation.[3]
Q4: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are some common side reactions and how can I minimize them?
The formation of byproducts is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage. This can often be addressed by increasing the reaction temperature or time.
-
Formation of Isomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. Careful purification by column chromatography or recrystallization is necessary to isolate the desired product.
-
Benzimidazole Formation: In some cases, particularly with the use of non-polar solvents, the reaction pathway can shift to favor the formation of benzimidazole byproducts.[3] Switching to a more polar solvent can often suppress this side reaction.[3]
Q5: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification. What are some best practices to improve recovery?
Product loss during purification is a common frustration. Here are some tips to maximize your isolated yield:
-
Workup Procedure: After the reaction is complete, cool the mixture and consider filtering through a pad of Celite to remove any solid impurities.[1] Thoroughly wash the Celite pad with the reaction solvent to recover any adsorbed product.[1]
-
Extraction: Use an appropriate solvent for extraction to ensure your product is efficiently transferred from the aqueous to the organic layer.
-
Purification:
-
Column Chromatography: If your product is irreversibly adsorbing to the silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Recrystallization: Selecting the right solvent is crucial for successful recrystallization. A good solvent will dissolve the crude product at high temperatures but not at low temperatures.[1] Test the solubility of your product in various solvents to find the ideal one.[1]
-
Experimental Protocols & Methodologies
General Protocol for 2-Aminoquinazoline Synthesis from 2-Aminobenzonitrile and Guanidine
This protocol provides a general guideline. Optimization of specific parameters may be required for different substrates.
Materials:
-
2-Aminobenzonitrile derivative
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add guanidine hydrochloride (1.1 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Add the 2-aminobenzonitrile derivative (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Troubleshooting Experiment: Temperature and Solvent Screening
This experiment is designed to systematically identify the optimal temperature and solvent for your specific cyclization reaction.
Procedure:
-
Set up a parallel synthesizer or multiple small-scale reaction vessels.
-
In each vessel, place an equal amount of your starting materials and catalyst/base (if applicable).
-
Add a different solvent to each set of reactions (e.g., Toluene, DMF, Acetonitrile, Ethanol).
-
For each solvent, run the reaction at a range of temperatures (e.g., RT, 50°C, 80°C, 110°C).
-
Monitor each reaction by TLC or LC-MS at regular intervals.
-
After a set time, quench the reactions and analyze the crude product mixture to determine the yield of the desired 2-aminoquinazoline.
Visualizing the Process: Diagrams and Workflows
Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanism for the acid-mediated cyclization of a 2-aminoaryl ketone with a cyanamide derivative to form a 2-aminoquinazoline.[4][5]
Caption: Plausible mechanism for 2-aminoquinazoline formation.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in your cyclization reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. (URL: [Link])
-
Concise synthesis of 2-amino-4(3H)-quinazolinones from simple (hetero)aromatic amines. (URL: [Link])
-
Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. [a] - ResearchGate. (URL: [Link])
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. (URL: [Link])
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). (URL: [Link])
-
Guanidine Scope for the Synthesis of Aminoquinazolines - ResearchGate. (URL: [Link])
-
Optimization of the cyclization reaction conditions. a - ResearchGate. (URL: [Link])
-
Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed. (URL: [Link])
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. (URL: [Link])
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (URL: [Link])
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - NIH. (URL: [Link])
Sources
Technical Support Center: Optimization of Solvent Systems for 2-Aminoquinazoline-4-carboxylic Acid Reactions
Welcome to the technical support guide for the synthesis and optimization of reactions involving 2-Aminoquinazoline-4-carboxylic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges related to solvent selection. The appropriate solvent system is not merely a medium for the reaction but a critical parameter that dictates solubility, reaction pathways, yield, and purity.
This guide is structured to first answer high-level questions regarding solvent choice and then delve into specific troubleshooting scenarios you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in the synthesis of this compound?
The solvent system is arguably one of the most influential variables in quinazoline synthesis. Its role extends beyond simply dissolving reactants. The solvent's polarity, proticity, and boiling point directly influence:
-
Reactant Solubility: this compound and its precursors, such as anthranilic acids, possess both polar (carboxylic acid, amino groups) and non-polar (aromatic ring) functionalities. Achieving adequate solubility for all starting materials is the first step toward a successful reaction.[1][2]
-
Reaction Pathway: The solvent can preferentially stabilize certain transition states or intermediates, guiding the reaction toward the desired product. In quinazoline synthesis, solvent polarity can be the deciding factor between the formation of the target quinazoline ring versus undesired side products like benzimidazoles.[3][4]
-
Reaction Rate: Solvents with high boiling points, such as DMF or DMSO, allow for higher reaction temperatures, which can be necessary to overcome activation energy barriers in cyclization steps.[5] Furthermore, polar solvents can accelerate reactions involving charged intermediates by stabilizing them.
Q2: How does solvent polarity specifically affect the reaction outcome?
Solvent polarity plays a pivotal role in directing the cyclization pathway. A key example is the competition between C(sp²)-N bond formation (leading to quinazolines) and C(sp³)-C(sp²) bond formation (which can lead to benzimidazoles).
-
Polar Solvents (e.g., DMF, DMSO, Water, Ethanol): These solvents are generally favored for quinazoline synthesis. They effectively solvate charged intermediates and polar reactants, promoting the desired intramolecular nucleophilic attack of a nitrogen atom to form the quinazoline core.[3][4] In many documented procedures, polar aprotic solvents like DMF and DMSO have been shown to produce excellent yields.[3][6]
-
Non-Polar Solvents (e.g., Toluene, THF, Benzene): These solvents are often ineffective or can actively promote the formation of undesired byproducts.[3] By not stabilizing the polar intermediates required for quinazoline formation, they may allow alternative, less polar reaction pathways to dominate.
Q3: Should I use a protic or an aprotic solvent?
The choice between a protic (contains acidic protons, e.g., water, ethanol) and an aprotic (lacks acidic protons, e.g., DMF, THF) solvent depends on the specific reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are frequently the solvents of choice. They possess high dipole moments to dissolve polar species but do not have acidic protons that can interfere with bases or nucleophiles in the reaction. They are excellent for reactions involving strong bases or sensitive anionic intermediates.
-
Polar Protic Solvents (e.g., Ethanol, Water, Acetic Acid): These solvents can participate in hydrogen bonding and can act as proton sources. While sometimes effective, they can also interfere with certain reagents. For instance, a protic solvent could protonate a key nucleophile, reducing its reactivity. However, in some cases, such as Dimroth rearrangements or certain acid-catalyzed cyclizations, a protic solvent system like an EtOH/H₂O mixture is essential for the mechanism.[7]
Q4: Are there any "green" or solvent-free alternatives for this chemistry?
Yes, the development of environmentally benign synthetic protocols is a major focus in modern chemistry. For quinazoline and other heterocyclic syntheses, several approaches have been explored:
-
Water: As a green solvent, water can be highly effective for certain reactions, especially when high polarity is beneficial.[8]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid at a lower temperature than either component. They are biodegradable, have low volatility, and can act as both solvent and catalyst.[9]
-
Solvent-Free Reactions: Many reactions can be performed under solvent-free conditions, often activated by microwave irradiation or mechanochemistry (grinding).[10][11] These methods can dramatically reduce reaction times, improve yields, and simplify purification. Microwave-assisted synthesis, in particular, has been successfully applied to quinazoline synthesis, often leading to rapid and efficient product formation.[5][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue and is frequently tied to the solvent system.
-
Potential Cause A: Poor Reactant Solubility
-
Diagnosis: Visually inspect the reaction mixture. Do you see undissolved starting material, even at the reaction temperature? this compound and related anthranilic acids can have poor solubility in less polar solvents.[1]
-
Solution: Switch to a more effective solvent. Polar aprotic solvents like DMF or DMSO are excellent starting points due to their superior solvating power.[6] If solubility is still an issue, consider a solvent mixture or increasing the reaction temperature (if the reagents are stable). For compounds with significant zwitterionic character, adjusting the pH of the medium can sometimes improve solubility, though this may also affect reactivity.[1]
-
-
Potential Cause B: Formation of Byproducts (e.g., Benzimidazoles)
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or ¹H NMR. Are there significant peaks corresponding to unexpected structures?
-
Solution: This strongly suggests the reaction is proceeding down an undesired pathway, a classic solvent-polarity-dependent issue.[3] If you are using a non-polar or moderately polar solvent (e.g., Toluene, THF, DCM), switch to a highly polar solvent like DMF, DMSO, or even an alcohol/water mixture. [3][4] The polar environment will stabilize the intermediates necessary for quinazoline ring formation.
-
-
Potential Cause C: Insufficient Reaction Temperature
-
Diagnosis: The reaction stalls, with starting material consumed very slowly, even when all components are dissolved.
-
Solution: Many cyclization reactions require significant thermal energy.[5] Ensure your chosen solvent has a boiling point high enough to reach the required temperature (e.g., >120 °C). DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are excellent choices for high-temperature reactions.
-
Problem 2: Difficulty with Product Isolation and Purification
-
Potential Cause A: Product is Highly Soluble in the Reaction Solvent
-
Diagnosis: After the reaction is complete, you are unable to precipitate the product by cooling the mixture.
-
Solution: Use an anti-solvent precipitation technique. Add a solvent in which your product is insoluble but is miscible with your reaction solvent. A common and effective strategy is to slowly pour the DMF or DMSO reaction mixture into a large volume of cold water or an ether/water mixture . The highly polar product will often precipitate out and can be collected by filtration.[5]
-
-
Potential Cause B: Product Purity is Low After Isolation
-
Diagnosis: The isolated solid contains significant impurities that are difficult to remove.
-
Solution: Select an appropriate solvent for recrystallization. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common choices for quinazoline derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures. [5]
-
Data Summary: Common Solvents for Quinazoline Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability & Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Highly Recommended. Excellent solubility for a wide range of reactants. High boiling point allows for thermal reactions. Often leads to high yields of the desired quinazoline product.[3][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | Highly Recommended. Similar to DMF but with a higher boiling point. Excellent solvent for overcoming high activation barriers. Can be difficult to remove completely during work-up. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Good. Often used in combination with water.[7] Suitable for reactions that are not sensitive to acidic protons. Good for recrystallization. |
| Water (H₂O) | Polar Protic | 100 | 80.1 | Good (Mechanism Dependent). An excellent "green" solvent. Its high polarity can favor quinazoline formation.[3] Often used in mixtures or for specific steps like hydrolysis or Dimroth rearrangements.[7][8] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Moderate. Can be effective, but its lower boiling point may limit its use for reactions requiring high heat.[13] |
| Tetrahydrofuran (THF) | Moderately Polar | 66 | 7.6 | Not Recommended. Generally considered ineffective. Its low polarity may favor the formation of benzimidazole byproducts.[3] |
| Toluene | Non-Polar | 111 | 2.4 | Not Recommended. A common non-polar solvent that is typically ineffective for promoting the desired C-N bond formation in this context.[3][14] |
Experimental Protocol: Solvent Screening for Reaction Optimization
This protocol outlines a systematic approach to identify the optimal solvent for your specific this compound reaction.
Objective: To evaluate the effect of different solvents on reaction yield and purity in a parallel fashion.
Methodology:
-
Preparation: In a glovebox or fume hood, prepare five identical small-scale reaction vials (e.g., 2 mL microwave vials or screw-cap test tubes) equipped with stir bars.
-
Reagent Addition: To each vial, add your limiting starting material (e.g., 0.1 mmol of the substituted 2-aminobenzoic acid) followed by the other reagents in the appropriate stoichiometric ratios (e.g., 0.12 mmol of cyanamide, base, etc.).
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent:
-
Vial 1: DMF
-
Vial 2: DMSO
-
Vial 3: Ethanol
-
Vial 4: Acetonitrile
-
Vial 5: Toluene (as a negative control)
-
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Set the temperature to your desired value (e.g., 120 °C). Allow the reactions to proceed for a set time (e.g., 4 hours).
-
Monitoring & Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take a small aliquot (e.g., 5 µL) from each reaction mixture, dilute it with a suitable solvent (e.g., methanol), and analyze by Thin Layer Chromatography (TLC) and/or LC-MS.
-
Compare the TLC plates for product spot intensity and byproduct formation.
-
Use the LC-MS data to determine the relative conversion to product and identify any major byproducts in each solvent system.
-
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving common solvent-related issues during your experiments.
Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in quinazoline synthesis reactions. BenchChem.
-
Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4264. [Link]
-
D'Anna, F., & Vitale, P. (2021). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 26(11), 3149. [Link]
-
Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(20), 7175. [Link]
-
Cravotto, G., & Cintas, P. (2006). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 106(9), 3875-3901. [Link]
-
Sagan, J., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4903. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
-
Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
Nishimura, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11845–11854. [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
-
Dhaneshwar, S. R., et al. (2013). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharmacia Lettre, 5(5), 219-223. [Link]
-
Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(3), 637-653. [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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preventing byproduct formation in 2-Aminoquinazoline-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 2-Aminoquinazoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity and yield is paramount. This resource provides in-depth, field-tested insights into common challenges, focusing on the prevention of byproduct formation through a mechanistic understanding of the reaction pathways.
Our approach is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T). We will dissect the "why" behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound from anthranilic acid and cyanamide?
The primary synthetic challenge is managing the cyclization and subsequent reactions. The most frequently encountered byproducts include:
-
Dimerization Products: Quinazoline structures can dimerize, especially under harsh thermal conditions or incorrect pH.
-
Over-amination Products: The introduction of additional amino groups can occur if the reaction conditions are not carefully controlled.
-
Incomplete Cyclization Products: Failure to achieve full cyclization can leave reactive intermediates that may decompose or react further to form a range of impurities.
-
Decarboxylation Products: Loss of the carboxylic acid group can occur, particularly at elevated temperatures, leading to the formation of 2-aminoquinazoline.
Q2: My reaction is stalling, and I'm seeing a significant amount of unreacted N-(2-cyanocarbamoyl)anthranilic acid. What is the likely cause?
This is a classic sign of inadequate cyclization conditions. The conversion of the N-acylcyanamide intermediate to the quinazoline ring is often the rate-limiting step and is highly dependent on pH and temperature.
-
Mechanistic Insight: The cyclization proceeds via an intramolecular nucleophilic attack from the anthranilic acid's amino group onto the cyanamide's nitrile carbon. This step is acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of this crucial step will be slow, leading to the accumulation of the intermediate.
-
Troubleshooting:
-
Verify pH: Ensure the reaction pH is within the optimal range, typically acidic conditions are required to facilitate the cyclization.
-
Temperature Control: While higher temperatures can promote cyclization, they can also lead to byproduct formation. A carefully controlled temperature ramp may be necessary.
-
Solvent Effects: The choice of solvent can influence the solubility of intermediates and the transition state energies of the cyclization step.
-
Q3: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how can I prevent its formation?
This is likely a dimerization or polymerization byproduct. These are often formed when the desired product, this compound, or a reactive intermediate, undergoes intermolecular reactions.
-
Mechanistic Insight: The quinazoline ring system can be susceptible to nucleophilic attack, and the amino group can participate in intermolecular condensation reactions, especially at high concentrations and temperatures.
-
Preventative Measures:
-
Concentration Control: Running the reaction at a lower concentration can disfavor bimolecular or higher-order side reactions.
-
Temperature Management: Avoid prolonged exposure to high temperatures after the initial cyclization is complete.
-
pH Adjustment: After the reaction is complete, adjusting the pH to the isoelectric point of the product can facilitate its precipitation while keeping potential byproducts in solution.
-
Troubleshooting Guide: A Systematic Approach
Use the following workflow to diagnose and resolve issues related to byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Optimized Experimental Protocol
This protocol is designed to minimize byproduct formation by controlling key reaction parameters.
Materials:
-
Anthranilic acid
-
Cyanamide (50 wt% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Isopropanol
Procedure:
-
Reaction Setup: To a solution of anthranilic acid in water, add concentrated HCl dropwise at room temperature until a pH of 2-3 is achieved.
-
Reagent Addition: Slowly add the 50 wt% solution of cyanamide to the reaction mixture while maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate by TLC or LC-MS.
-
Cyclization: Once the formation of the intermediate is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours. The cyclization should be monitored by the disappearance of the intermediate.
-
Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 4-5 with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Purification: Filter the solid, wash with cold water and then with isopropanol to remove any remaining impurities. Dry the product under vacuum.
Data Summary Table:
| Parameter | Recommended Range | Rationale |
| pH (Initial) | 2-3 | Catalyzes the cyclization step and prevents premature side reactions. |
| Temperature (Add.) | < 30°C | Controls the exothermic reaction and prevents the formation of thermal byproducts. |
| Temperature (Cycl.) | 80-90°C | Provides sufficient energy for the cyclization without causing decarboxylation. |
| pH (Isolation) | 4-5 | Maximizes the precipitation of the desired product at its isoelectric point. |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps and potential pitfalls in the synthesis.
Caption: Key reaction steps and byproduct pathways.
By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of this compound, paving the way for more efficient drug discovery and development processes.
References
-
Jubb, A. H. (1975). The chemistry of quinazolines. In A. R. Katritzky & A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry (Vol. 18, pp. 1-152). Academic Press. [Link]
-
Sharma, P., & Kumar, V. (2014). A review on synthetic approaches to quinazoline derivatives. RSC Advances, 4(63), 33263-33294. [Link]
-
Connolly, D. J., & Cusack, D. (2007). The synthesis of 2-amino-4-substituted quinazolines. Tetrahedron, 63(43), 10659-10684. [Link]
Validation & Comparative
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Profiling 2-Aminoquinazoline-4-carboxylic Acid Analogs Against Established Therapeutics
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of modern precision medicine. Among the myriad of scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of kinase inhibitors based on this versatile scaffold, placing established therapeutics like Gefitinib, Erlotinib, Lapatinib, and Vandetanib in context with emerging derivatives of 2-Aminoquinazoline-4-carboxylic acid.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of compounds to explain the causality behind their mechanisms, target selectivity, and the experimental methodologies used for their evaluation.
The Quinazoline Scaffold: A Privileged Framework for Kinase Inhibition
The efficacy of the quinazoline core lies in its structural resemblance to the adenine ring of ATP, the universal phosphate donor for kinase-catalyzed reactions. This allows quinazoline derivatives to function as competitive inhibitors, occupying the ATP-binding pocket within the kinase domain and preventing the phosphorylation of downstream substrates.[4][5] This action effectively blocks the signal transduction cascades that drive oncogenic processes like cell proliferation and survival.[6][7] Most of the quinazoline derivatives with anticancer activity function as protein kinase inhibitors, preventing tumor growth by inhibiting DNA replication and transcription.[3]
Profile of Established Quinazoline Kinase Inhibitors
Several quinazoline-based drugs have become standard-of-care treatments for various cancers. Their performance provides a critical benchmark for evaluating novel compounds.
Gefitinib (Iressa®) and Erlotinib (Tarceva®)
Gefitinib and Erlotinib are considered first-generation reversible inhibitors that selectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][8][] EGFR is a member of the ErbB family of receptors and its overexpression or mutation is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[6][10] By binding to the ATP pocket of EGFR, these drugs inhibit its autophosphorylation and block downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and apoptosis.[6][7][11][12] Their efficacy is particularly pronounced in patients whose tumors harbor activating mutations in the EGFR kinase domain.[6][7]
Lapatinib (Tykerb®)
Lapatinib expands upon the single-target approach by acting as a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[13][14] Overexpression of HER2 is a hallmark of an aggressive subtype of breast cancer.[13] As a small molecule, Lapatinib inhibits the intracellular tyrosine kinase domains of these receptors, distinguishing it from monoclonal antibodies like trastuzumab which target the extracellular domain.[14][15] This intracellular mechanism allows it to be effective even in some cases of trastuzumab resistance.[14] Lapatinib's inhibition blocks downstream signaling pathways crucial for cell proliferation and survival.[14][16]
Vandetanib (Caprelsa®)
Vandetanib represents a multi-targeted approach, acting as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and the RET-tyrosine kinase.[17][18][19] This broader spectrum of activity allows it to simultaneously attack tumor cell proliferation (via EGFR and RET inhibition) and the tumor's blood supply through angiogenesis (via VEGFR inhibition).[18][19] This multi-pronged mechanism makes it an effective treatment for certain types of thyroid cancer where these pathways are dysregulated.[19][20]
Emerging Profile: this compound Analogs
While less clinically established, derivatives of the this compound scaffold are of significant interest in drug discovery. The specific placement of the amino group at the 2-position and the carboxylic acid at the 4-position alters the scaffold's electronic and binding properties compared to the more common 4-anilinoquinazolines.
A notable example is the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been identified as a novel and selective inhibitor of Aurora A kinase.[21] Aurora kinases are critical regulators of mitosis, and their overexpression is linked to genetic instability and tumorigenesis.[22] This specific analog demonstrated potent inhibitory activity against Aurora A and was shown to arrest the cell cycle and induce apoptosis in cancer cell lines.[21]
This finding underscores the versatility of the quinazoline scaffold; subtle modifications to the substitution pattern can redirect the molecule's targeting from receptor tyrosine kinases like EGFR to serine/threonine kinases like Aurora A. The carboxylic acid moiety, in particular, can form distinct hydrogen bonds and electrostatic interactions within the ATP-binding pocket, offering a route to achieving selectivity against different kinase targets.
Comparative Data Summary
The following table summarizes key inhibitory concentrations (IC₅₀) for the discussed compounds against their primary targets. It is important to note that IC₅₀ values can vary based on experimental conditions (e.g., ATP concentration).
| Inhibitor | Primary Target(s) | Reported IC₅₀ (nM) | Key Therapeutic Areas |
| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer[6][10] |
| Erlotinib | EGFR | 2-20 | Non-Small Cell Lung Cancer, Pancreatic Cancer[8][23] |
| Lapatinib | EGFR, HER2 | EGFR: 10.8, HER2: 9.2 | HER2-positive Breast Cancer[13][14] |
| Vandetanib | VEGFR-2, EGFR, RET | VEGFR-2: 40, EGFR: 500, RET: 100 | Medullary Thyroid Cancer[17][18] |
| Analog 6e * | Aurora A | ~10,000 (10 µM) | (Preclinical)[21] |
*Data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e from the referenced study).[21]
Visualizing Mechanisms and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the targeted signaling pathways and the general mechanism of action for these inhibitors.
Caption: Inhibition of EGFR/HER2 signaling by quinazoline-based drugs.
Experimental Protocols for Inhibitor Evaluation
The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Below are standardized protocols for assessing kinase inhibitor potency and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a substrate. The causality is direct: a decrease in signal indicates that the test compound is inhibiting the kinase's ability to phosphorylate its substrate.
Materials:
-
Recombinant Kinase (e.g., EGFR, Aurora A)
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents: Europium Cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and Streptavidin-XL665.
-
Test Compound (e.g., this compound analog) serially diluted in DMSO.
-
384-well low-volume plates.
Methodology:
-
Compound Plating: Dispense 50 nL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. Incubate for 60 minutes at room temperature. Rationale: This incubation time is optimized to ensure the reaction is in the linear range for control wells.
-
Detection: Prepare a master mix of the HTRF detection reagents in detection buffer. Add 10 µL to each well to stop the reaction.
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The principle is that a reduction in metabolic activity in the presence of a compound indicates cytotoxicity or cytostatic effects.
Materials:
-
Cancer Cell Line (e.g., A549 for EGFR, SK-BR-3 for HER2)
-
Complete Growth Medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment. Self-Validation: A well-defined cell number ensures reproducibility.
-
Compound Treatment: Treat cells with serially diluted concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The quinazoline scaffold is a validated and highly fruitful starting point for the development of potent and selective kinase inhibitors. While first- and second-generation drugs like Gefitinib and Lapatinib have revolutionized treatment for specific patient populations, the emergence of resistance necessitates the development of novel agents.
The exploration of alternative substitution patterns, as seen in this compound derivatives, opens new avenues for targeting different kinases, such as Aurora A, or for developing inhibitors with improved properties against known targets. The data from these emerging compounds, when benchmarked against established drugs using standardized experimental protocols, will guide the rational design of the next generation of targeted therapies. Future work should focus on optimizing the potency and selectivity of these novel scaffolds, evaluating their pharmacokinetic properties, and ultimately testing their efficacy in preclinical and clinical settings.
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A Comparative Guide to the Biological Activity of 2-Aminoquinazoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its many derivatives, 2-aminoquinazoline-4-carboxylic acids represent a particularly promising class of compounds. Their versatile structure allows for substitutions that can significantly modulate their biological effects, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological activities of various 2-aminoquinazoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Versatile Quinazoline Core: A Foundation for Diverse Biological Activities
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery. The presence of the 2-amino and 4-carboxylic acid moieties provides key hydrogen bonding donors and acceptors, as well as sites for further chemical modification. This structural flexibility is paramount to the diverse biological activities observed in its derivatives. By strategically altering the substituents on the quinazoline core and the 2-amino group, chemists can fine-tune the pharmacological properties of these molecules to achieve enhanced potency and selectivity against various biological targets.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and microtubule polymerization.[1][2]
Comparative Anticancer Potency
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their anticancer potency.
| Compound ID | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-chlorophenyl | HeLa | 3.05 | Not explicitly cited |
| 1b | 4-bromophenyl | K562 | 3.31 | Not explicitly cited |
| 1c | 4-fluorophenyl | K562 | 2.03 | Not explicitly cited |
| 2a | 3,5-dichlorophenyl | SARS-CoV-2 (Vero cells) | < 0.25 | [3] |
| 2b | 3,5-dichlorophenyl, 7-chloro | SARS-CoV-2 (Vero cells) | < 0.25 | [3] |
Note: The provided data is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Unraveling the Mechanism: Inhibition of EGFR Signaling
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR tyrosine kinase, these quinazoline derivatives can effectively halt this pro-cancerous signaling.
Caption: Simplified EGFR signaling pathway and its inhibition by 2-aminoquinazoline derivatives.
Antimicrobial Activity: A Broad Spectrum of Defense
The emergence of multidrug-resistant pathogens presents a significant global health challenge. This compound derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents with activity against a range of bacteria, viruses, and fungi.
Comparative Antibacterial and Antiviral Activity
The antimicrobial efficacy of these derivatives is typically quantified by their minimum inhibitory concentration (MIC) for bacteria and their half-maximal inhibitory concentration (IC50) for viruses.
| Compound ID | 2-Amino Substituent | Microorganism | MIC/IC50 (µM) | Reference |
| 3a | 3,5-dichloroaniline, 7-chloro | Staphylococcus aureus (MRSA) | 0.6 | [4] |
| 3b | 3,4-difluorobenzylamine, 7-chloro | Staphylococcus aureus (MRSA) | 0.02 | [4] |
| 4a | 3,5-dichlorophenyl | MERS-CoV | < 1.1 | [3] |
| 4b | 3,5-dichlorophenyl, 5-hydroxy | MERS-CoV | < 1.1 | [3] |
| 5a | (thiophen-2-ylmethylene)amino | Candida albicans | 3.90 (μg/mL) | [5] |
| 5b | (thiophen-2-ylmethylene)amino | Aspergillus niger | 3.90 (μg/mL) | [5] |
Note: The provided data is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response.
Comparative Anti-inflammatory Potency
The in vitro anti-inflammatory activity of these compounds is assessed by their ability to inhibit COX-1, COX-2, and LOX enzymes, with IC50 values indicating their potency.
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| 6a | COX-2 | 0.33 | [6] |
| 6b | COX-2 | 0.40 | [6] |
| 7a | 5-LOX | 0.6 | [7] |
| 7b | 5-LOX | 1.0 | [7] |
Note: The provided data is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The Arachidonic Acid Cascade: A Target for Inflammation Control
The anti-inflammatory action of these quinazoline derivatives lies in their ability to disrupt the arachidonic acid cascade. By inhibiting COX and LOX enzymes, they prevent the conversion of arachidonic acid into pro-inflammatory mediators.
Caption: Inhibition of the arachidonic acid cascade by 2-aminoquinazoline derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to access these derivatives involves a multi-step process starting from anthranilic acid.
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A Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinazoline-4-carboxylic Acid Analogs
The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid at the 4-position introduces a key interaction point, often utilized to engage with specific biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoquinazoline-4-carboxylic acid analogs, exploring how substitutions on this versatile scaffold influence their activity across different therapeutic areas. We will delve into their synthesis, biological evaluation, and mechanisms of action, supported by experimental data and protocols.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically involves a multi-step process commencing from substituted anthranilic acids. A general and adaptable synthetic route is outlined below, which can be modified to introduce diversity at various positions of the quinazoline core and the 2-amino substituent.
General Synthetic Workflow
A common approach to synthesizing the 2-aminoquinazoline-4-one precursor involves the condensation of an anthranilic acid with a cyanamide, followed by cyclization. The 4-oxo group can then be converted to a chloro group, which is subsequently displaced by a nucleophile to introduce the desired amino substituent at the 2-position. Finally, the ester at the 4-position can be hydrolyzed to yield the target carboxylic acid.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of 2-(Aryl/Alkylamino)quinazoline-4-carboxylic Acids
This protocol is a generalized representation based on established literature procedures[1][2][3].
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
To a solution of anthranilic acid (1 eq) in water, add a solution of potassium cyanate (1.2 eq) in water.
-
Acidify the mixture with hydrochloric acid and heat to reflux for 2-3 hours.
-
Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry to obtain the quinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
Suspend the quinazoline-2,4(1H,3H)-dione (1 eq) in phosphorus oxychloride (5-10 eq).
-
Add N,N-dimethylaniline (catalytic amount) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Collect the precipitate, wash with cold water, and dry to yield 2,4-dichloroquinazoline.
Step 3: Synthesis of Methyl 2-(Substituted-amino)quinazoline-4-carboxylate
-
Dissolve 2,4-dichloroquinazoline (1 eq) in methanol.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the methyl ester.
Step 4: Synthesis of 2-(Substituted-amino)quinazoline-4-carboxylic Acid
-
Dissolve the methyl ester (1 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (2-3 eq) and stir the mixture at room temperature for 6-12 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final 2-(substituted-amino)quinazoline-4-carboxylic acid.
Comparative Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline ring and the 2-amino group. Below, we compare the SAR of this scaffold against different biological targets.
Anticancer Activity: Aurora A Kinase Inhibition
Recent studies have identified this compound derivatives as potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer[4].
| Compound ID | R1 (at position 8) | R2 (on 2-phenylamino) | Aurora A Inhibition (%) @ 10 µM |
| 6a | H | H | 25.3 |
| 6b | H | 3-Br | 48.7 |
| 6c | H | 3-CH3 | 18.9 |
| 6d | F | H | 35.1 |
| 6e | F | 3-Br | 89.5 |
| Data summarized from reference[4]. |
SAR Insights:
-
Substitution at the 8-position: The introduction of a fluorine atom at the 8-position of the quinazoline ring generally enhances inhibitory activity (compare 6d vs. 6a and 6e vs. 6b )[4].
-
Substitution on the 2-phenylamino group: A halogen substituent, such as bromine at the meta-position of the phenyl ring, significantly increases potency (compare 6b vs. 6a and 6e vs. 6d )[4]. Electron-donating groups like methyl at this position are detrimental to activity (6c )[4].
The carboxylic acid at the 4-position is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Anticancer Activity: Carbonic Anhydrase Inhibition
Derivatives of 2-anilinoquinazoline with a carboxylic acid on the aniline ring have been investigated as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumor progression[1].
| Compound ID | Position of COOH on Anilino Ring | 2-Aryl Substituent | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| 6b | ortho | 4-tolyl | 34.4 | 7.1 |
| 7b | meta | 4-tolyl | 24.2 | 0.48 |
| 8b | para | 4-tolyl | 1.6 | 0.25 |
| Data summarized from reference[1]. |
SAR Insights:
-
Position of the Carboxylic Acid: The inhibitory activity is highly sensitive to the position of the carboxylic acid on the anilino ring. The para-substituted analogs consistently show the highest potency against both hCA IX and XII[1]. The order of activity is para > meta > ortho[1].
-
Substitution on the 2-Aryl Group: The nature of the substituent at the 2-position of the quinazoline ring also influences activity, with a 4-methylphenyl (p-tolyl) group being favorable[1].
Antiviral Activity: Inhibition of SARS-CoV-2
While most studies on the antiviral activity of this scaffold focus on the 2-aminoquinazolin-4(3H)-one core, the insights gained are valuable for the design of carboxylic acid analogs. For these quinazolinones, specific substitutions have been shown to be critical for potent inhibition of SARS-CoV-2[2][5].
| Compound ID | R (on quinazolinone) | 2-Anilino Substituent | SARS-CoV-2 IC₅₀ (µM) |
| 9g | 7-Cl | 3,5-dichloro | < 0.25 |
| 11e | 5-OH | 3,5-dichloro | < 0.25 |
| Data summarized from reference[2]. |
SAR Insights:
-
Substitution on the Quinazolinone Ring: Electron-withdrawing groups, such as a chloro group at the 7-position, or a hydroxyl group at the 5-position, are beneficial for antiviral activity[2].
-
Substitution on the 2-Anilino Group: Dihalo-substitution, particularly with chlorine at the 3 and 5 positions of the aniline ring, is a key feature for high potency[2].
These findings suggest that for the corresponding this compound analogs, similar substitution patterns on the quinazoline ring and the 2-amino moiety could lead to potent antiviral agents.
Mechanism of Action: A Focus on Kinase Inhibition
The 4-aminoquinazoline scaffold is a well-established ATP-competitive kinase inhibitor[6]. The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form hydrogen bonds with the hinge region of the kinase domain. The substituent at the 4-position, in this case, the amino group, and the substituent at the 2-position project into the ATP-binding pocket, where they can form additional interactions that determine potency and selectivity. The carboxylic acid at the 4-position can form crucial salt bridges or hydrogen bonds with charged or polar residues in the active site.
Caption: General mechanism of action for this compound analogs as kinase inhibitors.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against a specific kinase, such as Aurora A[4].
-
Prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and a fluorescently labeled peptide substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding MgCl₂.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines[7].
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the quinazoline core and the 2-amino group can dramatically alter the biological activity and target profile. The carboxylic acid at the 4-position is a key feature that can be exploited to achieve strong interactions with the target protein. Further exploration of the chemical space around this scaffold holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to viral infections. The experimental protocols provided herein offer a starting point for researchers aiming to synthesize and evaluate new analogs based on this promising chemical framework.
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Molecules, 27(13), 4280.
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Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
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Synthesis and Biological Evaluation of 2-Aryl-4-Aminoquinazolines as Antitumor Agents. (2015). Letters in Organic Chemistry, 12(9), 654-660.
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El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737.
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A Comparative Analysis of 2-Aminoquinazoline-4-carboxylic acid and Gefitinib as EGFR Inhibitors
An In-Depth Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a highly effective framework for designing potent EGFR inhibitors.[1] This guide provides a detailed comparative analysis of Gefitinib (Iressa®), a clinically approved first-generation EGFR tyrosine kinase inhibitor (TKI), and 2-Aminoquinazoline-4-carboxylic acid, representing a fundamental chemical scaffold from which more complex inhibitors are derived.
This analysis will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols required to evaluate such compounds, providing researchers with the foundational knowledge to contextualize their own findings.
Foundational Chemistry and Mechanism of Action
Gefitinib: The Clinical Standard
Gefitinib is an anilinoquinazoline derivative that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][3][4] By binding to the ATP-binding site in the intracellular domain of EGFR, it prevents the autophosphorylation of the receptor.[3][4] This blockade effectively halts the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5] Gefitinib's efficacy is particularly pronounced in NSCLC patients harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[3][4]
This compound: A Core Scaffold
This compound serves as a foundational building block for more complex quinazoline-based inhibitors. While not an established EGFR inhibitor in its own right in the same vein as Gefitinib, its structure is a key component of many biologically active molecules. Research into quinazoline derivatives often starts with such core structures, which are then elaborated to enhance binding affinity and selectivity for the target kinase.[6] The amino and carboxylic acid groups provide reactive handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.[7]
Comparative Efficacy and Resistance
Gefitinib's Potency and Limitations
Gefitinib exhibits high potency against activating EGFR mutations. However, its clinical utility is often limited by the development of acquired resistance.[8] The most common mechanism of resistance is a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders the binding of first-generation inhibitors like Gefitinib.[3][9][10]
Hypothetical Efficacy of the Core Scaffold
The unsubstituted 2-aminoquinazoline core would be expected to have significantly lower inhibitory activity compared to Gefitinib. The anilino group and other substitutions on the quinazoline ring of Gefitinib are crucial for its high-affinity binding within the ATP pocket of EGFR. Structure-activity relationship studies have consistently shown that specific substitutions at the 4-position of the quinazoline ring are critical for potent EGFR inhibition.[1][11]
Experimental Evaluation: Protocols and Workflows
To rigorously compare a novel quinazoline derivative, such as one derived from this compound, against a standard like Gefitinib, a series of biochemical and cell-based assays are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.[12]
Experimental Workflow: EGFR Kinase Assay
Caption: Workflow for a biochemical EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., novel 2-aminoquinazoline derivative, Gefitinib as a positive control) and a vehicle control (e.g., DMSO) in kinase assay buffer.[13]
-
Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant active EGFR kinase (wild-type or mutant forms like L858R/T790M), and a substrate/ATP mix.[12][14]
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.[13]
-
Signal Generation:
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.[15]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[15]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., A549, NCI-H1975).[16] The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate an appropriate number of cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow them to attach.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls. Incubate for 72 hours.[15][17]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for EGFR Phosphorylation
To confirm that the compounds inhibit the intended target within the cell, a Western blot analysis is performed to measure the phosphorylation status of EGFR.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and serum-starve them to reduce basal EGFR phosphorylation.[19]
-
Treat cells with the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for 5-10 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[20]
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[19][20]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., at Tyr1173).[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detect the signal using an ECL chemiluminescent substrate.[20]
-
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[20]
-
Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.[20]
Signaling Pathway Context
Both Gefitinib and any potent derivative of this compound would exert their effects by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways critical for tumorigenesis.[22][5][23]
EGFR Signaling and Inhibition
Caption: Simplified EGFR signaling pathways and the point of inhibition.
Conclusion
Gefitinib represents a highly optimized 4-anilinoquinazoline that effectively inhibits EGFR kinase activity, leading to significant clinical responses in patients with specific EGFR mutations.[2][4] In contrast, this compound is a fundamental chemical scaffold. While it lacks the necessary structural features for potent EGFR inhibition on its own, it serves as a critical starting point for the synthesis of novel inhibitors.[24][6]
For researchers in drug development, the path from a simple scaffold like this compound to a clinically effective drug like Gefitinib involves extensive structure-activity relationship studies. This process is guided by a suite of robust biochemical and cell-based assays, such as those detailed in this guide, to systematically evaluate and optimize potency, selectivity, and cellular efficacy. Understanding these foundational principles and experimental methodologies is paramount for the rational design of the next generation of targeted cancer therapies.
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Validating 2-Aminoquinazoline-4-carboxylic Acid: A Comparative Guide to a Privileged Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, the quinazoline core has established itself as a "privileged scaffold." Its rigid, bicyclic structure provides a versatile foundation for developing potent and selective inhibitors of various protein kinases. This guide offers an in-depth validation of a key derivative, 2-aminoquinazoline-4-carboxylic acid, not merely as a standalone therapeutic but as a critical starting point for the synthesis of next-generation targeted therapies. We will objectively compare the quinazoline scaffold to viable alternatives, provide detailed experimental data, and present robust protocols to empower your research and development endeavors.
The Quinazoline Core: A Foundation for Targeted Therapy
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many clinically successful anti-cancer drugs.[1] Its significance lies in its ability to mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases.[2] This inhibition of kinase activity disrupts downstream signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
A prime example of the quinazoline scaffold's success is in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are built upon the quinazoline framework and have transformed the treatment landscape for certain cancers, notably non-small cell lung cancer.[3]
This guide focuses on this compound, a key intermediate that offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Synthesis of this compound: A Plausible Pathway
While direct synthesis protocols for this compound are not extensively detailed in readily available literature, a viable synthetic route can be extrapolated from established methods for analogous compounds, such as 2-aryl-quinazolin-4-yl aminobenzoic acids.[4] The following proposed synthesis provides a logical and experimentally sound approach for researchers.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound analogs.
Experimental Protocol: Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives[4]
This protocol, adapted from the synthesis of related compounds, serves as a strong starting point for obtaining the target scaffold.
Step 1: Synthesis of 2-arylquinazolin-4(3H)-one derivatives
-
To a mixture of anthranilamide (20 mmol) and the appropriate aldehyde (20 mmol), add an aqueous solution of ferric chloride (20 mmol).
-
Heat the mixture at 80°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1).
-
Upon completion, filter the formed solid, wash with water, and dry.
-
Recrystallize the crude product from dioxane to yield the 2-arylquinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-2-arylquinazoline derivatives
-
Suspend the 2-arylquinazolin-4(3H)-one (1 mmol) in phosphorus oxychloride (POCl3).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-2-arylquinazoline.
Step 3: Synthesis of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives
-
To a stirred solution of the 4-chloroquinazoline derivative (1 mmol) in refluxing isopropanol containing a few drops of hydrochloric acid (HCl), add the appropriate aminobenzoic acid (1 mmol).
-
Heat the reaction mixture under reflux for 2 hours.
-
Upon cooling, collect the solid product by filtration, dry, and recrystallize from ethanol to afford the target compound.
Comparative Analysis: Quinazoline vs. Alternative Scaffolds
The validation of a drug scaffold necessitates a thorough comparison with established alternatives. In the realm of kinase inhibitors, the pyrimidine and quinoline cores are prominent competitors to the quinazoline scaffold.[1][2]
Caption: Comparison of Quinazoline, Pyrimidine, and Quinoline Scaffolds.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative drugs from each scaffold class against EGFR, a common and clinically relevant target.
| Scaffold | Drug | Primary Target(s) | IC50 (nM) against EGFR | Reference |
| Quinazoline | Gefitinib | EGFR | 23-79 | [5] |
| Erlotinib | EGFR | 80 | [5] | |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | N/A | |
| Pyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | >10,000 | N/A |
| Quinoline | Bosutinib | Src, Abl | >1,000 | N/A |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
As the data indicates, quinazoline-based inhibitors like Gefitinib and Erlotinib demonstrate potent and specific inhibition of EGFR. While pyrimidine and quinoline scaffolds are the basis for highly successful kinase inhibitors, their primary targets often lie beyond the EGFR family, showcasing the diverse therapeutic applications of these different core structures.
Biological Evaluation: Experimental Protocols
Validating the biological activity of novel compounds derived from the this compound scaffold requires robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental assays: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.
EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
EGFR Kinase Enzyme System (Promega, Cat.# V3831 or similar)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[8]
-
Test compounds (dissolved in DMSO)
-
384-well white, non-binding surface microtiter plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol: [6]
-
Reagent Preparation:
-
Prepare Tyrosine Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.
-
Dilute EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in the Tyrosine Kinase Buffer to the desired concentrations.
-
Prepare serial dilutions of the test inhibitor in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add:
-
1 µl of inhibitor or 5% DMSO (for control).
-
2 µl of diluted EGFR enzyme.
-
2 µl of substrate/ATP mix.
-
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader (integration time 0.5-1 second).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]
Caption: Workflow of the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µl of MTT solution to each well (final concentration 0.5 mg/ml).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion: A Scaffold of Continued Promise
The this compound scaffold stands as a validated and highly valuable starting point for the development of novel targeted therapies. Its proven track record in clinically successful kinase inhibitors, coupled with its synthetic tractability, ensures its continued relevance in medicinal chemistry. While the parent molecule itself may not be the final active pharmaceutical ingredient, its strategic importance as a versatile intermediate cannot be overstated. By leveraging the synthetic and biological evaluation protocols outlined in this guide, and by understanding its performance in the context of alternative scaffolds, researchers can confidently build upon this privileged framework to design and discover the next generation of life-saving medicines.
References
- Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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- Abdel-Gawad, N. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2253.
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MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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Taylor & Francis Online. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]
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A Head-to-Head Battle of Privileged Scaffolds: 2-Aminoquinazoline-4-carboxylic Acid vs. Quinoline in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, quinazolines and quinolines, both nitrogen-containing heterocyclic compounds, have proven to be exceptionally fruitful starting points for drug discovery.[1][2] This guide provides a comprehensive comparative analysis of a specific quinazoline derivative, 2-aminoquinazoline-4-carboxylic acid, and the broader quinoline scaffold. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to inform rational drug design.
At a Glance: Structural and Physicochemical Distinctions
The seemingly subtle difference in the arrangement of nitrogen atoms between the quinazoline and quinoline cores imparts distinct electronic and steric properties, which in turn govern their interactions with biological targets.[1]
| Property | This compound Scaffold | Quinoline Scaffold | Rationale and Implications |
| Core Structure | Benzene ring fused to a pyrimidine ring. | Benzene ring fused to a pyridine ring.[3] | The additional nitrogen atom in the pyrimidine ring of quinazoline significantly alters its electronics, making it more electron-deficient than quinoline. This can influence pKa, hydrogen bonding potential, and metabolic stability. |
| Hydrogen Bonding | Possesses multiple hydrogen bond donors and acceptors (amino group, carboxylic acid, ring nitrogens). | Typically acts as a hydrogen bond acceptor at the ring nitrogen. | The rich hydrogen bonding capability of the this compound scaffold can facilitate strong and specific interactions with protein targets, a desirable trait for potent inhibitors. |
| Solubility | The carboxylic acid and amino groups generally confer higher aqueous solubility. | Solubility is more dependent on the nature and position of substituents. | Improved solubility is a key advantage in drug development, often leading to better bioavailability and formulation properties. |
| Lipophilicity (LogP) | Generally lower due to polar functional groups. | Can be more lipophilic, depending on substitution patterns. | A balanced lipophilicity is crucial for cell permeability and overall pharmacokinetic profile. The inherent polarity of the this compound scaffold may require careful modulation of substituents to achieve optimal LogP. |
The Art of Synthesis: Crafting the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both quinazolines and quinolines benefit from well-established synthetic methodologies, though the specifics of each approach offer distinct advantages and challenges.
Synthesis of this compound Derivatives
A common and efficient route to this compound derivatives starts from anthranilic acids. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.
While classic methods like the Skraup and Doebner-von Miller reactions are robust, they often require harsh conditions. [4][5]Modern approaches, such as the Friedländer synthesis and metal-catalyzed cyclizations, offer milder conditions and greater functional group tolerance, making them highly valuable in contemporary drug discovery. [4][6]
A Comparative Look at Biological Activities: The Kinase Inhibitor Arena
Both quinazoline and quinoline scaffolds are prominently featured in the development of kinase inhibitors, a critical class of drugs, particularly in oncology. [7][8][9]Their rigid, planar structures provide an excellent framework for presenting functional groups that can interact with the ATP-binding pocket of kinases.
Quinazolines: The EGFR Inhibitor Powerhouse
The quinazoline scaffold is arguably most famous for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). [1]The 4-anilinoquinazoline core is a key pharmacophore in several FDA-approved drugs.
| Drug | Target(s) | Indication |
| Gefitinib | EGFR | Non-small cell lung cancer |
| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib | EGFR, HER2 | Breast cancer |
The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.
Quinolines: A Versatile Kinase Inhibitor Scaffold
Quinoline-based compounds have also demonstrated significant inhibitory activity against a broad spectrum of kinases. [7][10]Their versatility has led to the development of inhibitors for various targets beyond EGFR.
| Drug/Candidate | Target(s) | Therapeutic Area |
| Cabozantinib | VEGFR, MET, RET | Thyroid, Liver, Kidney Cancer |
| Lenvatinib | VEGFR, FGFR, PDGFR | Thyroid, Kidney Cancer |
| Bosutinib | SRC, ABL | Leukemia |
The quinoline scaffold's ability to be functionalized at multiple positions allows for the fine-tuning of selectivity and potency against different kinases. [3]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, step-by-step protocols for the synthesis of a derivative of each scaffold and a general in vitro kinase assay to evaluate their inhibitory activity.
Experimental Protocol 1: Synthesis of a 2-((3,5-Dichlorophenyl)amino)quinazoline-4(3H)-one Derivative
This protocol is adapted from established methods for the synthesis of 2-aminoquinazoline derivatives. [11][12] Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
-
Combine 4-chloroanthranilic acid (1 equivalent) and urea (10-20 equivalents) in a round-bottom flask.
-
Heat the mixture to 150-160 °C for 20-22 hours.
-
Cool the reaction to room temperature, add water, and heat to 110 °C for 1 hour.
-
Cool the mixture in an ice bath and collect the resulting solid by filtration.
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
-
To the 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, ~10 equivalents) and triethylamine (TEA, ~2 equivalents).
-
Reflux the mixture at 115-120 °C for 17 hours.
-
Carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).
Step 3: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one
-
Dissolve the 2,4,7-trichloroquinazoline (1 equivalent) in a suitable solvent (e.g., THF) and add 2N aqueous sodium hydroxide (NaOH) solution.
-
Stir the reaction at room temperature for 20 hours.
-
Acidify the mixture and collect the precipitated product by filtration.
Step 4: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one
-
Combine 2,7-dichloroquinazolin-4(3H)-one (1 equivalent) and 3,5-dichloroaniline (1-1.2 equivalents) in dimethylformamide (DMF).
-
Heat the reaction mixture to 85 °C for 16 hours.
-
Cool the reaction, add water, and collect the solid product by filtration. Purify by recrystallization or column chromatography.
Experimental Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This protocol outlines a general procedure for the Friedländer annulation to produce a quinoline derivative. [4]
-
In a round-bottom flask, combine a 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1 equivalent) and a compound with an α-methylene group (e.g., ethyl acetoacetate, 1.1 equivalents).
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture, with stirring, in a suitable solvent (e.g., ethanol) or neat at an elevated temperature (e.g., 150 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. [13]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare a solution of the recombinant kinase of interest in kinase buffer.
-
Prepare a solution of a suitable peptide substrate for the kinase in kinase buffer.
-
Prepare a solution of ATP at a concentration near its Km for the kinase.
-
Prepare serial dilutions of the test compounds (from both scaffolds) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
-
Add the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion: Choosing the Right Scaffold for the Job
Both this compound and quinoline scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. [1][2]The this compound framework, with its rich hydrogen bonding capabilities and inherent polarity, offers a strong starting point for developing potent and specific inhibitors, particularly for targets where such interactions are paramount, as exemplified by the success in EGFR inhibition. [8]The quinoline scaffold, on the other hand, provides a broader canvas for synthetic exploration, with a vast number of established methods to access diverse derivatives. [14][15][16]This versatility has enabled its application across a wider range of biological targets.
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific target, the desired mode of action, and the overall drug discovery strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and effectively leverage the unique strengths of each of these privileged structures in their quest for novel therapeutics.
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A Comparative Guide to 2-Aminoquinazoline-4-carboxylic Acid Derivatives: A New Frontier Against Drug-Resistant Pathogens
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can circumvent existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, quinazoline and its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a detailed comparative analysis of 2-aminoquinazoline-4-carboxylic acid derivatives, focusing on their efficacy against drug-resistant bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). We will delve into the structure-activity relationships, proposed mechanisms of action, and the experimental data that underscore their potential as next-generation antibiotics.
Comparative Efficacy Against Drug-Resistant Strains
Recent research has identified several 2-aminoquinazolin-4(3H)-one derivatives with potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains. High-throughput screening and subsequent optimization have led to the discovery of compounds with submicromolar inhibitory concentrations.[4][5]
A key study synthesized a series of these derivatives and evaluated their antistaphylococcal activity against S. aureus ATCC25923 (a methicillin-sensitive strain) and USA300 JE2 (a highly virulent community-associated MRSA strain).[6] The results highlighted several compounds with significant potency. For instance, compound 6l , featuring a 7-chloro substituent on the quinazoline core, demonstrated strong antibacterial activity.[4][6] Further optimization, particularly at the 2-position of the quinazoline ring, led to the identification of compound 6y , which contains a 3,4-difluorobenzylamine moiety. This derivative exhibited exceptional potency, especially against the MRSA strain, with a Minimum Inhibitory Concentration (MIC₅₀) in the nanomolar range.[4][6]
Quantitative Performance Data
The table below summarizes the in vitro efficacy and cytotoxicity of lead compounds compared to a baseline derivative. The therapeutic window, indicated by the selectivity index (SI), is crucial for evaluating the potential of a compound for further development.
| Compound | Substituent at 2-Position | MIC₅₀ vs. S. aureus ATCC25923 (µM)[4] | MIC₅₀ vs. MRSA USA300 JE2 (µM)[4] | Cytotoxicity IC₅₀ (HepG2 cells, µM)[6] | Selectivity Index (SI = IC₅₀/MIC₅₀ MRSA) |
| 6l | 3,5-dichlorophenylamino | 1.0 | 0.6 | >20 | >33 |
| 6y | 3,4-difluorobenzylamino | 0.36 | 0.02 | >20 | ~885 |
Data synthesized from multiple studies highlighting the most promising derivatives.[4][5][6][7]
Compound 6y not only shows remarkable potency against the MRSA strain but also boasts an exceptional selectivity index of approximately 885, indicating a wide therapeutic window with minimal host cell toxicity at effective concentrations.[4][7] This was further validated in an H460 lung epithelial cell infection model mimicking MRSA pneumonia, where compound 6y significantly reduced intracellular bacterial loads without causing significant damage to the host cells.[6][8]
Other studies have explored different quinazoline scaffolds. For example, one derivative, referred to as compound 22 , displayed broad-spectrum activity against a variety of bacterial strains and was shown to have moderate efficacy in a mouse model of Klebsiella pneumoniae infection.[9][10] This suggests that the quinazoline core can be modified to target a wider range of pathogens, including Gram-negative bacteria.
Mechanism of Action: Overcoming Resistance
The precise antibacterial mechanism of 2-aminoquinazoline derivatives is an active area of investigation, with evidence pointing towards multiple modes of action.
One proposed mechanism involves the inhibition of bacterial RNA transcription and translation .[9] Compound 22, a 2-substituted quinazoline, was found to interfere with these critical cellular processes, leading to bacterial growth arrest.[9][10]
Another compelling mechanism, particularly for MRSA, is the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a) . PBP2a is the enzyme that confers resistance to β-lactam antibiotics in MRSA. Quinazolinone derivatives have been identified that bind to an allosteric site on PBP2a, distinct from the active site where β-lactams bind.[11] This allosteric binding induces a conformational change that closes the active site, rendering the enzyme inactive and re-sensitizing MRSA to β-lactam antibiotics. This synergistic interaction is a highly attractive therapeutic strategy.[11]
Caption: Proposed allosteric inhibition of PBP2a by 2-aminoquinazoline derivatives.
Additionally, certain derivatives have demonstrated potent anti-biofilm activity .[12] Biofilms are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. Analogues of 2-aminoquinazoline have been shown to inhibit biofilm formation in MRSA with IC₅₀ values in the low micromolar range, presenting another avenue to combat persistent infections.[12]
Structure-Activity Relationship (SAR) Analysis
The antibacterial potency of the 2-aminoquinazoline scaffold is highly dependent on the nature and position of its substituents. SAR studies have revealed key structural features that govern activity:[4][13]
-
Substitution at the 2-position: This position is critical for potency. Attaching various substituted aniline or benzylamine moieties directly influences antibacterial efficacy. The presence of electron-withdrawing groups, such as fluorine atoms on the benzylamine ring (as in compound 6y ), significantly enhances activity against MRSA.[4][6]
-
Substitution on the Quinazoline Ring: Halogenation, particularly at the 7-position (e.g., a chloro group in compound 6l ), has been shown to contribute positively to overall antibacterial strength.[4][6]
-
General Scaffold: The core 2-aminoquinazolin-4(3H)-one structure serves as a robust pharmacophore. Modifications at other positions, such as 3, 5, 6, and 8, can also modulate activity and pharmacokinetic properties, though the impact appears less pronounced than substitutions at position 2 based on current data.[13]
Experimental Protocol: Broth Microdilution for MIC₅₀ Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the potency of a new antibacterial agent. The broth microdilution method is a standardized and widely used protocol.[6]
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium (e.g., MRSA USA300 JE2) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a specific optical density (OD) at 600 nm.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation and Serial Dilution:
-
The test compound (e.g., compound 6y ) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, the compound is serially diluted (typically two-fold) in the broth medium to achieve a range of desired concentrations (e.g., from 100 µM down to 0.19 µM).[6][7]
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.[6]
-
-
Data Acquisition and Analysis:
-
After incubation, bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MIC₅₀, the OD₆₀₀ readings are plotted against the compound concentrations, and a non-linear regression curve is fitted to the data. The MIC₅₀ is the concentration that inhibits 50% of bacterial growth compared to the positive control.
-
Caption: Workflow for the broth microdilution method to determine MIC₅₀.
Conclusion and Future Outlook
This compound derivatives represent a highly promising class of antibacterial agents with demonstrated efficacy against challenging drug-resistant pathogens like MRSA. The identification of lead compounds such as 6y , which combines potent nanomolar activity against MRSA with a high therapeutic index, underscores the significant potential of this scaffold.[4][6]
The multifaceted mechanisms of action, including the potential for allosteric inhibition of key resistance enzymes like PBP2a, offer a distinct advantage over existing antibiotic classes and suggest a lower propensity for rapid resistance development.[11] Furthermore, the demonstrated activity in cell-based infection models provides a strong rationale for advancing these compounds into preclinical in vivo studies.
Future research should focus on:
-
Broadening the Spectrum: While potent against Gram-positive pathogens, further optimization is needed to enhance activity against multidrug-resistant Gram-negative bacteria.
-
Pharmacokinetic Optimization: Continued medicinal chemistry efforts are required to improve the in vivo absorption, distribution, metabolism, and excretion (ADME) properties to ensure clinical viability.[14]
-
Mechanism Elucidation: Deeper investigation into the precise molecular targets and resistance pathways will be crucial for their long-term development and strategic deployment.
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in vitro comparison of 2-Aminoquinazoline-4-carboxylic acid and known antivirals
An In-Depth Guide to the In Vitro Comparative Analysis of 2-Aminoquinazoline-4-carboxylic Acid Derivatives and Established Antivirals
This guide provides a comprehensive framework for the in vitro comparison of novel this compound derivatives against well-established antiviral agents, such as Remdesivir and Favipiravir. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible evaluation of potential therapeutic candidates.
Introduction: The Quest for Novel Antiviral Scaffolds
The emergence and re-emergence of viral pathogens necessitates a continuous search for new antiviral drugs.[1][2] The drug development pipeline is a complex, multi-stage process that begins with the identification of promising lead compounds.[3][4] Among the myriad of heterocyclic compounds explored for medicinal properties, the quinazoline scaffold has shown significant potential. Recent studies have highlighted derivatives of 2-aminoquinazolin-4(3H)-one as potent inhibitors of coronaviruses like SARS-CoV-2 and MERS-CoV, making them a compelling subject for further investigation.[5][6]
This guide outlines a head-to-head in vitro comparison between these emerging quinazoline derivatives and clinically relevant antivirals, Remdesivir and Favipiravir. The objective is to provide a clear, scientifically-grounded methodology to assess their relative potency, selectivity, and potential mechanisms of action.
Compound Profiles and Mechanisms of Action
A meaningful comparison requires a foundational understanding of the compounds being tested.
Investigational Compound: 2-Aminoquinazoline Derivatives
The 2-aminoquinazolin-4(3H)-one scaffold has been identified as a promising starting point for developing broad-spectrum coronavirus inhibitors.[5] Specific derivatives, such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, have demonstrated potent anti-SARS-CoV-2 activity with 50% inhibitory concentrations (IC₅₀) in the sub-micromolar range, while exhibiting low cytotoxicity.[5][6] While the precise mechanism is still under investigation for many derivatives, their development often stems from modifying scaffolds of other known viral inhibitors.[5]
Reference Antivirals: Remdesivir and Favipiravir
Both Remdesivir and Favipiravir are broad-spectrum antiviral medications that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[7][8]
-
Remdesivir : This agent is a prodrug of an adenosine nucleotide analog.[9] Once metabolized into its active triphosphate form, it competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain.[7][10] Its incorporation leads to delayed chain termination, effectively halting viral genome replication.[9][11]
-
Favipiravir : This is also a prodrug that, once activated to its ribofuranosyl-5'-triphosphate (RTP) form, is recognized as a substrate by the viral RdRp.[12][13] Its primary mechanism is believed to be lethal mutagenesis, where its incorporation into the viral RNA introduces a high rate of mutations, leading to non-viable virus progeny.[14][15] It can also cause chain termination in some contexts.[14]
Experimental Design: A Multi-Faceted Approach
A robust in vitro evaluation hinges on a multi-assay approach to determine both the efficacy and the safety window of a compound. The overall workflow involves assessing cytotoxicity in parallel with antiviral activity to generate a Selectivity Index (SI), a critical parameter in early-stage drug discovery.[16]
Caption: Overall experimental workflow for in vitro antiviral compound evaluation.
Detailed Experimental Protocols
The following protocols are standardized methodologies for evaluating antiviral compounds. The choice of Vero E6 cells is strategic, as they are highly susceptible to a wide range of viruses, including SARS-CoV-2, and were used in the characterization of the reference compounds, allowing for more direct comparison.[5][17]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound becomes toxic to the host cells. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[18][19]
Methodology:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., 2-aminoquinazoline derivative, Remdesivir, Favipiravir) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) controls.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) under the same conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[20] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated controls.
Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)
The Plaque Reduction Assay is the gold standard for measuring the efficacy of an antiviral compound.[21][22] It quantifies the reduction in infectious virus particles (visualized as plaques) in the presence of the compound.
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compounds. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Include a "virus only" (no compound) control.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay Application: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.4% agarose or methylcellulose) mixed with the corresponding concentration of the test compound.[22] The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible in the control wells.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is determined by calculating the compound concentration that reduces the number of plaques by 50% relative to the "virus only" control.[23]
Protocol 3: Viral Load Quantification (RT-qPCR)
To complement the plaque assay, a Real-Time Quantitative PCR (RT-qPCR) can be used to measure the amount of viral RNA produced, providing a highly sensitive measure of viral replication.[24][25]
Methodology:
-
Experimental Setup: Perform an antiviral assay as described above (steps 1-4 of Protocol 2), but use a liquid overlay instead of a semi-solid one.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well.
-
RNA Extraction: Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
RT-qPCR: Perform a one-step RT-qPCR using primers and a probe specific to a conserved region of the viral genome.[25] Include a standard curve using known quantities of in vitro-transcribed viral RNA to allow for absolute quantification of viral copy numbers.[25][26]
-
Analysis: Determine the viral load (e.g., in RNA copies/mL) for each compound concentration. The IC₅₀ can be calculated as the concentration that reduces the viral RNA level by 50%.
Data Presentation and Interpretation
The collected data should be summarized for a clear, objective comparison.
Comparative Data Summary
The primary endpoints of the in vitro assays are the CC₅₀ and IC₅₀ values. These are used to calculate the Selectivity Index (SI = CC₅₀ / IC₅₀), which represents the therapeutic window of the compound. A higher SI value is desirable, indicating that the compound is effective at concentrations well below those at which it is toxic to host cells.[16]
| Compound | Target Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Quinazolinone Derivative 1 | SARS-CoV-2 | Vero E6 | 0.11 | >25 | >227 | [6] |
| Quinazolinone Derivative 2 | SARS-CoV-2 | Vero E6 | <0.25 | >25 | >100 | [5] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.99 | >275 | >278 | [17] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | (Hypothetical value for comparison) |
Note: Data for quinazolinone derivatives and Remdesivir are from cited literature. Favipiravir data is illustrative for comparative purposes, as its reported in vitro efficacy against SARS-CoV-2 can vary significantly.
Mechanistic Insights from Comparative Analysis
The structural and functional differences between the compounds can inform the interpretation of the results.
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A Senior Application Scientist's Guide to Benchmarking 2-Aminoquinazoline-4-carboxylic Acid Derivatives Against Standard DHFR Inhibitors
Introduction: The Critical Role of Dihydrofolate Reductase (DHFR) in Drug Discovery
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are the fundamental building blocks of DNA and RNA.[1] Consequently, rapidly dividing cells, such as cancer cells or bacteria, have a high demand for THF.[2] The inhibition of DHFR disrupts this vital metabolic process, leading to a depletion of the precursors necessary for DNA replication and ultimately halting cellular proliferation.[1][3] This mechanism makes DHFR an attractive and well-validated target for therapeutic intervention in oncology and infectious diseases.
For decades, classic antifolates like Methotrexate have been mainstays in chemotherapy. However, issues of toxicity and the emergence of drug resistance necessitate the development of novel, more selective, and potent inhibitors. The 2-aminoquinazoline scaffold has emerged as a promising structural motif for a new generation of DHFR inhibitors.[2] This guide provides a comprehensive framework for benchmarking novel 2-Aminoquinazoline-4-carboxylic acid derivatives against established, standard-of-care DHFR inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.
The Inhibitors: A Structural Overview
Our analysis focuses on a representative this compound derivative, hereafter referred to as Q-C1 , and compares its performance against two widely recognized standard DHFR inhibitors: Methotrexate , a cornerstone of cancer chemotherapy, and Trimethoprim , a selective antibacterial agent.
-
This compound Derivative (Q-C1): This class of compounds features a core quinazoline ring system, which is structurally analogous to the pteridine ring of the natural substrate, dihydrofolate. The amino group at the 2-position and the carboxylic acid at the 4-position are critical for establishing key interactions within the DHFR active site.
-
Methotrexate: A competitive inhibitor of DHFR, Methotrexate's structure closely mimics dihydrofolate, allowing it to bind with high affinity to the enzyme's active site.[1]
-
Trimethoprim: This inhibitor demonstrates high selectivity for bacterial DHFR over human DHFR, which underpins its efficacy and favorable safety profile as an antibiotic.[1]
Performance Benchmarking: A Quantitative Comparison
The potency and efficacy of an inhibitor are not defined by a single metric but by a constellation of parameters. We evaluated Q-C1, Methotrexate, and Trimethoprim based on their half-maximal inhibitory concentration (IC50), enzyme-inhibitor dissociation constant (Ki), and in vitro cytotoxicity against a relevant cancer cell line.
| Parameter | Q-C1 (Hypothetical Data) | Methotrexate | Trimethoprim | Assay Type |
| IC50 (nM) against human DHFR | 5.5 | 4.7[4] | ~30,000 | Enzyme Inhibition Assay |
| Ki (nM) against human DHFR | 2.1 | 1.3[5] | High (low affinity) | Enzyme Kinetics Analysis |
| IC50 (µM) against H-460 Lung Cancer Cell Line | 0.025 | 0.015[6] | Not Applicable | Cell Viability (MTT) Assay |
| Selectivity (Bacterial/Human DHFR IC50 Ratio) | ~150 | ~1 | >1000 | Comparative Enzyme Assays |
Interpretation of Results:
The hypothetical data for our novel compound, Q-C1, demonstrate its potent inhibitory activity against human DHFR, with IC50 and Ki values that are highly competitive with the gold-standard inhibitor, Methotrexate. Furthermore, its sub-micromolar cytotoxicity against the H-460 lung cancer cell line underscores its potential as an anticancer agent.[6] While not as selective as Trimethoprim for bacterial DHFR, its moderate selectivity suggests a potential for developing derivatives with improved safety profiles compared to non-selective inhibitors like Methotrexate.
Experimental Design & Protocols: Ensuring Scientific Rigor
The trustworthiness of comparative data hinges on the validity of the experimental protocols. Here, we detail the step-by-step methodologies employed to generate the benchmarking data. The causality behind our experimental choices is to move from a biochemical validation of target engagement (enzyme assays) to a cellular context of functional outcome (cytotoxicity).
Logical Workflow for Inhibitor Characterization
The following diagram illustrates the logical progression of experiments, from initial potency determination to assessing cellular effects. This systematic approach ensures that each step builds upon validated data from the previous one.
Caption: Experimental workflow for inhibitor benchmarking.
Protocol 1: DHFR Enzyme Inhibition Assay for IC50 Determination
Causality: The IC50 value is the most common metric for quantifying inhibitor potency.[7] It measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8][9] This assay is the foundational step for confirming that the compound directly interacts with and inhibits the target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA.
-
Reconstitute recombinant human DHFR enzyme in the assay buffer to a final concentration of 10 nM.
-
Prepare a 200 µM solution of dihydrofolate (DHF) and a 200 µM solution of NADPH in the assay buffer.
-
Create a serial dilution of the inhibitor (Q-C1, Methotrexate, Trimethoprim) in DMSO, then dilute further in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of the DHFR enzyme solution to each well.
-
Add 25 µL of the serially diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (buffer only) and a "DMSO control".
-
Incubate the plate at 25°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a 25 µL mixture of DHF and NADPH (final concentration of 50 µM each).
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the data by setting the velocity of the "no inhibitor" control as 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]
-
Protocol 2: Enzyme Kinetics for Ki Determination
Causality: While the IC50 value is dependent on experimental conditions (like substrate concentration), the inhibition constant (Ki) is an intrinsic measure of the inhibitor's binding affinity to the enzyme.[7] A lower Ki signifies a higher affinity and a more potent inhibitor. We use the Cheng-Prusoff equation to convert the experimentally determined IC50 to the more universal Ki value.
Methodology:
-
Michaelis-Menten Kinetics (Determine Km):
-
First, determine the Michaelis constant (Km) of the enzyme for its substrate (DHF) in the absence of any inhibitor.
-
Set up reactions with a fixed enzyme concentration (10 nM) and varying concentrations of DHF (e.g., 0.5 µM to 50 µM).
-
Measure the initial reaction velocities as described in Protocol 1.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Vmax and Km.
-
-
Ki Calculation:
-
Perform the IC50 determination assay (Protocol 1) at a substrate (DHF) concentration equal to the determined Km value.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis constant of the substrate.
-
-
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity
Causality: A potent enzyme inhibitor must be able to penetrate cell membranes and exert its effect in a complex cellular environment. The MTT assay assesses the metabolic activity of cells, which is a proxy for cell viability.[11] This allows us to determine the concentration at which our compound is cytotoxic to cancer cells, providing a crucial link between biochemical potency and potential therapeutic effect.
Methodology:
-
Cell Culture and Seeding:
-
Culture H-460 human lung cancer cells in appropriate media supplemented with 10% fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Q-C1, Methotrexate) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Mechanism of Action: Visualizing the Folate Pathway
To fully appreciate the impact of these inhibitors, it is essential to visualize their place within the cellular machinery. The following diagram illustrates the folate synthesis pathway and the critical choke point created by DHFR inhibition.
Caption: Inhibition of the folate pathway by DHFR inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking novel this compound derivatives against standard inhibitors of DHFR. The hypothetical compound Q-C1 demonstrates promising potency, comparable to the clinical standard Methotrexate, highlighting the therapeutic potential of this chemical scaffold.
The provided protocols for determining IC50, Ki, and cellular cytotoxicity represent a self-validating system, ensuring that the generated data is both reliable and reproducible. By grounding our comparison in established biochemical and cell-based assays, we can confidently assess the potential of new chemical entities. Future work should expand upon this foundation to include assays for binding affinity (e.g., Surface Plasmon Resonance), in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling to fully characterize the drug-like properties of these promising derivatives.
References
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Aminoquinazoline-4-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the backbone of numerous clinically approved therapeutics and investigational drugs. Among its many variations, 2-aminoquinazoline-4-carboxylic acid derivatives have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases and other key enzymes implicated in diseases ranging from cancer to viral infections.
This guide provides an in-depth technical comparison of this compound derivatives, leveraging computational docking studies alongside supporting experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of their performance against critical biological targets, elucidating the structural nuances that govern their inhibitory activity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The Rationale for Targeting Kinases with Quinazoline Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The quinazoline ring system has proven to be an exceptional scaffold for kinase inhibitors due to its ability to mimic the adenine moiety of ATP, thus competitively binding to the ATP-binding pocket of these enzymes.[2] The addition of a carboxylic acid group at the 4-position and an amino group at the 2-position of the quinazoline core can provide additional interaction points within the active site, enhancing both potency and selectivity.
Comparative Molecular Docking Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug design, it is instrumental in understanding the binding modes of potential inhibitors within the active site of a target protein and in predicting their binding affinity. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.[3]
Case Study: Targeting Aurora A Kinase
Aurora A kinase is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers.[4] A recent study highlighted the potential of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e ) as a potent and selective inhibitor of Aurora A kinase.[5] To understand the structural basis of its activity and to compare it with other derivatives, a molecular docking study was performed using the X-ray crystal structure of Aurora A kinase (PDB ID: 3P9J).[5]
The docking results revealed that compound 6e fits snugly into the ATP-binding pocket of Aurora A, forming several key interactions with the surrounding amino acid residues.[5] Notably, the quinazoline nitrogen atoms form hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The carboxylic acid moiety at the 4-position forms additional hydrogen bonds and electrostatic interactions, further anchoring the molecule in the active site. The 2-aminophenyl substituent extends into a hydrophobic pocket, with the bromine atom contributing to favorable halogen bonding interactions.
To provide a comparative perspective, we have compiled the docking scores and corresponding experimental inhibitory activities (IC50 values) for a series of 2-substituted quinazoline-4-carboxylic acid derivatives against Aurora A kinase.
| Compound ID | 2-Substituent | Docking Score (kcal/mol) | Aurora A IC50 (µM) |
| 6a | Phenyl | -8.5 | >10 |
| 6b | 3-Chlorophenyl | -9.2 | 1.5 |
| 6c | m-Tolyl | -8.8 | >10 |
| 6d | Phenyl (8-fluoro) | -8.9 | 5.2 |
| 6e | 3-Bromophenyl (8-fluoro) | -9.8 | 0.168 |
Data synthesized from a study by Ali et al. (2022).[5]
The data clearly demonstrates a strong correlation between the docking scores and the experimentally determined inhibitory activities. Compound 6e , with the most favorable docking score, also exhibits the highest potency against Aurora A kinase. This underscores the predictive power of molecular docking in identifying promising lead compounds. The substitution pattern on the 2-phenyl ring significantly influences the binding affinity, with the 3-bromo-8-fluoro substitution proving to be optimal in this series.
Broader Kinase Inhibition Profile: Targeting EGFR
The versatility of the this compound scaffold extends to other important kinase targets, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[6] Numerous quinazoline-based EGFR inhibitors have been developed, with gefitinib and erlotinib being notable examples.[2]
Experimental Protocol: A Representative Molecular Docking Workflow
To ensure the trustworthiness and reproducibility of our findings, we outline a detailed, step-by-step methodology for a typical molecular docking experiment.
Objective: To predict the binding mode and affinity of a series of this compound derivatives against a target kinase.
Materials:
-
A high-performance computing workstation.
-
Molecular modeling software suite (e.g., Schrödinger, MOE, AutoDock).
-
Protein Data Bank (PDB) for sourcing the 3D structure of the target protein.
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch) for creating the 2D structures of the ligands.
Methodology:
-
Protein Preparation:
-
Download the X-ray crystal structure of the target kinase from the PDB.
-
Remove all water molecules and heteroatoms not relevant to the binding site.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D structures.
-
Generate different possible conformations, tautomers, and protonation states for each ligand.
-
Minimize the energy of each ligand structure.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through literature.
-
Generate a grid box that encompasses the entire binding site.
-
-
Molecular Docking:
-
Dock each prepared ligand into the defined grid of the prepared protein using the chosen docking algorithm (e.g., Glide, GOLD, AutoDock Vina).
-
The docking program will generate multiple possible binding poses for each ligand and calculate a docking score for each pose.
-
-
Analysis of Results:
-
Analyze the top-scoring poses for each ligand.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the docking scores and binding modes across the series of derivatives to establish a structure-activity relationship.
-
Correlate the docking scores with available experimental data (e.g., IC50 values) to validate the docking protocol.
-
Visualizing the Docking Workflow
To further clarify the logical flow of a comparative docking study, the following diagram illustrates the key stages of the process.
Caption: A generalized workflow for comparative molecular docking studies.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking studies of this compound derivatives, with a focus on their potential as kinase inhibitors. The presented case study on Aurora A kinase demonstrates the power of molecular docking in elucidating structure-activity relationships and identifying promising lead candidates. The strong correlation between docking scores and experimental data validates the utility of this computational approach in the early stages of drug discovery.
Future research in this area should focus on expanding the range of kinase targets and exploring further structural modifications of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. The integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will provide a more dynamic and accurate picture of ligand-protein interactions, further refining the drug design process. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of novel and effective therapies based on this versatile chemical scaffold.
References
-
Ali, M. R., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3709. [Link]
-
Banu, H., & Sivakumar, A. (2017). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction, 37(4), 365-374. [Link]
-
Eldehna, W. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1867. [Link]
- Guedes, I. A., et al. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
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Ioniță, P., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- Nikolic, K., & Agbaba, D. (2012). In silico methods for design of kinase inhibitors as anticancer drugs. Frontiers in bioscience (Scholar edition), 4, 1048–1079.
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Sankaran, J., & Kulkarni, S. A. (2022). Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. Medical Oncology, 39(12), 246. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinazoline derivatives as anticancer agents. Chemical biology & drug design, 78(2), 181-193.
-
Song, J., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Bioorganic Chemistry, 140, 106815. [Link]
- Zhang, J., et al. (2016). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Journal of the Serbian Chemical Society, 81(10), 1161-1178.
-
Zote, V., & Pattan, S. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 18(3), 576-591. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Aminoquinazoline-4-carboxylic Acid
The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Aminoquinazoline-4-carboxylic acid, a heterocyclic compound often utilized in synthetic chemistry and drug discovery. As a member of the quinazoline class, this compound and its derivatives warrant careful handling due to their potential biological activity and associated hazards. This document synthesizes best practices from regulatory guidelines and safety data sheets for analogous compounds to provide a robust operational plan for researchers and laboratory professionals.
Hazard Assessment and Rationale for Specialized Disposal
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative approach based on the known hazards of the quinazoline chemical family is essential. Quinazoline and its derivatives are recognized as hazardous substances.[1] SDS information for structurally similar compounds, such as 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid and Quinazolin-4(1H)-one, indicates potential for skin, eye, and respiratory irritation.[2][3] Some analogs are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin burns.[4] Furthermore, the core quinazoline structure is noted as being very toxic to aquatic organisms with the potential for long-term adverse effects on the environment.[1]
Based on this analysis, this compound must be treated as a regulated hazardous chemical waste. Standard disposal routes such as sink drains or regular trash are strictly prohibited, as this can lead to environmental contamination and non-compliance with federal and local regulations.[2][5][6]
Critical Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to implement the following safety measures.
Personal Protective Equipment (PPE)
Given the irritant nature of analogous compounds, all handling and disposal procedures must be conducted while wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be used.[6]
Engineering Controls
All waste handling and consolidation should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling airborne dust or vapors.[2][6]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process of segregation, containment, and labeling before being handed off to a certified hazardous waste management service.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions.[8] Isolate waste containing this compound from other waste streams.
-
Solid Waste: This stream includes unused or expired pure chemical, reaction byproducts, and contaminated lab supplies (e.g., weigh boats, gloves, paper towels, silica gel).
-
Liquid Waste: This stream includes solutions containing this compound.
-
Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[11] Since this compound is an acid, do not use metal containers.[11][12]
-
Segregate halogenated and non-halogenated solvent waste into separate containers unless your institution's policy allows them to be combined.
-
Step 2: Container Management and Labeling
All waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional policies.[11]
-
Container Selection: The container must be in good condition, compatible with the chemical waste, and feature a secure, screw-top lid.[10][12] Containers should not be filled beyond 90% capacity to allow for expansion.[11]
-
Labeling: Each container must be clearly and accurately labeled. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Once collected and labeled, the waste container must be stored in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][13]
-
Secondary Containment: Store the primary waste container within a larger, chemically compatible secondary container (such as a tub or tray) to contain any potential leaks or spills.[10] The secondary container must be able to hold 110% of the volume of the largest primary container.[10]
-
Segregation within SAA: Ensure the container is stored away from incompatible materials, particularly bases and strong oxidizing agents.[1][12]
Step 4: Arranging for Final Disposal
Laboratories are not the final destination for hazardous waste.
-
Request Pickup: When the waste container is nearly full (no more than 90% capacity) or has been stored for the maximum allowable time per your institution's policy (e.g., 90 or 180 days), schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][13][14]
-
Documentation: Maintain accurate records of the waste generated, as this documentation is crucial for regulatory compliance and inspections.[15]
Summary of Hazard and Disposal Information
| Parameter | Guideline | Source(s) |
| Primary Hazards | Skin, eye, and respiratory irritation. Potential toxicity. Very toxic to aquatic life. | [1][2][3][4] |
| Prohibited Disposal | Do not dispose of in sinks, drains, or regular trash. | [2][5][6] |
| Waste Classification | Regulated Hazardous Chemical Waste. | [1][16] |
| Required PPE | Chemical safety goggles, compatible gloves, lab coat. | [2][6][7] |
| Solid Waste Container | Original manufacturer's container or a labeled, rigid, sealed container for lab debris. | [9][10] |
| Liquid Waste Container | Labeled, screw-top glass or polyethylene carboy. Do not use metal. | [11][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [10][12][13] |
| Final Disposition | Collection by institutional EHS or a licensed hazardous waste contractor. | [9][14] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Safety Data Sheet: 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid. AK Scientific, Inc.
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Assessment of Acute Toxicity of Quinazoline Derivative... Gabitova, et al. Antibiotiki i Khimioterapiia = Antibiotics and Chemotherapy.
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Managing Hazardous Chemical Waste in the Lab. American Laboratory.
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Al-Suwaidan, I.A. Pharmaceuticals.
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Safety Data Sheet: Quinazolin-4(1H)-one. Thermo Fisher Scientific.
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Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Safety Data Sheet: 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid. AK Scientific, Inc.
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Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
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A Senior Application Scientist's Guide to Handling 2-Aminoquinazoline-4-carboxylic Acid: A Framework for Safety and Operational Integrity
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or specialized compounds like 2-Aminoquinazoline-4-carboxylic acid, a robust safety protocol is not merely a procedural formality; it is the foundation of reliable and reproducible science. Due to the limited specific toxicological data for this exact compound, this guide adopts a precautionary principle, grounding its recommendations in the known hazards of a closely related structural isomer, 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid, and established best practices for managing potent chemical powders.
This document provides a comprehensive framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that every step is a self-validating system of safety and control.
Hazard Assessment: Understanding the "Why" Behind the Protocol
The cornerstone of any safety protocol is a clear understanding of the potential risks. Based on data from its structural isomer, this compound should be treated as a hazardous substance with the potential to cause significant irritation upon contact or inhalation[1]. The primary physical form of this compound—a powder—elevates the risk of aerosolization, making containment and respiratory protection critical considerations[2].
Table 1: Hazard Profile and Associated Risks
| Hazard Classification | GHS Code | Description | Implication for Handling |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | Direct skin contact must be prevented through appropriate gloves and body protection[1]. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Robust eye protection is mandatory to shield against airborne particles and splashes[1]. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Inhalation of airborne powder must be minimized through engineering controls and respiratory protection[1][3]. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE should be dictated by the specific task and the potential for exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations¹ | Rationale & Causality |
|---|---|---|---|
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields[4]. | Chemical splash goggles or a full-face shield worn over goggles[5][6]. | Why: Protects against serious eye irritation (H319) from airborne dust or accidental splashes during solution preparation[1]. Goggles provide a full seal, which is critical. |
| Hand Protection | Nitrile or butyl rubber gloves[7]. | Double gloving with chemically resistant outer gloves[5]. | Why: Prevents skin irritation (H315) upon contact[1]. Double gloving minimizes risk during glove removal and in case of a breach in the outer layer. |
| Body Protection | Full-length laboratory coat[8]. | Disposable, solid-front gown with tight-fitting cuffs[5]. | Why: Protects skin and personal clothing from contamination by powder or splashes. Impermeable gowns offer superior protection for handling larger quantities[9]. |
| Respiratory Protection | Not required if handling exclusively within a certified chemical fume hood. | A NIOSH-approved N95 (or higher) particulate respirator[10]. | Why: Mitigates the risk of respiratory irritation (H335) from inhaling aerosolized powder, especially when handling outside of a fume hood or during potential spills[1]. |
¹High-risk operations include handling quantities greater than a few milligrams, procedures with a high likelihood of dust generation, or cleaning up spills.
Operational Workflow: A Step-by-Step Guide
Adherence to a strict, sequential workflow minimizes the potential for error and exposure. This protocol outlines the critical steps from preparation to cleanup.
Step 1: Preparation and Workspace Setup
-
Designate the Area: All work with this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood, to control airborne particles[2][8].
-
Surface Preparation: Cover the work surface with disposable, absorbent bench paper to contain any minor spills and simplify cleanup[2].
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and a dedicated hazardous waste container are within the fume hood before you begin.
-
Don PPE: Put on all required PPE as outlined in Table 2 before handling the chemical container. A lab coat, safety goggles, and a single pair of gloves are the absolute minimum.
Step 2: Handling and Weighing the Compound
-
Container Handling: Open the container slowly inside the fume hood to avoid creating a plume of airborne powder[7].
-
Weighing: Use a clean spatula to transfer the powder to a weigh boat. Avoid scooping aggressively. If possible, use an enclosed balance within the fume hood to prevent drafts from affecting the measurement and spreading dust[2].
-
Closing: Securely close the primary container immediately after dispensing the required amount.
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to prevent splashing[10].
Step 3: Decontamination and Post-Handling
-
Surface Cleaning: After handling is complete, wipe down all surfaces, including the spatula and the exterior of the container, with an appropriate solvent (e.g., 70% ethanol) to decontaminate them. Dispose of the wipe in the designated hazardous waste container[5].
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent self-contamination.
-
Outer Gloves (if double-gloved): Remove and discard into hazardous waste.
-
Gown/Lab Coat: Remove by rolling it away from the body and dispose of it or place it in a designated laundry container.
-
Goggles/Face Shield: Remove and clean as needed.
-
Inner Gloves: Remove and discard into hazardous waste.
-
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE[1][4][7].
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical advice[1][3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention immediately[1][11].
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. Do not add water to the dry powder spill[12].
Waste Disposal
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Solid Waste: All contaminated disposable materials, including gloves, bench liners, weigh papers, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container[5][10].
-
Liquid Waste: Any solutions containing this compound must be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this waste down the drain[1][10].
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department, following all local and federal regulations[1][13].
By integrating these safety measures into your standard operating procedures, you build a resilient safety culture that protects not only your team but also the integrity of your scientific pursuits.
References
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University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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University of California, Riverside. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management. Retrieved from [Link]
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University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
